Streptothricin E
Description
Structure
2D Structure
Properties
CAS No. |
3776-38-3 |
|---|---|
Molecular Formula |
C25H46N10O9 |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |
InChI |
InChI=1S/C25H46N10O9/c26-5-1-3-11(27)7-15(38)30-6-2-4-12(28)8-16(39)32-19-20(40)21(44-24(29)42)14(10-36)43-23(19)35-25-33-17-13(37)9-31-22(41)18(17)34-25/h11-14,17-21,23,36-37,40H,1-10,26-28H2,(H2,29,42)(H,30,38)(H,31,41)(H,32,39)(H2,33,34,35)/t11-,12-,13+,14+,17+,18-,19+,20-,21-,23+/m0/s1 |
InChI Key |
SCHKAKNJXBPJHD-SNQQVPMJSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)O |
Canonical SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCN)N)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acemomycin C S15-1-B streptothricin E yazumycin C |
Origin of Product |
United States |
Foundational & Exploratory
Streptothricin E: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptothricins, a class of broad-spectrum aminoglycoside antibiotics, were first discovered in 1942 from the soil bacterium Streptomyces lavendulae.[1][2] These antibiotics are unique for their structure, which includes a streptolidine lactam ring, a gulosamine sugar, and a β-lysine homopolymer chain. The length of this β-lysine chain varies, giving rise to different streptothricin analogues, designated as streptothricin F (one β-lysine), E (two β-lysines), D (three β-lysines), and so on. While the initial mixture, known as nourseothricin, showed promise due to its activity against both Gram-positive and Gram-negative bacteria, its clinical development was halted due to toxicity concerns.[2] However, with the rising threat of antibiotic resistance, there is renewed interest in developing streptothricin-based drugs. This guide provides an in-depth technical overview of the discovery, isolation, and characterization of a specific analogue, Streptothricin E, from Streptomyces.
Discovery and Producing Organisms
The first streptothricin complex was isolated by Waksman and Woodruff in 1942 from Streptomyces lavendulae.[1][2] It was later understood that this was a mixture of closely related compounds.[2] Over the years, various Streptomyces species have been identified as producers of streptothricins, including:
-
Streptomyces lavendulae[1]
-
Streptomyces qinlingensis[3]
-
Streptomyces nojiriensis[4]
-
Streptomyces rochei
-
Streptomyces fimbriatus[5]
-
Streptomyces sp. fd1-xmd and fd2-tb
These filamentous Gram-positive bacteria are predominantly found in soil and are known for their complex secondary metabolism, making them a rich source of antibiotics.[1]
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of a producing Streptomyces strain. The following protocol is a generalized procedure based on methods for streptothricin and other Streptomyces-derived antibiotics.
Media Composition
A suitable production medium is crucial for high yields of this compound. The following is a representative medium composition:
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20.0 | Carbon Source |
| Soybean Meal | 10.0 | Nitrogen Source |
| Yeast Extract | 2.0 | Growth Factors, Nitrogen Source |
| K₂HPO₄ | 1.0 | Buffering Agent, Phosphorus Source |
| MgSO₄·7H₂O | 0.5 | Essential Ions |
| NaCl | 0.5 | Osmotic Balance, Essential Ions |
| CaCO₃ | 2.0 | pH Stabilization |
| pH | 7.0 - 7.2 | Optimal for Streptomyces growth |
Fermentation Protocol
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable seed medium with spores or a mycelial suspension of the Streptomyces strain. The seed culture is incubated at 28-30°C for 48-72 hours with shaking at 200-250 rpm.
-
Production Fermentation: The production medium is inoculated with 5-10% (v/v) of the seed culture.
-
Incubation: The production culture is incubated at 28-30°C for 5-7 days with vigorous aeration and agitation (e.g., 250 rpm).
-
Monitoring: The pH of the culture should be monitored and maintained between 7.0 and 8.0. Antibiotic production typically begins in the late exponential phase and maximizes in the stationary phase of growth.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth is a multi-step process involving initial extraction and subsequent chromatographic separation.
Extraction of Crude Streptothricin Complex
This protocol is adapted from early methods for streptothricin isolation:
-
Harvesting: After fermentation, the culture broth is harvested.
-
Mycelial Separation: The mycelium is separated from the broth by centrifugation or filtration.
-
Charcoal Adsorption: The clarified broth is adjusted to a neutral pH and stirred with activated charcoal (e.g., 10-20 g/L) for 1-2 hours to adsorb the streptothricin complex.
-
Elution: The charcoal is collected by filtration and washed with water. The streptothricins are then eluted from the charcoal using an acidic solvent, such as 0.8 N formic acid in a 1:1 methanol-water solution.
-
Concentration: The eluate is concentrated under reduced pressure to yield a crude extract of the streptothricin complex.
Purification of this compound
The separation of individual streptothricins is achieved using column chromatography.
-
Ion-Exchange Chromatography: The crude extract is dissolved in a suitable buffer and applied to a cation-exchange column (e.g., IRC-50 or CM-Sephadex C-50). The column is washed and then eluted with a salt or pH gradient to separate the different streptothricin analogues based on their net positive charge, which is influenced by the number of β-lysine residues.
-
Size-Exclusion Chromatography: Further purification can be achieved using a size-exclusion column, such as Sephadex LH-20, to separate the streptothricins based on their molecular size.[1]
-
High-Performance Liquid Chromatography (HPLC): For final purification and analytical confirmation, reversed-phase HPLC can be employed. A C18 column with an ion-pairing agent in the mobile phase allows for the separation of the highly polar streptothricin analogues. A simple and reliable HPLC method has been developed for the quantitative analysis of streptothricins F, E, D, and C using a C18 column with a UV detector at 210 nm. The mobile phase consists of an aqueous solution of acetonitrile containing trifluoroacetic acid and octane-1-sulfonic acid sodium salt.[6]
Quantitative Data
Toxicity of Streptothricins
The toxicity of streptothricins is directly related to the length of the β-lysine chain, with toxicity increasing with the number of β-lysine residues.
| Streptothricin Analogue | Number of β-lysine residues | LD₅₀ in Mice (mg/kg) |
| Streptothricin F | 1 | 300 |
| This compound | 2 | 26 |
| Streptothricin D | 3 | ~10 |
| Streptothricin C | 4 | ~10 |
Data sourced from Dowgiallo et al., 2022.[1][2]
Antimicrobial Activity of Streptothricins
| Organism | Streptothricin F MIC (µM) | Streptothricin D MIC (µM) |
| Carbapenem-resistant Enterobacterales (CRE) (MIC₅₀) | 2 | 0.25 |
| Carbapenem-resistant Enterobacterales (CRE) (MIC₉₀) | 4 | 0.5 |
Data sourced from Morgan et al., 2023.[7][8]
Based on this trend, the MIC values for this compound are expected to be intermediate between those of Streptothricin F and D.
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Conclusion
This compound, as a member of the streptothricin family of antibiotics, represents a molecule of renewed interest in the face of growing antimicrobial resistance. Understanding the detailed methodologies for its production and purification is critical for further research and development. The protocols and data presented in this guide provide a comprehensive foundation for scientists and researchers working on the development of streptothricin-based therapeutics. Further studies are warranted to fully characterize the antimicrobial spectrum and therapeutic potential of pure this compound.
References
- 1. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, structure elucidation and antibacterial activities of streptothricin acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New streptothricin-group antibiotics, AN-201 I and II. Screening, fermentation, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of a broad spectrum streptothricin like antibiotic from halotolerant Streptomyces fimbriatus isolate G1 associated with marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [A new HPLC method for determination of main constituents of the streptothricin complex. Analysis of nourseothricin, grisin and kormogrisin] [pubmed.ncbi.nlm.nih.gov]
- 7. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Resurrection of a Forgotten Antibiotic: A Technical Guide to the History and Renewed Promise of Streptothricin
For decades, the streptothricin class of antibiotics has remained in the annals of historical scientific literature, a promising discovery sidelined by concerns of toxicity. However, the relentless rise of antimicrobial resistance has prompted a re-examination of these potent compounds. This technical guide provides an in-depth exploration of the research history of streptothricin antibiotics, from their initial discovery to the recent resurgence of interest, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanism of action, the challenges that led to their initial abandonment, and the modern approaches being used to unlock their therapeutic potential.
A Historical Overview: From Discovery to Dormancy
Streptothricin was first isolated in 1942 from the soil bacterium Streptomyces lavendulae.[1][2] It garnered immediate attention as one of the first broad-spectrum antibiotics, demonstrating activity against both Gram-positive and Gram-negative bacteria.[1] The initial excitement, however, was short-lived. Subsequent studies in the 1940s revealed significant nephrotoxicity, or kidney damage, in animal models, leading to the abandonment of streptothricin for clinical development.[3][4] For nearly 80 years, streptothricin and its related compounds, collectively known as nourseothricin, were relegated to use as selection agents in molecular biology.[5]
The looming crisis of antibiotic resistance has provided the impetus to revisit this forgotten class of molecules.[6] Modern purification and analytical techniques have allowed for the separation and individual characterization of the different components of the natural streptothricin mixture, primarily streptothricin F and D.[7] This has led to the crucial discovery that toxicity varies significantly between the different forms, with streptothricin F showing a much more favorable safety profile.[2][5]
Mechanism of Action: A Ribosomal Inhibitor
Streptothricin antibiotics exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[8] Specifically, they bind to the 30S ribosomal subunit, interfering with the translation process and causing misreading of the mRNA template.[5][8] This leads to the production of non-functional proteins and ultimately, cell death.[2] Cryo-electron microscopy studies have provided detailed structural insights into the interaction between streptothricin F and the Acinetobacter baumannii 70S ribosome, revealing extensive hydrogen bonding with the 16S rRNA.[8]
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. In Bacillus subtilis, the SatA (Formerly YyaR) Acetyltransferase Detoxifies Streptothricin via Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 6. A novel enzyme conferring streptothricin resistance alters the toxicity of streptothricin D from broad-spectrum to bacteria-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. streptothricin F - Safety Data Sheet [chemicalbook.com]
Streptothricin E chemical structure and molecular formula
An In-depth Technical Guide to Streptothricin E for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the chemical structure, molecular formula, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its analysis and isolation, as well as a discussion of its mechanism of action and resistance.
Chemical Structure and Molecular Formula
This compound is a member of the streptothricin class of antibiotics, which are characterized by a unique chemical scaffold. This scaffold consists of three key components: a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a homopolymer of β-lysine.[1][2] The individual members of the streptothricin family are distinguished by the number of β-lysine residues in this polymer chain.
This compound contains two β-lysine residues. Its chemical structure is presented below:
Molecular Formula: C₂₅H₄₆N₁₀O₉[1][3]
IUPAC Name: [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate[1]
Physicochemical and Pharmacokinetic Properties
Streptothricins are known for their high water solubility.[5][6] A summary of the key quantitative data for this compound and related compounds is provided in the table below. It is important to note that while some data is specific to this compound, other values are reported for the general class of streptothricins or for closely related analogs like Streptothricin F.
| Property | Value | Notes |
| Molecular Weight | 630.69 g/mol | For this compound.[3] |
| Exact Mass | 630.34492308 Da | For this compound.[1] |
| Topological Polar Surface Area | 324 Ų | For this compound.[1] |
| Solubility | High in water | General characteristic of streptothricins.[5][6] A stock solution of nourseothricin sulfate (a mixture of streptothricins) can be prepared at 200 mg/mL in water.[7] |
| Stability | Crystalline salts are highly stable (10 years at 4°C, 2 years at 20°C). Stock solutions are stable for up to 4 weeks at 4°C. | Data for nourseothricin sulfate.[7] |
| Toxicity (LD₅₀ in mice) | 26 mg/kg | For this compound.[5][6] |
Mechanism of Action and Signaling Pathway
Streptothricins exert their antibacterial effect by targeting the bacterial ribosome, a critical component of protein synthesis.[8] Specifically, they bind to the 30S subunit of the 70S ribosome.[2][9] This interaction leads to an inhibition of protein synthesis and also causes misreading of the mRNA template, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[1][5] This dual action of inhibiting protein synthesis and inducing miscoding is a potent mechanism for bacterial cell death.
The following diagram illustrates the mechanism of action of this compound on the bacterial ribosome.
Mechanism of Resistance
The primary mechanism of bacterial resistance to streptothricins is through enzymatic inactivation.[1][5][6] This is mediated by a class of enzymes known as streptothricin acetyltransferases (SATs).[1][5][8] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine residues of the streptothricin molecule.[1][3] This acetylation prevents the antibiotic from binding to its ribosomal target, thus rendering it ineffective.
The diagram below depicts the enzymatic inactivation of this compound.
Experimental Protocols
HPLC Analysis of this compound
The following protocol is adapted from a published method for the analysis of streptothricin complexes and can be used for the quantification of this compound.[10][11]
Objective: To separate and quantify this compound from a mixture.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 analytical column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Octane-1-sulfonic acid sodium salt
-
Deionized water
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare an aqueous solution of acetonitrile containing trifluoroacetic acid and octane-1-sulfonic acid sodium salt. The exact composition may need to be optimized for the specific C18 column used.
-
Sample Preparation: If analyzing a biological matrix, perform a protein precipitation step with acetonitrile. Centrifuge the sample to remove precipitated proteins and collect the supernatant for injection.
-
HPLC Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: Aqueous acetonitrile with TFA and octane-1-sulfonic acid sodium salt.
-
Detection: UV at 210 nm.
-
Flow Rate: Typically 1.0 mL/min, but may require optimization.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the prepared sample and the this compound standard. The retention times of the streptothricins increase with their molecular weight, so Streptothricin F will elute before this compound, which will elute before Streptothricin D and C.[10]
-
Quantification: Create a standard curve using known concentrations of the this compound standard to quantify the amount in the sample.
Isolation and Purification of this compound
This protocol outlines a general procedure for the isolation of streptothricins from a fermentation broth, which can be specifically adapted for this compound.[12][13]
Objective: To isolate and purify this compound from a Streptomyces fermentation broth.
Materials:
-
Fermentation broth from a this compound-producing Streptomyces strain.
-
Filter paper and Buchner funnel or centrifugation equipment.
-
Adsorbent resin (e.g., Norite).
-
Elution solvent (e.g., 0.8 N formic acid in 1:1 methanol-water).
-
Ion-exchange resin chromatography system.
-
Preparative Reversed-Phase HPLC (RP-HPLC) system.
-
Solvents for chromatography (e.g., acetonitrile, water, appropriate buffers).
Procedure:
-
Clarification of Fermentation Broth: Remove the biomass and suspended solids from the fermentation broth by filtration or centrifugation.
-
Adsorption: Add an adsorbent resin like Norite to the clarified broth and stir for a sufficient time to allow the streptothricins to adsorb to the resin.[12]
-
Elution: Separate the resin from the broth and elute the streptothricins using an appropriate solvent mixture, such as acidic methanol-water.[12]
-
Concentration: Concentrate the eluate under vacuum to reduce the volume.
-
Ion-Exchange Chromatography: Further purify the concentrated extract using ion-exchange resin chromatography to separate the basic streptothricin compounds from other components.[13]
-
Preparative RP-HPLC: The final purification step involves preparative RP-HPLC to separate the different streptothricin analogs (C, D, E, F) from each other.[13] Collect the fractions corresponding to the this compound peak.
-
Desalting and Lyophilization: Desalt the purified this compound fraction and lyophilize to obtain a stable, powdered form.
Conceptual Workflow for Total Synthesis
The following diagram outlines a logical workflow for the convergent total synthesis of this compound.
References
- 1. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Streptothricin - Wikipedia [en.wikipedia.org]
- 5. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Small-Molecule Acetylation by GCN5-Related N-Acetyltransferases in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [A new HPLC method for determination of main constituents of the streptothricin complex. Analysis of nourseothricin, grisin and kormogrisin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. datapdf.com [datapdf.com]
- 13. Isolation, structure elucidation and antibacterial activities of streptothricin acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Streptothricin E: A Technical Guide to its Physical and Chemical Properties for Researchers and Drug Development Professionals
An in-depth exploration of the core physical, chemical, and biological characteristics of Streptothricin E, a potent member of the streptothricin class of antibiotics. This document provides a comprehensive overview for scientists engaged in antimicrobial research and development.
Core Physical and Chemical Properties
This compound is a naturally occurring antibiotic belonging to the aminoglycoside family, produced by various species of Streptomyces. It is distinguished by a unique structure composed of a carbamoylated gulosamine sugar, a streptolidine lactam ring, and a β-lysine homopolymer chain. These structural features are pivotal to its biological activity and physicochemical characteristics.
Quantitative Data Summary
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₄₆N₁₀O₉ | [1] |
| Molecular Weight | 630.7 g/mol | [1][2] |
| CAS Number | 3776-38-3 | [1][3] |
| Appearance | Off-white, powdery solid (as part of purified fractions) | [4] |
| Solubility | Highly soluble in water. A stock solution of the related mixture, nourseothricin sulfate, can be prepared in water at 200 mg/mL. | [4][5][6] |
| Stability | Crystalline salts of the streptothricin mixture are stable for 10 years at 4°C and 2 years at 20°C. Stock solutions in water are stable for up to 4 weeks at 4°C. | [6] |
Experimental Protocols
The characterization and analysis of this compound rely on a suite of standard and advanced analytical techniques. Below are detailed methodologies for key experiments cited in the literature.
Isolation and Purification
This compound is typically isolated from fermentation broths of Streptomyces species as part of a mixture of streptothricin congeners, often referred to as nourseothricin.
Methodology: Column Chromatography
A common method for purifying individual streptothricins, such as this compound, from a commercially available nourseothricin sulfate mixture involves size-exclusion chromatography.[5][7]
-
Column Preparation: A glass column (e.g., 150 x 2.4 cm) is packed with Sephadex LH-20 resin and equilibrated with the mobile phase.[7]
-
Sample Loading: A solution of nourseothricin sulfate (e.g., ~300 mg) is dissolved in a minimal amount of the mobile phase and loaded onto the column.[7]
-
Elution: The streptothricins are eluted with an appropriate mobile phase. The elution of different streptothricin congeners (D, E, and F) will occur at different rates, allowing for their separation.[4]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by methods such as HPLC or mass spectrometry to identify those containing pure this compound.[4]
-
Lyophilization: Pure fractions of this compound are combined, frozen, and lyophilized to obtain a powdery, off-white solid.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for the separation, identification, and quantification of this compound.
Methodology: Ion-Pair Reversed-Phase HPLC
This method is effective for separating the highly polar streptothricin compounds.[1][8]
-
Column: A reversed-phase C18 analytical column is typically used.[1]
-
Mobile Phase: An aqueous solution of acetonitrile containing trifluoroacetic acid and an ion-pairing agent like octane-1-sulfonic acid sodium salt is employed as the eluent.[1][8]
-
Detection: UV detection at 210 nm is suitable for monitoring the elution of streptothricins.[1]
-
Principle: The ion-pairing reagent forms a neutral complex with the positively charged streptothricin molecules, allowing for their retention and separation on the nonpolar stationary phase of the C18 column. The retention times of the streptothricins increase with their molecular weight.[1]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for the structural elucidation and confirmation of the molecular weight of this compound.
Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
This technique provides detailed information about the molecular structure through fragmentation analysis.[9]
-
Ionization: The sample is introduced into the mass spectrometer via an electrospray ionization source, which generates protonated molecular ions [M+H]⁺.
-
MS1 Analysis: The first mass analyzer selects the precursor ion corresponding to the molecular weight of this compound.
-
Collision-Induced Dissociation (CID): The selected precursor ions are fragmented by collision with an inert gas in a collision cell.
-
MS2 Analysis: The second mass analyzer separates the resulting fragment ions, generating a tandem mass spectrum.
-
Data Interpretation: The fragmentation pattern provides information about the different structural components of the molecule, such as the streptolidine ring and the β-lysine chain, aiding in its definitive identification.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution.
Methodology: 1D and 2D NMR
Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for complete structural assignment.[10][11]
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
1D NMR:
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.[4]
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure.
-
-
Data Analysis: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the elucidation of the stereochemistry of the molecule.[11][12]
Mechanism of Action and Resistance
Understanding the mechanism of action of this compound and the pathways of resistance is critical for its potential development as a therapeutic agent.
Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by targeting the bacterial ribosome, specifically the 30S subunit. This interaction disrupts the process of protein synthesis, leading to bacterial cell death. The binding of this compound to the ribosome can also induce miscoding, further contributing to its bactericidal activity.[6]
Resistance Pathway: Enzymatic Acetylation
The primary mechanism of resistance to streptothricins is the enzymatic modification of the antibiotic by streptothricin acetyltransferases (SATs).[4][7]
This guide provides a foundational understanding of the physical and chemical properties of this compound, essential for researchers and professionals in the field of drug discovery and development. The detailed experimental protocols and mechanistic insights aim to facilitate further investigation into this promising class of antibiotics.
References
- 1. [A new HPLC method for determination of main constituents of the streptothricin complex. Analysis of nourseothricin, grisin and kormogrisin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. Streptothricin | C19H34N8O8 | CID 475825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and purification of streptomycin, with a note on streptothricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and biochemical characterization of streptothricin acetyltransferase coded by the cloned streptothricin-resistance gene of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Determination of Streptomycin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 12. streptothricin F | CAS#:3808-42-2 | Chemsrc [chemsrc.com]
Streptothricin E: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptothricin E is a member of the streptothricin class of aminoglycoside antibiotics. These antibiotics, produced by various species of Streptomyces, have garnered renewed interest due to their potent activity against multidrug-resistant bacteria. This technical guide provides an in-depth overview of this compound, including its chemical identity, biological activity, mechanism of action, and relevant experimental protocols.
Chemical Identity
| Identifier | Value |
| CAS Number | 3776-38-3 |
| IUPAC Name | [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate[1] |
| Molecular Formula | C₂₅H₄₆N₁₀O₉ |
| Molecular Weight | 630.69 g/mol |
Biological Activity and Quantitative Data
Streptothricins exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The activity of streptothricins is influenced by the length of the β-lysine chain, with longer chains generally showing increased antimicrobial potency but also higher toxicity.
Table 2.1: Comparative Toxicity of Streptothricin Homologs
| Compound | Number of β-lysine residues | LD₅₀ in mice (mg/kg) |
| Streptothricin F | 1 | 300[2][3] |
| This compound | 2 | 26 [2][3] |
| Streptothricin D | 3 | ~10[2][3] |
| Streptothricin C | 4 | ~10[2][3] |
Table 2.2: Minimum Inhibitory Concentrations (MICs) of Streptothricin F and D
| Organism | Phenotype | Streptothricin F MIC (µM) | Streptothricin D MIC (µM) |
| Escherichia coli | ATCC 25922 | 2 | 0.25 |
| Klebsiella pneumoniae | ATCC 700603 (ESBL) | 2 | 0.25 |
| Acinetobacter baumannii | ATCC 19606 | 4 | 1 |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 1 | 0.5 |
| Enterococcus faecalis | ATCC 29212 | 8 | 2 |
Data synthesized from multiple sources indicating the general activity of streptothricins.
Mechanism of Action
This compound, like other streptothricins, functions by inhibiting protein synthesis in bacteria. This is achieved through direct interaction with the 30S ribosomal subunit. The binding of streptothricins to the ribosome induces miscoding of mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death. The primary resistance mechanism to streptothricins is the enzymatic acetylation of the β-lysine side chain by streptothricin acetyltransferases.
Caption: Mechanism of action of this compound on bacterial protein synthesis.
Experimental Protocols
Purification of this compound
This protocol is adapted from the purification of Streptothricin F and D and can be used to isolate this compound from a mixture of streptothricins (e.g., nourseothricin).
Materials:
-
Nourseothricin sulfate (or other streptothricin mixture)
-
Sephadex LH-20 resin
-
Glass chromatography column (e.g., 150 x 2.4 cm)
-
Deionized water
-
Fraction collector
-
HPLC system for analysis
Procedure:
-
Prepare a slurry of Sephadex LH-20 resin in deionized water and pack the chromatography column.
-
Equilibrate the column by washing with at least two column volumes of deionized water.
-
Dissolve the nourseothricin sulfate sample in a minimal amount of deionized water.
-
Carefully load the sample onto the top of the column.
-
Elute the column with deionized water at a constant flow rate.
-
Collect fractions of a defined volume using a fraction collector.
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Pool the fractions containing pure this compound and lyophilize to obtain the purified compound.
Caption: Workflow for the purification of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.
Materials:
-
Purified this compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Conclusion
This compound represents a promising scaffold for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Its potent activity against a broad spectrum of bacteria, coupled with a well-defined mechanism of action, makes it an attractive candidate for further investigation and medicinal chemistry efforts. This guide provides foundational technical information to support researchers and drug development professionals in their exploration of this compound and its potential clinical applications.
References
- 1. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
An In-depth Technical Guide to the Streptothricin E Biosynthesis Pathway in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Streptothricin E, a member of the streptothricin class of antibiotics produced by various actinomycetes. Streptothricins are notable for their broad-spectrum activity against Gram-positive and Gram-negative bacteria, making their biosynthetic pathway a subject of significant interest for antibiotic research and development.
Introduction to Streptothricins
Streptothricins are a family of aminoglycoside antibiotics characterized by a unique structure consisting of three main components: a streptolidine lactam core, a carbamoylated D-gulosamine moiety, and a poly-β-lysine chain of varying length.[1][2] The number of β-lysine residues determines the specific streptothricin variant, with this compound containing two β-lysine units. First isolated in 1942 from Streptomyces lavendulae, these compounds have regained attention due to their potential against multidrug-resistant pathogens.[1][2]
The Streptothricin Biosynthetic Gene Cluster
The genetic blueprint for streptothricin biosynthesis is encoded within a dedicated gene cluster. One of the well-studied clusters is from Streptomyces rochei F20, where a 5.2 kb DNA fragment was found to contain five open reading frames (ORFs) essential for the production and resistance of the antibiotic.[3][4][5] The biosynthesis is accomplished by a multienzymatic system rather than a single multifunctional protein.[3][4][5]
Table 1: Key Open Reading Frames (ORFs) in the Streptothricin Biosynthetic Gene Cluster from Streptomyces rochei F20 [3][4][5]
| ORF | Proposed Function | Homology |
| ORF1 | Involved in the non-ribosomal peptide synthesis (NRPS)-like activation and incorporation of β-lysine. | Genes involved in peptide formation by a non-ribosomal mechanism. |
| ORF2 | Putative macrolide 2'-phosphotransferase activity, possibly involved in an intermediate phosphorylation step or a resistance mechanism. Its inactivation abolishes antibiotic biosynthesis. | mphA and mphB from Escherichia coli, conferring resistance to macrolides. |
| ORF3 | Putative hydrolase activity. Its inactivation leads to a lesser degree of reduction in antibiotic biosynthesis. | Various hydrolases. |
| ORF4 | Unknown function. | No significant similarities found in databases. |
| ORF5 | Streptothricin acetyltransferase, responsible for conferring resistance to the producing organism by acetylating the streptothricin molecule using acetyl-CoA. This is a common self-resistance mechanism. | Streptothricin acetyltransferases from various Gram-positive and Gram-negative bacteria. |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving the assembly of its three core components. While the complete enzymatic cascade is still under investigation, key steps have been elucidated.
Biosynthesis of the Streptolidine Lactam Core
The formation of the unique streptolidine lactam moiety is a critical part of the pathway and has been a long-standing puzzle. Recent studies have revealed a two-step enzymatic process starting from L-arginine.[6]
-
Dihydroxylation of L-Arginine: The enzyme OrfP, an Fe(II)-dependent dihydroxylase, catalyzes the double hydroxylation of L-arginine to produce (3R,4R)-dihydroxy-L-arginine, proceeding through a (3S)-hydroxy-L-arginine intermediate.[6]
-
Cyclization to form (4R)-hydroxy-capreomycidine: The PLP-dependent cyclase, OrfR, then catalyzes an unusual elimination and addition reaction to cyclize (3R,4R)-dihydroxy-L-arginine into the six-membered ring structure, (4R)-hydroxy-capreomycidine.[6] This intermediate is then incorporated into the final streptothricin molecule.
Caption: Biosynthesis of the streptolidine precursor from L-arginine.
Biosynthesis and Incorporation of D-gulosamine
The gulosamine moiety is derived from D-glucosamine.[7] An essential enzyme in this part of the pathway is a carbamoyltransferase (putatively Orf17 in some clusters) that acts on the D-gulosamine sugar.[8]
Formation of the β-Lysine Chain
The β-lysine chain is assembled through a non-ribosomal peptide synthetase (NRPS)-like mechanism.[3][4][5] The conversion of α-lysine to β-lysine is catalyzed by a transaminase, potentially encoded by a gene like orf15 found in some streptothricin clusters.[8] ORF1 in the S. rochei cluster is believed to be responsible for the activation and polymerization of the β-lysine monomers.[3][4][5] For this compound, this process would involve the sequential addition of two β-lysine units.
Caption: Overview of the assembly of this compound components.
Regulation of Streptothricin Biosynthesis
The production of streptothricin, like many other secondary metabolites in Streptomyces, is tightly regulated. This regulation occurs at multiple levels, involving cluster-situated regulators (CSRs) and global regulators that respond to nutritional and environmental signals.
Maximal transcription of the streptothricin resistance gene (sttR) and a biosynthesis gene (sttA) in S. rochei F20 occurs during the transition from exponential to stationary phase, which is a common pattern for antibiotic production.[9] The expression of the resistance gene is generally higher than that of the biosynthetic genes.[9]
The regulation of antibiotic biosynthesis in actinomycetes is complex, often involving cascades of regulatory proteins.[10] Global regulators can sense nutrient availability (e.g., carbon, nitrogen, phosphate) and developmental signals, which in turn control the expression of pathway-specific activators or repressors located within the biosynthetic gene cluster.[10] While specific regulators for the streptothricin cluster are not fully characterized, it is likely to be under the control of such a hierarchical network.
Caption: A generalized regulatory network for streptothricin biosynthesis.
Quantitative Data on Streptothricin Production
Quantitative data on the production of specific streptothricin variants like this compound is limited in the literature. However, studies on the overall streptothricin (ST) complex provide some insights into production yields.
Table 2: Reported Streptothricin Production Yields
| Producing Strain | Streptothricin Variant(s) | Yield | Conditions | Reference |
| Streptomyces sp. strain fd1-xmd | ST (mixture) | Up to 0.5 g/L | After optimization of culture conditions | [11] |
Experimental Protocols
Extraction and Quantification of Streptothricins by HPLC
A reliable method for the quantitative analysis of streptothricin complexes involves ion-pair reversed-phase high-performance liquid chromatography (HPLC) with UV detection.[12]
-
Extraction: Streptothricins, being polar molecules, can be extracted from the fermentation broth using appropriate polar solvents.
-
Chromatographic Separation:
-
Column: Reversed-phase C18 analytical column.
-
Mobile Phase: An aqueous solution of acetonitrile containing trifluoroacetic acid and an ion-pairing agent such as octane-1-sulfonic acid sodium salt.
-
Detection: UV detector at 210 nm.
-
-
Elution Profile: The retention time of streptothricins increases with their molecular weight (and the length of the β-lysine chain). Therefore, Streptothricin F (one β-lysine) elutes before this compound (two β-lysines), followed by D and C.[12]
-
Quantification: Quantification is achieved by comparing the peak areas of the samples to those of known standards.
Caption: Workflow for the extraction and HPLC quantification of streptothricins.
General Protocol for Enzyme Assays
While specific protocols for the enzymes in the this compound pathway are not detailed in the literature, a general approach for characterizing their activity can be outlined.
-
Enzyme Preparation: The gene of interest (e.g., orfP, orfR) is cloned and overexpressed in a suitable host like E. coli. The recombinant protein is then purified.
-
Assay Mixture: The assay mixture typically contains a buffer at the optimal pH for the enzyme, the purified enzyme, the substrate (e.g., L-arginine for OrfP), and any necessary cofactors (e.g., Fe(II) for OrfP, PLP for OrfR).
-
Reaction: The reaction is initiated by adding the enzyme or substrate and incubated at an optimal temperature for a defined period.
-
Termination: The reaction is stopped, often by heat inactivation or the addition of an acid.
-
Analysis: The product formation is analyzed using techniques such as HPLC, LC-MS, or spectrophotometry. The enzyme activity is calculated based on the amount of product formed per unit time.
Conclusion and Future Perspectives
Significant progress has been made in understanding the biosynthesis of streptothricins, particularly the formation of the streptolidine core. However, several aspects of the this compound pathway require further investigation. The precise functions of ORF2, ORF3, and ORF4 in the S. rochei cluster need to be experimentally validated. A detailed enzymatic characterization of the assembly of the gulosamine and β-lysine moieties and their attachment to the streptolidine core is also needed. Furthermore, elucidating the specific regulatory network controlling the streptothricin gene cluster will be crucial for optimizing production yields. Continued research in these areas will not only provide a complete picture of this fascinating biosynthetic pathway but also pave the way for the bioengineering of novel streptothricin analogs with improved therapeutic properties.
References
- 1. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptothricin biosynthesis is catalyzed by enzymes related to nonribosomal peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. streptothricin-biosynthesis-is-catalyzed-by-enzymes-related-to-nonribosomal-peptide-bond-formation - Ask this paper | Bohrium [bohrium.com]
- 6. Biosynthesis of streptolidine involved two unexpected intermediates produced by a dihydroxylase and a cyclase through unusual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of streptothricin F. Part 6. Formation and intermediacy of D-glucosamine in Streptomyces L-1689-23 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. In situ monitoring of streptothricin production by Streptomyces rochei F20 in soil and rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the streptothricin and tunicamycin biosynthetic gene clusters by genome mining in Streptomyces sp. strain fd1-xmd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [A new HPLC method for determination of main constituents of the streptothricin complex. Analysis of nourseothricin, grisin and kormogrisin] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Streptothricin E Binding Site on the 30S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptothricins, a class of broad-spectrum aminoglycoside antibiotics, have garnered renewed interest due to their potent activity against multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the binding site of Streptothricin E on the 30S ribosomal subunit. Leveraging recent high-resolution structural data from cryo-electron microscopy (cryo-EM) studies of related streptothricins, this document details the molecular interactions at the binding site, outlines the experimental methodologies used for its determination, and presents the current understanding of its mechanism of action. This guide is intended to be a valuable resource for researchers in microbiology, structural biology, and antibiotic drug development.
Introduction to this compound
This compound is a member of the streptothricin family of antibiotics, which are produced by various species of Streptomyces. These antibiotics are characterized by a unique chemical structure consisting of a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a variable-length chain of β-lysine residues. This compound contains two β-lysine residues. The natural product mixture, often referred to as nourseothricin, is composed of several streptothricin variants, primarily Streptothricin F (one β-lysine) and Streptothricin D (three β-lysines).[1][2][3] The potent bactericidal activity of streptothricins against highly drug-resistant pathogens, including carbapenem-resistant Enterobacterales (CRE), has reignited interest in this class of antibiotics.[2][3]
The this compound Binding Site on the 30S Ribosomal Subunit
Recent cryo-electron microscopy studies on Streptothricin F (S-F) and Streptothricin D (S-D) bound to the Acinetobacter baumannii 70S ribosome have elucidated the precise binding location on the 30S subunit.[1] Given that the core structure responsible for ribosome interaction—the streptolidine and gulosamine moieties—is conserved across the streptothricin family, this binding site is extrapolated to this compound.
The primary binding site is located in a pocket within helix 34 (h34) of the 16S ribosomal RNA (rRNA) in the head region of the 30S subunit.[1] This location is distinct from the binding sites of other well-known aminoglycosides, such as streptomycin and paromomycin, which primarily target helix 44 in the decoding center.[1]
Key Molecular Interactions
The high-resolution structural data reveal extensive and specific hydrogen bonding between the antibiotic and the 16S rRNA:
-
Streptolidine Moiety: The streptolidine ring of streptothricin acts as a guanine mimetic. It forms multiple hydrogen bonds with the nucleobase of Cytosine 1054 (C1054) (using E. coli numbering).[1][2]
-
Carbamoylated Gulosamine Moiety: The carbamoyl group on the gulosamine sugar is crucial for the interaction with Adenine 1196 (A1196) of the 16S rRNA.[1][2]
These interactions anchor the streptothricin molecule into the binding pocket on the 30S subunit. The β-lysine tail, which differs between streptothricin variants, appears to have less defined interactions in this primary binding site.[1]
Significance of the Binding Site
The location of the streptothricin binding site near the A-site decoding center is critical to its mechanism of action. Structural analysis suggests that bound streptothricin probes the A-site, which is responsible for the selection of the correct aminoacyl-tRNA during translation.[2] This probing action is thought to be the basis for the observed translational miscoding and inhibition of protein synthesis.[1] The criticality of these interactions is further underscored by the fact that mutations at C1054 and A1196 in the 16S rRNA confer high-level resistance to streptothricins.[2]
Mechanism of Action
This compound exerts its bactericidal effect by targeting and inhibiting protein synthesis. The binding of this compound to helix 34 of the 16S rRNA on the 30S subunit leads to two primary consequences:
-
Translational Miscoding: By interacting with the decoding center, streptothricin stabilizes the binding of near-cognate aminoacyl-tRNAs to the A-site, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain.
-
Inhibition of Translocation: The presence of the antibiotic in this critical region of the ribosome can also sterically hinder the movement of the tRNAs and mRNA through the ribosome during the elongation phase of translation.
This dual mechanism of action contributes to the potent bactericidal activity of the streptothricin class of antibiotics.
Quantitative Data
While direct binding affinity data such as Kd values for this compound to the 30S subunit are not yet available in the public domain, the biological activity has been quantified through minimum inhibitory concentration (MIC) studies against various resistant bacterial strains. The cryo-EM studies also provide key structural parameters.
Table 1: In Vitro Activity of Streptothricin F and D against Carbapenem-Resistant Enterobacterales (CRE) (n=39) [3]
| Antibiotic | MIC50 (µM) | MIC90 (µM) | MIC Range (µM) |
| Streptothricin F (S-F) | 2 | 4 | 1 to 4 |
| Streptothricin D (S-D) | 0.25 | 0.5 | 0.25 to 2 |
Table 2: Selectivity of Streptothricins for Prokaryotic vs. Eukaryotic Ribosomes [3]
| Antibiotic | Approximate Fold-Selectivity (Prokaryotic/Eukaryotic) |
| Streptothricin F (S-F) | ~40 |
| Streptothricin D (S-D) | ~40 |
Experimental Protocols
The determination of the streptothricin binding site was achieved through single-particle cryo-electron microscopy. The following is a generalized protocol based on the methodologies described by Morgan et al. (2023).
Preparation of the 70S Ribosome-Streptothricin Complex
-
Ribosome Purification: 70S ribosomes are purified from a suitable bacterial strain, such as Acinetobacter baumannii or Escherichia coli, through a series of ultracentrifugation steps, typically involving sucrose density gradients to separate the 70S ribosomes from the 50S and 30S subunits and other cellular components.
-
Complex Formation: Purified 70S ribosomes are incubated with a molar excess of the streptothricin antibiotic (e.g., Streptothricin F or D). In the key study, a concentration of 100 µM of the antibiotic was used to ensure binding, as lower, more physiologically relevant concentrations did not yield observable binding in the cryo-EM structures.[1] The incubation is typically performed on ice for a specified period to allow for complex formation.
Cryo-Electron Microscopy
-
Grid Preparation: A small volume (typically 2-3 µL) of the ribosome-antibiotic complex solution is applied to a glow-discharged cryo-EM grid (e.g., a holey carbon grid). The grid is then blotted to create a thin film of the solution and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot). This process traps the ribosome complexes in a thin layer of vitreous ice.
-
Data Collection: The frozen grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. A large number of images (micrographs) are automatically collected at various tilt angles.
-
Image Processing:
-
Motion Correction: The raw movie frames from the direct electron detector are aligned to correct for beam-induced motion.
-
Contrast Transfer Function (CTF) Estimation: The CTF of each micrograph is determined and corrected for.
-
Particle Picking: Individual ribosome particles are computationally identified and extracted from the micrographs.
-
2D Classification: The extracted particles are classified into different 2D class averages to remove junk particles and to assess the quality of the sample.
-
3D Reconstruction and Refinement: An initial 3D model is generated, and the particles are aligned to it to reconstruct a high-resolution 3D map of the ribosome-antibiotic complex. This is followed by further refinement steps to improve the resolution of the final map.
-
-
Model Building and Analysis: The atomic model of the ribosome and the antibiotic are fitted into the final cryo-EM density map. The interactions between the antibiotic and the ribosomal RNA and proteins are then analyzed in detail.
Visualizations
Experimental Workflow
Caption: Cryo-EM workflow for determining the streptothricin-ribosome structure.
Mechanism of Action
Caption: Mechanism of action of this compound on the 30S ribosomal subunit.
Conclusion and Future Perspectives
The elucidation of the this compound binding site on the 30S ribosomal subunit represents a significant advancement in our understanding of this promising class of antibiotics. The unique binding location on helix 34 of the 16S rRNA, distinct from other major aminoglycosides, provides a structural basis for its potent activity against multidrug-resistant bacteria and opens new avenues for rational drug design.
Future research should focus on obtaining high-resolution structures of this compound specifically, to understand the influence of the di-β-lysine chain on binding and activity. Furthermore, quantitative binding studies are needed to determine the affinity of different streptothricin variants for the ribosome, which will aid in structure-activity relationship studies. The detailed structural and mechanistic understanding presented in this guide will be instrumental in the development of novel streptothricin-based therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
Early Research on the Antimicrobial Spectrum of Streptothricin E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discovered in 1942 by Selman Waksman and H. Boyd Woodruff, streptothricin was among the pioneering antibiotics identified from soil actinomycetes.[1][2] This complex of closely related compounds, including Streptothricin E, generated significant initial interest due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, a notable advantage over penicillin at the time.[1] This technical guide delves into the early studies that defined the antimicrobial spectrum of the streptothricin complex, with a focus on this compound, presenting the available quantitative data, detailing the experimental methodologies of the era, and illustrating the workflow used to determine its antimicrobial properties.
Antimicrobial Spectrum of Streptothricin
Early investigations into the antimicrobial properties of streptothricin revealed its efficacy against a variety of bacterial species. The initial studies by Waksman and Woodruff, while groundbreaking, often reported the activity of the entire streptothricin complex rather than isolating and testing each component individually. The data presented below is a summary of the bacteriostatic action of a streptothricin preparation as reported in their 1942 publication, "Streptothricin, a New Selective Bacteriostatic and Bactericidal Agent, Particularly Active Against Gram-Negative Bacteria." It is important to note that these early preparations were likely a mixture of streptothricin components (D, E, F, etc.).
Table 1: Bacteriostatic Action of Streptothricin on Various Bacteria
| Test Organism | Dilution of Streptothricin Preparation Causing Complete Inhibition of Growth |
| Bacillus subtilis | 1:1,000,000 |
| Bacillus mycoides | 1:500,000 |
| Sarcina lutea | 1:1,000,000 |
| Staphylococcus aureus | 1:100,000 |
| Escherichia coli | 1:125,000 |
| Aerobacter aerogenes | 1:50,000 |
| Proteus vulgaris | 1:10,000 |
| Pseudomonas fluorescens | No inhibition at 1:1,000 |
| Azotobacter chroococcum | 1:10,000 |
| Rhizobium leguminosarum | 1:50,000 |
Data extracted from Waksman and Woodruff, 1942. The dilutions represent the highest dilution of the crude streptothricin preparation that still inhibited bacterial growth.
Experimental Protocols
The methodologies employed in the early 1940s for determining the antimicrobial spectrum of new agents like streptothricin were foundational to modern antibiotic susceptibility testing. The primary method used was a form of broth dilution assay.
Broth Dilution Method for Determining Bacteriostatic Action (circa 1942)
1. Preparation of Streptothricin Stock Solution:
-
A crude preparation of streptothricin was obtained from the culture broth of Streptomyces lavendulae.
-
This preparation was dissolved in a suitable sterile liquid, such as nutrient broth or sterile distilled water, to create a concentrated stock solution.
2. Preparation of Serial Dilutions:
-
A series of sterile test tubes, each containing a specific volume of sterile nutrient broth, were prepared.
-
A measured amount of the streptothricin stock solution was added to the first tube and mixed thoroughly.
-
A portion of the solution from the first tube was then transferred to the second tube, and this process was repeated to create a range of serial dilutions (e.g., 1:1,000, 1:10,000, 1:100,000, etc.).
3. Inoculation:
-
Each tube in the dilution series was inoculated with a standardized suspension of the test bacterium.
-
A control tube containing only the nutrient broth and the bacterial inoculum (without streptothricin) was also prepared to ensure the viability of the bacteria and to serve as a comparison for growth.
4. Incubation:
-
The inoculated test tubes were incubated at a temperature suitable for the growth of the specific test organism (typically 28-37°C) for a defined period, usually 24 to 48 hours.
5. Observation and Interpretation:
-
After incubation, the tubes were visually inspected for turbidity (cloudiness), which indicates bacterial growth.
-
The minimum inhibitory concentration (MIC) was determined as the lowest concentration (i.e., the highest dilution) of streptothricin that completely inhibited the visible growth of the test organism.
Experimental Workflow
The following diagram illustrates the general workflow of the early broth dilution method used to assess the antimicrobial spectrum of streptothricin.
Caption: Early Broth Dilution Workflow
Signaling Pathways and Mechanism of Action
In the early studies of the 1940s, the precise molecular mechanism of action and the signaling pathways affected by streptothricin were not understood. The research at the time focused on the observable effects on bacterial growth. It was noted that streptothricin had both bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) properties, depending on the concentration and the specific bacterium.[1] Later research has elucidated that streptothricins, like aminoglycoside antibiotics, target the bacterial ribosome, leading to the inhibition of protein synthesis. This interference with the fundamental process of translation ultimately leads to cell death.
The logical relationship between the administration of streptothricin and its ultimate effect, as understood from a modern perspective but rooted in early observations, can be visualized as follows:
Caption: Simplified Mechanism of Action
Conclusion
The early investigations into the antimicrobial spectrum of streptothricin laid the groundwork for our understanding of this potent and broad-spectrum antibiotic. While the initial studies by Waksman and Woodruff provided crucial insights into its activity against a range of bacteria, the lack of purified individual components like this compound in these early experiments meant that the reported data represented the combined effect of the streptothricin complex. The experimental protocols of the time, though less refined than modern methods, were robust enough to establish the significant potential of streptothricin as an antimicrobial agent. These foundational studies paved the way for later research that would unravel the specific activities of each streptothricin component and their precise mechanism of action.
References
The Streptolidine Lactam Ring: A Core Structural Motif in the Antibiotic Streptothricin E
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Streptothricin E, a member of the streptothricin class of antibiotics, has garnered renewed interest due to its potent activity against multidrug-resistant bacteria. Central to its structure and function is the unique streptolidine lactam ring, a bicyclic guanidinium-containing moiety. This technical guide provides a comprehensive overview of the streptolidine lactam ring within this compound, detailing its structure, biosynthesis, and critical role in the antibiotic's mechanism of action. This document synthesizes key quantitative data, presents detailed experimental protocols for relevant assays, and utilizes visualizations to elucidate complex biological pathways and experimental workflows.
Introduction
First isolated in the 1940s, the streptothricin antibiotics are characterized by a unique chemical scaffold composed of three key components: a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a β-lysine homopolymer chain.[1] The length of this β-lysine chain varies among the different streptothricin analogues (A-F, X), directly influencing both their antimicrobial efficacy and toxicity.[2][3] this compound is distinguished by the presence of two β-lysine residues.[2] The streptolidine lactam ring, a rigid, cationic structure, is essential for the biological activity of these antibiotics, playing a pivotal role in their interaction with the bacterial ribosome.
The Streptolidine Lactam Core
Chemical Structure
The streptolidine lactam is a bicyclic structure featuring a six-membered ring fused to a five-membered lactam ring. A key feature is the presence of a guanidinium group, which is protonated at physiological pH, conferring a positive charge to the molecule. This cationic nature is crucial for its interaction with the negatively charged phosphate backbone of ribosomal RNA (rRNA).
Biosynthesis of the Streptolidine Lactam Ring
The biosynthesis of the streptolidine ring is a complex enzymatic process originating from the amino acid L-arginine. Two key enzymes, OrfP and OrfR, have been identified as essential for its formation in Streptomyces species.[4]
A proposed pathway for the biosynthesis of the streptolidine lactam precursor is outlined below.
Mechanism of Action
This compound exerts its antibacterial effect by targeting the bacterial ribosome, specifically the 30S subunit.[5] The positively charged streptolidine lactam ring is thought to interact with the A-site of the 16S rRNA, inducing miscoding during protein synthesis. This leads to the production of non-functional proteins and ultimately results in bacterial cell death. This mechanism is similar to that of aminoglycoside antibiotics.
Quantitative Data
In Vivo Toxicity
The toxicity of streptothricins is directly correlated with the length of the β-lysine chain. This compound, with two β-lysine residues, exhibits significant toxicity.
| Streptothricin Analogue | Number of β-Lysine Residues | LD50 in Mice (mg/kg) |
| Streptothricin F | 1 | 300[2][3] |
| This compound | 2 | 26 [2][3] |
| Streptothricin D | 3 | ~10[2][3] |
| Streptothricin C | 4 | ~10[2][3] |
Antimicrobial Activity
While specific Minimum Inhibitory Concentration (MIC) data for purified this compound is limited in recent literature, studies on Streptothricin F and D provide valuable insights into the activity of this class of antibiotics against various pathogens. Generally, antimicrobial activity increases with the length of the β-lysine chain.
| Organism | Streptothricin F MIC (µg/mL) | Streptothricin D MIC (µg/mL) | Nourseothricin (mixture) MIC (µg/mL) |
| Klebsiella pneumoniae (Carbapenem-resistant) | 1-4 µM | 0.25-2 µM | 0.25-2 µM |
| Acinetobacter baumannii | 4 µM | 1 µM | 1 µM |
| Neisseria gonorrhoeae | - | - | 16-32 |
Experimental Protocols
Total Synthesis of the Streptolidine Lactam Moiety (Exemplified by the Synthesis of a Precursor for Streptothricin F)
The following is a summarized workflow for the chemical synthesis of a key intermediate for the streptolidine lactam, based on the total synthesis of Streptothricin F.[3]
Detailed Methodological Steps: A detailed, step-by-step protocol for the total synthesis of streptothricin F, including the streptolidine moiety, can be found in the supplementary information of Miller et al., Chem. Sci., 2022, 13, 3447-3453.[3]
Ribosome Binding Assay (Filter Binding Method)
This protocol is a general method for assessing the binding of a radiolabeled ligand to ribosomes, which can be adapted for this compound.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled this compound (e.g., [3H]- or [14C]-labeled)
-
Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Nitrocellulose membranes (0.45 µm pore size)
-
Cellulose acetate membranes (0.45 µm pore size)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare binding reaction mixtures in microcentrifuge tubes. Each reaction should contain binding buffer, a fixed concentration of ribosomes, and varying concentrations of radiolabeled this compound.
-
Incubate the reactions at the desired temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Set up the filtration apparatus with a nitrocellulose membrane placed on top of a cellulose acetate membrane. The nitrocellulose membrane binds proteins (and thus ribosome-ligand complexes), while the cellulose acetate membrane serves as a support and control for non-specific binding.
-
Rapidly filter the reaction mixtures through the membranes under vacuum.
-
Wash the membranes with ice-cold binding buffer to remove unbound ligand.
-
Dry the membranes and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the membranes using a scintillation counter.
-
Calculate the amount of bound ligand at each concentration and determine the binding affinity (e.g., Kd) by plotting the data and fitting it to a suitable binding isotherm.
In Vitro Transcription/Translation Inhibition Assay
This assay assesses the ability of this compound to inhibit protein synthesis in a cell-free system.
Materials:
-
Cell-free transcription/translation system (e.g., E. coli S30 extract)
-
DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)
-
This compound at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Set up the transcription/translation reactions according to the manufacturer's instructions.
-
Add varying concentrations of this compound to the reactions. Include a no-antibiotic control and a positive control inhibitor.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reactions by adding ice-cold TCA to precipitate the newly synthesized proteins.
-
Collect the protein precipitates by vacuum filtration onto glass fiber filters.
-
Wash the filters with TCA and ethanol to remove unincorporated radiolabeled amino acids.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of protein synthesis for each concentration of this compound and determine the IC50 value.
Resistance Mechanisms
Bacterial resistance to streptothricins primarily occurs through two enzymatic mechanisms:
-
Acetylation: Streptothricin acetyltransferases (SATs) catalyze the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine moiety.[5] This modification prevents the antibiotic from binding to the ribosome.
-
Hydrolysis: Streptothricin hydrolases can inactivate the antibiotic by cleaving the amide bond within the streptolidine lactam ring.[5]
Conclusion
The streptolidine lactam ring is an indispensable component of this compound, conferring the structural rigidity and cationic properties necessary for its potent antibacterial activity. A thorough understanding of its biosynthesis, its interaction with the bacterial ribosome, and the mechanisms of resistance is crucial for the development of novel streptothricin-based therapeutics with improved efficacy and reduced toxicity. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of antibiotic discovery and development. Further investigation into the specific structure-activity relationships of the streptolidine lactam and its derivatives may pave the way for the design of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. "I. THE TOTAL SYNTHESIS OF (+,-)-CHELIDONINE. II. STUDIES DIRECTED TOWA" by MARY P KOLECK [docs.lib.purdue.edu]
- 2. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of streptolidine involved two unexpected intermediates produced by a dihydroxylase and a cyclase through unusual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of the β-Lysine Homopolymer in Streptothricins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptothricins are a class of broad-spectrum aminoglycoside antibiotics characterized by a unique structural motif: a β-lysine homopolymer chain of varying length. This poly-β-lysine tail is intrinsically linked to both the potent antibacterial activity and the dose-limiting toxicity of these compounds. This technical guide provides an in-depth analysis of the biological activity of the β-lysine homopolymer, detailing its mechanism of action, the basis for its antimicrobial efficacy, and the molecular underpinnings of its cytotoxic effects. This document summarizes key quantitative data, outlines detailed experimental protocols for studying streptothricin activity, and provides visual representations of the critical molecular pathways involved.
Introduction
Streptothricins, first discovered in the 1940s, have re-emerged as a subject of interest due to their potent activity against multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.[1][2] The general structure of streptothricins consists of a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a homopolymer of β-lysine residues.[2] The number of β-lysine units defines the specific streptothricin variant (e.g., streptothricin F has one β-lysine, while streptothricin D has three).[1] The polycationic nature of the β-lysine chain is a critical determinant of the molecule's biological properties. This guide focuses specifically on the contribution of this β-lysine homopolymer to the overall biological activity of streptothricins.
The Role of the β-Lysine Homopolymer in Antibacterial Activity
The β-lysine chain is integral to the antibacterial potency of streptothricins. Its length directly correlates with the efficacy of the antibiotic, with longer chains generally exhibiting stronger antibacterial activity.[2]
Mechanism of Action: Ribosome Inhibition
Similar to other aminoglycosides, streptothricins exert their bactericidal effect by targeting the bacterial ribosome and inhibiting protein synthesis.[2] The β-lysine homopolymer plays a crucial role in this process.
Streptothricins bind to the 30S ribosomal subunit, specifically interacting with helix 34 of the 16S rRNA.[2][3] Key interactions have been identified with nucleotides C1054 and A1196 (E. coli numbering).[2][3] This binding event induces conformational changes in the ribosome, leading to two primary consequences:
-
Inhibition of Translocation: Streptothricin F has been shown to impair the EF-G-dependent translocation of peptidyl-tRNA from the A-site to the P-site.[4][5]
-
Induction of Miscoding: The binding of streptothricins to the ribosome stabilizes the binding of non-cognate aminoacyl-tRNAs to the A-site, leading to errors in protein synthesis.[2][6] This miscoding is a hallmark of many bactericidal aminoglycosides.
The positively charged β-lysine tail is thought to facilitate the interaction of the streptothricin molecule with the negatively charged ribosomal RNA, contributing to the stability of the binding.
Antibacterial Spectrum
Streptothricins demonstrate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] Of particular note is their efficacy against highly resistant pathogens.
Quantitative Data on Biological Activity
The following tables summarize the minimum inhibitory concentrations (MICs) of streptothricin F and D against various bacterial strains and their toxicity profiles.
Table 1: Minimum Inhibitory Concentrations (MICs) of Streptothricins
| Organism | Strain | Streptothricin F (μg/mL) | Streptothricin D (μg/mL) | Nourseothricin (μg/mL) | Reference |
| Klebsiella pneumoniae | AR-0636 (Pan-resistant) | 1 | 0.19 | 0.15 | [2] |
| Carbapenem-resistant Enterobacterales (CRE) | (n=39) | MIC₅₀: 2 µM, MIC₉₀: 4 µM | MIC₅₀: 0.25 µM, MIC₉₀: 0.5 µM | MIC₅₀: 0.5 µM, MIC₉₀: 1 µM | [1] |
| Acinetobacter baumannii | (n=104) | - | - | MIC₅₀: 2 µM, MIC₉₀: 32 µM | [1] |
| Neisseria gonorrhoeae | (various strains) | - | - | 16-32 | [7] |
| Staphylococcus aureus | ATCC 29213 | 1-2 | - | - | [2] |
| Bacillus anthracis | (surrogate) | 1 | - | - | [2] |
| Yersinia pestis | (surrogate) | 4 | - | - | [2] |
| Francisella tularensis | (surrogate) | 0.5 | - | - | [2] |
Table 2: Toxicity Data for Streptothricins
| Assay | System | Streptothricin F | Streptothricin D | Streptothricin C | Streptothricin E | Nourseothricin | Reference |
| LD₅₀ | Mice | 300 mg/kg | ~10 mg/kg | ~10 mg/kg | 26 mg/kg | - | [2] |
| Cytotoxicity | J774 Macrophages | Toxicity observed at ≥32 µM | Indistinguishable from Nourseothricin | - | - | Pronounced toxicity at ≥10 mg/kg in mice | [1] |
| Cytotoxicity | LLC-PK-1 Renal Cells | Toxicity observed at ≥32 µM | Indistinguishable from Nourseothricin | - | - | Pronounced toxicity at ≥10 mg/kg in mice | [1] |
The β-Lysine Homopolymer and Toxicity
A significant challenge in the clinical development of streptothricins is their inherent toxicity, which is directly proportional to the length of the β-lysine chain.[2] Streptothricin F, with a single β-lysine residue, is markedly less toxic than streptothricins D, C, and E, which possess three, four, and two β-lysine residues, respectively.[2] The primary organ affected is the kidney, with delayed renal toxicity being a key concern.[1]
The polycationic nature of the β-lysine tail is believed to contribute to cytotoxicity through interactions with mammalian cell membranes, leading to permeabilization and cell death.[1]
Mechanism of Resistance: Acetylation of the β-Lysine Chain
The predominant mechanism of resistance to streptothricins is the enzymatic inactivation of the antibiotic by streptothricin acetyltransferases (SatA).[2][4][8] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the β-amino group of the first β-lysine residue of the homopolymer.[2][9] This modification prevents the streptothricin molecule from binding to the ribosome, thereby rendering it inactive.[9]
Experimental Protocols
Purification of Streptothricins
A common method for purifying individual streptothricins from a mixture (nourseothricin) is size-exclusion chromatography.
-
Matrix: Sephadex LH-20
-
Column Dimensions: 150 cm x 2.4 cm
-
Sample Loading: Approximately 300 mg of nourseothricin sulfate.
-
Elution: Isocratic elution with an appropriate buffer.
-
Outcome: Yields purified streptothricin F and D, among other fractions.[2]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Bacterial Inoculum:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the streptothricin to be tested.
-
Perform serial two-fold dilutions in MHB in the 96-well plate to achieve a range of desired concentrations.[11]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[12]
-
Cytotoxicity Assay (SYTOX™ Green)
-
Cell Culture:
-
Plate mammalian cells (e.g., J774 macrophages, LLC-PK-1 renal epithelial cells) in a 96-well plate and grow to confluence.
-
-
Treatment:
-
Prepare two-fold serial dilutions of the streptothricin compounds.
-
Add the dilutions to the cells.
-
-
Staining and Measurement:
-
Add SYTOX™ Green nucleic acid stain to each well. SYTOX™ Green is a cell-impermeant dye that fluoresces upon binding to DNA, thus indicating compromised cell membranes.[1][13][14]
-
Measure fluorescence intensity over time (e.g., up to 5 days) using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in cytotoxicity.[1]
-
In Vitro Translation Inhibition Assay
-
Assay System:
-
Reaction Setup:
-
Combine the cell extract, reaction buffer, amino acids, and the luciferase DNA or mRNA template in a microplate.
-
Add varying concentrations of the streptothricin compound to be tested.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.[17]
-
-
Measurement:
-
Add the luciferase substrate and measure the resulting luminescence using a luminometer.
-
A decrease in luminescence in the presence of the streptothricin indicates inhibition of protein synthesis.[16]
-
Streptothricin Acetyltransferase (SatA) Activity Assay
-
Reaction Mixture:
-
Assay Principle:
-
This is a continuous spectrophotometric assay that monitors the decrease in absorbance at 412 nm upon the reaction of the free thiol of Coenzyme A (produced during the acetyl transfer) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
-
Measurement:
-
Initiate the reaction by adding one of the substrates.
-
Continuously monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of change is proportional to the enzyme activity.[8]
-
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways involving the β-lysine homopolymer of streptothricins.
Caption: Mechanism of action of streptothricin on the bacterial ribosome.
Caption: Enzymatic inactivation of streptothricin by Streptothricin Acetyltransferase (SatA).
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The β-lysine homopolymer is a defining structural feature of streptothricin antibiotics, acting as a double-edged sword. Its length is a key determinant of both the potent bactericidal activity against a broad range of bacteria, including multidrug-resistant pathogens, and the dose-limiting cytotoxicity. A thorough understanding of the structure-activity and structure-toxicity relationships of the β-lysine chain is paramount for the future development of streptothricin-based therapeutics. By modifying the β-lysine homopolymer or developing strategies to mitigate its toxic effects, it may be possible to harness the powerful antibacterial properties of this class of antibiotics to combat the growing threat of antimicrobial resistance. The experimental protocols and molecular pathways detailed in this guide provide a foundational resource for researchers dedicated to this endeavor.
References
- 1. Streptomycin-induced conformational changes in the 70-S bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Bacillus subtilis, the SatA (Formerly YyaR) Acetyltransferase Detoxifies Streptothricin via Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of streptothricin F on ribosomal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Attachment Site of Streptomycin to the 30S Ribosomal Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. ibg.kit.edu [ibg.kit.edu]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
Preliminary Investigation of Streptothricin E Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptothricins are a class of aminoglycoside antibiotics produced by Streptomyces species, first identified in the 1940s.[1] While they exhibit broad-spectrum activity against Gram-negative bacteria, their clinical development was historically hindered by nephrotoxicity.[2] Recent resurgence in interest is driven by the urgent need for novel antibiotics to combat multidrug-resistant pathogens.[2]
The streptothricin family includes several congeners, such as streptothricin F (S-F) and streptothricin D (S-D), which differ in the length of their poly-β-lysine chain.[3] This structural variation significantly impacts their cytotoxic profiles. Studies have shown that toxicity in mice increases with the length of the β-lysine chain.[4] For instance, the murine LD50 for S-F (one β-lysine residue) is reported to be 300 mg/kg, whereas for S-D (three β-lysine residues) it is approximately 10 mg/kg.[3][4] Streptothricin E (S-E), with two β-lysine residues, is therefore hypothesized to exhibit an intermediate level of cytotoxicity.
The primary mechanism of action for streptothricins is the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit, leading to miscoding and eventual cell death.[3][4] While this action is selective for prokaryotic ribosomes, cross-reactivity with eukaryotic ribosomes can occur, leading to cytotoxicity in mammalian cells.[3]
This technical guide provides a framework for the preliminary in vitro investigation of this compound cytotoxicity. It outlines key experimental protocols, data presentation formats, and visual workflows to assess its potential as a therapeutic agent.
Data Presentation: Hypothetical Cytotoxicity Profile of this compound
The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols described in this guide. These values are extrapolated from published data on streptothricins F and D and serve as a template for presenting experimental findings for this compound.
Table 1: Cell Viability (MTT Assay) of Mammalian Cell Lines Treated with this compound for 48 hours
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| HEK293 | 0 (Vehicle Control) | 100 ± 4.5 |
| (Human Embryonic Kidney) | 10 | 95 ± 5.2 |
| 50 | 78 ± 6.1 | |
| 100 | 52 ± 4.8 | |
| 200 | 25 ± 3.9 | |
| HepG2 | 0 (Vehicle Control) | 100 ± 5.1 |
| (Human Hepatocellular Carcinoma) | 10 | 92 ± 4.7 |
| 50 | 71 ± 5.5 | |
| 100 | 45 ± 6.3 | |
| 200 | 18 ± 3.1 |
Table 2: Membrane Integrity (LDH Assay) of Mammalian Cell Lines Treated with this compound for 48 hours
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| HEK293 | 0 (Vehicle Control) | 5 ± 1.2 |
| 10 | 8 ± 1.5 | |
| 50 | 22 ± 2.8 | |
| 100 | 48 ± 4.1 | |
| 200 | 75 ± 5.6 | |
| HepG2 | 0 (Vehicle Control) | 6 ± 1.4 |
| 10 | 11 ± 2.1 | |
| 50 | 29 ± 3.3 | |
| 100 | 55 ± 4.9 | |
| 200 | 82 ± 6.2 |
Table 3: Apoptosis Induction (Annexin V/PI Staining) in HEK293 Cells Treated with this compound for 24 hours
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 96.2 ± 2.1 | 2.5 ± 0.8 | 1.3 ± 0.5 |
| 50 | 85.4 ± 3.5 | 10.1 ± 2.2 | 4.5 ± 1.1 |
| 100 | 60.7 ± 4.2 | 25.3 ± 3.1 | 14.0 ± 2.5 |
| 200 | 35.1 ± 3.8 | 40.5 ± 4.6 | 24.4 ± 3.3 |
Table 4: Caspase-3/7 Activity in HEK293 Cells Treated with this compound for 24 hours
| This compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control) |
| 0 (Vehicle Control) | 1.0 |
| 50 | 2.8 ± 0.4 |
| 100 | 5.2 ± 0.7 |
| 200 | 8.9 ± 1.1 |
Experimental Protocols
Detailed methodologies for key cytotoxicity and apoptosis assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare three types of controls:
-
Vehicle Control: Cells treated with medium only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Medium Background Control: Medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the medium background from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Follow step 1 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mixing: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle control after subtracting the background reading (medium without cells).
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis, such as Bcl-2 family members and cleaved caspases.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Mandatory Visualizations
Experimental Workflow Diagrams
References
- 1. Neglected 80-year-old antibiotic is effective against multi-drug resistant bacteria | EurekAlert! [eurekalert.org]
- 2. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Initial Findings on Streptothricin E Activity Against Gram-Negative Bacteria: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Streptothricins, a class of aminoglycoside antibiotics discovered in the 1940s, have garnered renewed interest due to their potent activity against multidrug-resistant Gram-negative bacteria. This technical guide focuses on the initial findings related to Streptothricin E, one of the congeners within the naturally produced nourseothricin mixture. While direct and extensive data on the antibacterial efficacy of purified this compound is currently limited in publicly available literature, this document synthesizes the existing information on its prevalence, toxicity, and the well-understood mechanism of action of the streptothricin class. By presenting comparative data for the more abundant and studied congeners, Streptothricin F and D, this paper aims to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction to Streptothricins and Nourseothricin
Streptothricins are a group of antibiotics produced by soil bacteria of the genus Streptomyces. The natural antibiotic complex, known as nourseothricin, is a mixture of different streptothricin congeners, which vary in the length of their poly-β-lysine chain. The primary components of nourseothricin are Streptothricin F (S-F) and Streptothricin D (S-D).[1][2] this compound (S-E), which contains two β-lysine residues, is a less abundant component. One analysis of a commercial nourseothricin mixture reported a composition of 65.5% S-F, 29.6% S-D, and only 4.9% S-E.[2]
Historically, the development of streptothricins as therapeutic agents was halted due to concerns about nephrotoxicity.[3] However, the escalating crisis of antibiotic resistance has prompted a re-evaluation of these potent compounds, with recent research focusing on understanding the relationship between structure, efficacy, and toxicity.
Quantitative Data on Streptothricin Activity and Toxicity
A critical gap in the current body of research is the lack of specific Minimum Inhibitory Concentration (MIC) data for purified this compound against a panel of Gram-negative bacteria. The available data primarily focuses on Streptothricin F, Streptothricin D, and the nourseothricin mixture. This section presents the available quantitative data to provide context for the potential activity of this compound.
Comparative Toxicity of Streptothricin Congeners
The toxicity of streptothricins is directly correlated with the length of the β-lysine chain. Streptothricin F, with a single β-lysine residue, is the least toxic, while toxicity increases with the number of β-lysine residues. This compound, with two β-lysine residues, exhibits intermediate toxicity.
Table 1: Comparative Acute Toxicity of Streptothricin Congeners in Mice
| Streptothricin Congener | Number of β-lysine Residues | LD50 (mg/kg) |
| Streptothricin F | 1 | 300[3] |
| This compound | 2 | 26 [3] |
| Streptothricin D | 3 | ~10[3] |
| Streptothricin C | 4 | ~10[3] |
Antibacterial Activity of Streptothricin F, D, and Nourseothricin
Table 2: Minimum Inhibitory Concentrations (MICs) of Streptothricin F, D, and Nourseothricin against Gram-Negative Bacteria
| Organism | Antibiotic | MIC50 (µM) | MIC90 (µM) | MIC Range (µM) |
| Carbapenem-resistant Enterobacterales (CRE) (n=39) | Streptothricin F | 2[2] | 4[2] | 1 to 4[2] |
| Streptothricin D | 0.25[2] | 0.5[2] | 0.25 to 2[2] | |
| Nourseothricin | 0.5[2] | 1[2] | 0.25 to 2[2] | |
| Acinetobacter baumannii (MDR/XDR) (n=104) | Nourseothricin | 2[2] | 32[2] | <0.125 to 64[2] |
| Klebsiella pneumoniae (Nevada strain) | Nourseothricin | 0.25[2] | - | - |
| Streptothricin F | 1[2] | - | - |
MDR: Multidrug-resistant; XDR: Extensively drug-resistant
Mechanism of Action: Ribosomal Inhibition
The antibacterial activity of streptothricins stems from their ability to inhibit protein synthesis in bacteria. They bind to the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. This binding interferes with the decoding of messenger RNA (mRNA) and leads to the production of non-functional proteins, ultimately resulting in bacterial cell death.
The streptothricin binding site on the 16S rRNA of the 30S subunit is distinct from that of many other aminoglycoside antibiotics.[2] This unique binding site suggests that streptothricins may be effective against bacteria that have developed resistance to other ribosome-targeting antibiotics.
Figure 1. Proposed mechanism of action for this compound in Gram-negative bacteria.
Experimental Protocols
The determination of the antibacterial activity of streptothricins is primarily conducted using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Broth Microdilution for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
References
- 1. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Streptothricin E Synthesis and Purification for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory-scale production and purification of Streptothricin E, a member of the streptothricin class of antibiotics. These compounds are of renewed interest due to their potent activity against multidrug-resistant Gram-negative bacteria. The protocols outlined below are based on established methodologies for streptothricin fermentation and purification.
Overview of this compound
This compound is a natural product antibiotic produced by various strains of Streptomyces. Structurally, it consists of three key components: a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a homopolymer of β-lysine.[1][2][3][4] this compound is characterized by having two β-lysine residues.[2] The primary mechanism of action for streptothricins is the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit, which can lead to miscoding and ultimately cell death.[1][2][5]
Fermentative Synthesis of this compound
The synthesis of this compound in a laboratory setting is most effectively achieved through fermentation of a producing microorganism, such as Streptomyces lavendulae or Streptomyces rochei F20.[2][6] The following protocol describes a general procedure for the submerged fermentation of a Streptothricin-producing Streptomyces strain.
Experimental Protocol: Fermentation
Objective: To produce a mixture of streptothricins, including this compound, in a liquid culture of Streptomyces.
Materials:
-
Streptothricin-producing strain (e.g., Streptomyces lavendulae, Streptomyces nojiriensis C-13)[7]
-
Inoculum Medium (e.g., Starch Casein Broth)
-
Production Medium (specific formulation may vary, but a rich medium containing glucose, soybean meal, and mineral salts is common)
-
Shaker incubator
-
Centrifuge and sterile centrifuge bottles
-
Whatman No. 1 filter paper or equivalent
Procedure:
-
Inoculum Development:
-
Aseptically inoculate a 100 mL Erlenmeyer flask containing 25 mL of sterile inoculum medium with a fresh culture of the Streptomyces strain.
-
Incubate the flask in a shaker incubator at 28°C and 160 rpm for 3-4 days to develop a seed culture.[8]
-
-
Production Fermentation:
-
Transfer the seed culture to a larger sterile Erlenmeyer flask (e.g., 500 mL) containing 200 mL of sterile production medium.
-
Incubate the production culture in a shaker incubator at 28°C and 160 rpm for 7-10 days.[8]
-
-
Harvesting:
-
After the incubation period, harvest the fermentation broth.
-
Separate the mycelial biomass from the supernatant by centrifugation at a sufficient speed and duration to pellet the cells (e.g., 5,000 x g for 20 minutes).
-
Decant the supernatant, which contains the secreted streptothricins.
-
Further clarify the supernatant by passing it through Whatman No. 1 filter paper to remove any remaining solids.[8] The clarified broth is now ready for purification.
-
Purification of this compound
The purification of this compound from the fermentation broth is a multi-step process involving initial capture and concentration followed by chromatographic separation. The following protocol is a composite of established methods.
Experimental Protocol: Purification
Objective: To isolate and purify this compound from the clarified fermentation broth.
Materials:
-
Clarified fermentation broth
-
Activated charcoal (e.g., Norite)
-
0.8 N Formic acid in 1:1 methanol-water
-
Acetone
-
Picric acid solution (aqueous)
-
2.5 N Hydrochloric acid in methanol
-
Diethyl ether
-
Ion-exchange resin (e.g., IRC-50)[7]
-
Size-exclusion chromatography column (e.g., Sephadex LH-20)[2][3]
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system[9]
-
Rotary evaporator
Procedure:
Step 1: Adsorption and Elution
-
Add activated charcoal to the clarified fermentation broth (e.g., 100 g Norite per liter of broth) and stir for 1 hour at room temperature.[10]
-
Filter to collect the charcoal adsorbate.
-
Wash the adsorbate with ethyl alcohol to remove impurities.[10]
-
Elute the streptothricins from the charcoal by stirring with 0.8 N formic acid in 1:1 methanol-water for 4 hours at 45°C.[10]
-
Filter to remove the charcoal and collect the eluate.
-
Concentrate the eluate in vacuo to approximately 1% of its original volume.[10]
-
Precipitate the crude streptothricin formate by adding acetone.[10]
Step 2: Picric Acid Precipitation (Optional Purification Step)
-
Dissolve the crude streptothricin formate in water and treat with an aqueous solution of picric acid to form a yellow, gummy precipitate of streptothricin picrate.[10]
-
Dissolve the precipitate in methanol and re-precipitate with diethyl ether to obtain a purified yellow powder.[10]
-
To convert to the hydrochloride salt, dissolve the picrate in warm methanol containing an excess of 2.5 N hydrochloric acid and precipitate the streptothricin hydrochloride by adding diethyl ether.[10]
Step 3: Chromatographic Purification
-
Ion-Exchange Chromatography:
-
Dissolve the crude streptothricin hydrochloride in an appropriate buffer and load it onto a cation exchange column (e.g., IRC-50, H+ form).[7]
-
Wash the column to remove unbound impurities.
-
Elute the streptothricins using a salt or pH gradient.
-
-
Size-Exclusion Chromatography:
-
Further purify the streptothricin-containing fractions on a size-exclusion column (e.g., Sephadex LH-20) to separate the different streptothricin congeners (A-F, X) based on the length of their β-lysine chains.[2][3]
-
Collect fractions and analyze for the presence of this compound. A 150 x 2.4 cm column can be used to separate a ~300 mg sample of a streptothricin mixture.[2][3]
-
-
Preparative RP-HPLC:
-
For final polishing and to obtain high-purity this compound, use preparative RP-HPLC.[9]
-
The exact conditions (column, mobile phase, gradient) will need to be optimized.
-
Step 4: Final Product Formulation
-
Pool the pure fractions of this compound.
-
If desired, convert the salt form (e.g., to sulfate) by acidifying with sulfuric acid to pH 2 and precipitating from a methanol-diethyl ether mixture.[2][3]
-
Collect the final product by centrifugation and dry in vacuo.[2][3]
Quantitative Data
The following tables summarize quantitative data related to the production, purification, and activity of streptothricins.
Table 1: Streptothricin F Production via Fermentation of Food Waste Digestate [11]
| Parameter | Value |
| Production Organism | Streptomyces lavendulae |
| Substrate | Food Waste Digestate & Soluble Starch |
| Final Concentration | 0.5144 g/L |
| Purity (after SMB) | 97.47% |
| Recovery Rate (SMB) | 91.16% |
Table 2: Historical Purification Data for Streptothricin Formate [10]
| Starting Broth Volume (Liters) | Starting Activity (Units/cc) | Final Product Weight (g) | Final Product Activity (Units/mg) |
| 3.4 | 0.96 | 9.00 | 2.05 |
Table 3: Toxicity of Different Streptothricin Congeners in Mice [2][3]
| Streptothricin | Number of β-lysine residues | LD50 (mg/kg) |
| Streptothricin F | 1 | 300 |
| This compound | 2 | 26 |
| Streptothricin D | 3 | ~10 |
| Streptothricin C | 4 | ~10 |
Diagrams
Experimental Workflow
References
- 1. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptothricin biosynthesis is catalyzed by enzymes related to nonribosomal peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New streptothricin-group antibiotics, AN-201 I and II. Screening, fermentation, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, structure elucidation and antibacterial activities of streptothricin acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datapdf.com [datapdf.com]
- 11. Biological production and simulated moving bed purification of streptothricin F from food waste digestate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Determining Streptothricin E Concentration for MIC Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptothricins are a class of broad-spectrum aminoglycoside antibiotics produced by Streptomyces species.[1] This class of antibiotics, including Streptothricin E, exhibits potent activity against a range of Gram-positive and Gram-negative bacteria.[1][2] The re-emerging interest in streptothricins is driven by the urgent need for novel antimicrobial agents to combat multidrug-resistant pathogens.[2] this compound is a component of the natural product mixture known as nourseothricin.[3]
The mechanism of action for streptothricins involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which leads to miscoding and ultimately, bacterial cell death.[4][5] The primary mode of resistance to these antibiotics is through enzymatic inactivation by streptothricin acetyltransferases (SATs), which acetylate the β-amino group of the β-lysine moiety.[2]
Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro activity of an antimicrobial agent. The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism under standardized in vitro conditions.[6][7] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
Due to the limited availability of specific MIC data for purified this compound, the following table summarizes the MIC values for nourseothricin (a mixture containing this compound) and other streptothricin components (F and D) against various bacterial strains. Researchers should consider these values as a reference point and determine the specific MIC for their this compound preparation and bacterial strains of interest.
| Organism | Strain | Antibiotic | MIC (µg/mL) | Reference |
| Escherichia coli | - | Nourseothricin | 2 - 12 | [3][8] |
| Escherichia coli | ATCC 25922 | Streptomycin | 4 - 8 | [9] |
| Staphylococcus aureus | ATCC 29213 | Streptothricin F | 4 | [2] |
| Staphylococcus aureus | Newman | Various | 0.25 - 0.5 | [10] |
| Pseudomonas aeruginosa | - | Nourseothricin | 50 | [8] |
| Pseudomonas aeruginosa | PAO1 | Streptomycin | 0.5 - 1.5 | [11] |
| Klebsiella pneumoniae | Nevada strain AR-0636 | Nourseothricin | 0.15 | [2] |
| Klebsiella pneumoniae | R10-341 | Various | 4 - 32 | [12] |
| Bacillus subtilis | - | Nourseothricin | 5 | [8] |
| Enterococcus faecium | - | Nourseothricin | 8 - 256 | [8] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from the CLSI guidelines for broth microdilution testing.
Materials:
-
This compound (of known purity and potency)
-
Sterile, round-bottom 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., E. coli ATCC 25922, S. aureus ATCC 29213 as quality control strains)
-
Sterile diluent (e.g., sterile water or appropriate solvent for this compound)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile petri dishes, test tubes, and pipettes
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Calculate the required volume of sterile diluent to achieve a high-concentration stock solution (e.g., 1000 µg/mL), accounting for the potency of the antibiotic powder.
-
Dissolve the this compound in the appropriate sterile diluent. If the antibiotic is not readily soluble in water, a minimal amount of a suitable solvent may be used, ensuring it does not affect bacterial growth at the final concentration.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C or lower.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared or measured with a spectrophotometer.
-
Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.
-
-
Serial Dilution of this compound in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared this compound working solution (at twice the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antibiotic) and the twelfth column as the sterility control (no bacteria).
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the microtiter plate to prevent evaporation (e.g., with an adhesive plate sealer or by placing it in a plastic bag).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting the MIC:
-
After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
A button of growth at the bottom of the well or a faint turbidity throughout the well indicates bacterial growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Quality Control:
-
Concurrently test standard quality control strains (e.g., E. coli ATCC 25922 and S. aureus ATCC 29213) for which expected MIC ranges are known for other aminoglycosides to ensure the validity of the assay.
-
The purity of the bacterial cultures should be confirmed by subculturing the inoculum onto an appropriate agar plate.
Visualizations
Experimental Workflow for MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 3. goldbio.com [goldbio.com]
- 4. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nourseothricin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sub-MIC streptomycin and tetracycline enhanced Staphylococcus aureus Guangzhou-SAU749 biofilm formation, an in-depth study on transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. Anti-staphylococcus Antibiotics Interfere With the Transcription of Leucocidin ED Gene in Staphylococcus aureus Strain Newman - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Antibiotic Tolerance in Pseudomonas aeruginosa for Aminoglycosides and Its Predicted Gene Regulations through In-Silico Transcriptomic Analysis [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Streptothricin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptothricin E, a member of the streptothricin class of antibiotics, has garnered renewed interest due to its potential activity against multidrug-resistant bacteria.[1][2] This document provides detailed application notes and standardized protocols for determining the in vitro antimicrobial susceptibility of bacteria to this compound. These protocols are based on established methodologies for antimicrobial susceptibility testing (AST) and are intended to serve as a comprehensive guide for researchers and drug development professionals.
Streptothricins act by inhibiting protein synthesis, which leads to misreading of the mRNA message, a mechanism similar to that of aminoglycosides.[3] The primary mechanism of resistance to streptothricins is enzymatic modification, specifically acetylation of the β-lysine moiety, which inactivates the antibiotic.[3][4] Given the absence of specific Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for this compound, the following protocols are provided as a starting point for in-house validation and further investigation.[5][6][7][8]
Key Experimental Protocols
Accurate and reproducible AST is crucial for evaluating the efficacy of new antimicrobial agents. The following sections detail the recommended protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[9][10][11]
Principle: A standardized suspension of the test organism is inoculated into wells of a microtiter plate containing serial twofold dilutions of this compound. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after incubation.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile diluents (e.g., sterile water, saline)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Growth control and sterility control wells
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1000 µg/mL or higher. Filter-sterilize the stock solution.
-
Preparation of Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum without any antibiotic.
-
Sterility Control: A well containing uninoculated CAMHB.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.
Agar Dilution Method
The agar dilution method is a reference method for MIC determination and is particularly useful for testing fastidious organisms or when a solid medium is preferred.[10][11]
Principle: A series of agar plates, each containing a specific concentration of this compound, are prepared. A standardized inoculum of the test organism is then spotted onto the surface of each plate. The MIC is the lowest antibiotic concentration that prevents visible growth.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland)
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-containing Agar: Prepare molten MHA and cool to 45-50°C. Add the appropriate volume of this compound stock solution to achieve the desired final concentrations in a series of agar batches.
-
Plate Preparation: Pour the antibiotic-containing agar into sterile petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint replicator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including a control plate with no antibiotic.
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[12][13]
Principle: A standardized bacterial suspension is exposed to different concentrations of this compound in a broth medium. At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
Materials:
-
This compound analytical standard
-
CAMHB
-
Standardized bacterial inoculum
-
Sterile tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation: Prepare tubes or flasks containing CAMHB with various concentrations of this compound (e.g., 1x, 2x, and 4x the MIC). Also, include a growth control without the antibiotic.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Incubation: Incubate the tubes in a shaking incubator at 35°C ± 2°C.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.
-
Viable Cell Count: Perform serial tenfold dilutions of each aliquot in sterile saline and plate a known volume onto agar plates.
-
Incubation and Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.
Data Presentation
Quantitative data from AST experiments should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial isolates.
| Bacterial Isolate | Strain ID | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 2 |
| Klebsiella pneumoniae | Nevada strain AR-0636 | 1 |
| Acinetobacter baumannii | - | 16 |
| Staphylococcus aureus (MRSA) | - | 0.5 |
| Yersinia pestis | Yokahama NR4693 | 4 |
| Francisella tularensis | LVS | 0.125 |
| Bacillus anthracis | Sterne 9131 | 8 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 |
| (Data presented in this table is illustrative and based on published values for Streptothricin F, and should be replaced with experimental data for this compound)[14] |
Table 2: Quality Control (QC) Ranges for this compound Antimicrobial Susceptibility Testing.
| Quality Control Strain | AST Method | MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Broth Microdilution | To be determined |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | To be determined |
| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | To be determined |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution | To be determined |
| (Note: QC ranges must be established through in-house validation studies according to CLSI guidelines.)[15][16] |
Visualizations
Diagrams illustrating experimental workflows and mechanisms of action can aid in understanding the protocols and the underlying biology.
Caption: General workflow for antimicrobial susceptibility testing.
Caption: Mechanism of action of this compound.
Caption: Primary resistance mechanism to this compound.
Quality Control
As there are no established CLSI or EUCAST quality control (QC) ranges for this compound, it is imperative to establish in-house QC parameters. Standard QC strains such as E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, and E. faecalis ATCC 29212 should be tested with each batch of MIC determinations.[15][16] The results should be monitored using Levey-Jennings charts to ensure the reproducibility and accuracy of the testing method.
Conclusion
These application notes provide a framework for conducting antimicrobial susceptibility testing of this compound. Adherence to standardized protocols and rigorous quality control are essential for generating reliable and reproducible data. The information generated from these studies will be critical for the continued development and potential clinical application of this compound in an era of increasing antimicrobial resistance. Researchers are strongly encouraged to validate these methods within their own laboratories to ensure accurate and meaningful results.
References
- 1. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 3. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bsac.org.uk [bsac.org.uk]
- 6. Item - The AST interpretation chart (extracted from CLSI, guideline 2020). - Public Library of Science - Figshare [plos.figshare.com]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. Obtaining a definitive MIC result | Thermo Fisher Scientific - HU [thermofisher.com]
- 10. en.iacld.com [en.iacld.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actascientific.com [actascientific.com]
- 14. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro antimicrobial activity and MIC quality control guidelines of RPR 106972 (RPR 112808/RPR106950): a novel orally administered streptogramin combination. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Streptothricin E in E. coli Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptothricin E, a member of the streptothricin family of aminoglycoside antibiotics, is an effective selection agent for use in Escherichia coli cell culture. These antibiotics are produced by various species of Streptomyces. The commercially available form, often known as Nourseothricin, is a mixture of streptothricins C, D, E, and F, with D and F being the predominant components (>85%). This compound and its relatives act by inhibiting protein synthesis, providing a robust method for selecting genetically modified bacteria. This document provides detailed application notes and protocols for the effective use of this compound as a selection agent in E. coli.
Nourseothricin is particularly advantageous as it is not used in human or veterinary medicine, which circumvents potential conflicts with regulatory requirements. Furthermore, there is no cross-reactivity with other common aminoglycoside antibiotics like Hygromycin or Geneticin, and resistance is conferred by a specific N-acetyltransferase (NAT) enzyme, which provides a clean selection with low to no background[1].
Mechanism of Action
This compound exerts its antimicrobial effect by targeting the bacterial ribosome, a critical component of protein synthesis. Specifically, it binds to the 30S ribosomal subunit. This interaction interferes with the translation process in two primary ways: it induces miscoding, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and it inhibits the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome[2][3]. The accumulation of non-functional proteins is ultimately lethal to the bacterial cell.
Resistance to this compound is primarily mediated by the enzyme Nourseothricin N-acetyltransferase (NAT). This enzyme catalyzes the acetylation of the β-amino group of the β-lysine residue of the streptothricin molecule, rendering it unable to bind to the ribosome and thus inactivating its antimicrobial activity[4].
References
Application Notes and Protocols for Streptothricin E Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptothricin E is a member of the streptothricin class of aminoglycoside antibiotics, which are mixtures of compounds differing in the number of β-lysine residues in their side chains. These antibiotics exhibit broad-spectrum activity against bacteria and are of increasing interest for their potential to combat drug-resistant pathogens. Accurate knowledge of the stability and optimal storage conditions of this compound is crucial for ensuring the reliability and reproducibility of research data and for the development of potential therapeutic applications.
These application notes provide a summary of the known stability of streptothricin-class antibiotics, recommended storage conditions for this compound, and detailed protocols for assessing its stability.
Recommended Storage Conditions
Proper storage is essential to maintain the potency and integrity of this compound. The following recommendations are based on best practices for aminoglycoside antibiotics and available data for the closely related nourseothricin mixture.
This compound Powder:
For long-term storage, this compound supplied as a dry powder should be kept in a tightly sealed container in a dry and dark place.[1][2] Recommended storage temperatures are:
-
-20°C for long-term storage (years).[1]
-
4°C for shorter-term storage (months to a couple of years).[3][4]
This compound Stock Solutions:
Aqueous stock solutions are more susceptible to degradation than the powdered form.[2] To prepare a stock solution, dissolve this compound in sterile, nuclease-free water at a concentration of 50-100 mg/mL.
-
Short-term storage (up to 4 weeks): Store at 4°C .[3]
-
Long-term storage (months): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C .[1][5]
Stability Profile of Nourseothricin (as a proxy for this compound)
While specific stability data for isolated this compound is limited, extensive data is available for nourseothricin, a mixture of streptothricins that includes this compound.[6][7] This information provides a valuable guide to the expected stability of this compound.
| Condition | Duration | Stability | Reference |
| Temperature (Aqueous Solution) | 24 hours | Stable up to 75°C | [6] |
| pH (Aqueous Solution at 26°C) | >7 days | Stable between pH 2 and 8 | [6] |
| Long-Term Storage (Powder) | 10 years | Stable at 4°C | [3] |
| 2 years | Stable at 20°C | [3] | |
| Long-Term Storage (Aqueous Solution) | 2 years | Stable at 4°C | [4] |
| up to 4 weeks | Stable at 4°C | [3] | |
| >4 weeks | Store at -20°C or lower | [3] |
Degradation Pathways
Understanding the potential degradation pathways of this compound is fundamental for developing stability-indicating analytical methods. The primary known mechanisms of degradation for streptothricins are:
-
Enzymatic Acetylation: In biological systems containing the enzyme nourseothricin N-acetyltransferase (NAT), the β-amino group of the β-lysine residue is acetylated, leading to inactivation of the antibiotic.[4]
-
Hydrolysis: The streptolidine lactam moiety can undergo enzymatic or chemical hydrolysis, which reduces the antibiotic's activity.[8]
Figure 1. Major degradation pathways of this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a published method for the analysis of streptothricin complexes and is designed to separate this compound from its potential degradation products.[9][10]
Objective: To quantify the amount of intact this compound over time under various stress conditions (e.g., different pH, temperatures, and light exposure).
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Octane-1-sulfonic acid sodium salt
-
Reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare an aqueous solution of acetonitrile containing 0.05% trifluoroacetic acid and 0.02% octane-1-sulfonic acid sodium salt. The final concentration of acetonitrile may need to be optimized (e.g., starting with 40-50%) to achieve adequate separation.[10]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation:
-
For stability studies, incubate this compound solutions under the desired stress conditions (e.g., pH 2, 7, 9; temperatures of 4°C, 25°C, 40°C).
-
At specified time points, withdraw an aliquot and dilute it with the mobile phase to a concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 210 nm.[9]
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the test samples using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Figure 2. Workflow for HPLC-based stability testing of this compound.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the mass of potential degradation products of this compound.
Materials:
-
Stressed this compound samples from Protocol 1
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
LC Separation: Use the same HPLC method as described in Protocol 1 to separate the degradation products from the parent compound.
-
MS Analysis:
-
Divert the eluent from the HPLC column to the ESI-MS.
-
Acquire mass spectra in positive ion mode over a relevant mass range.
-
Analyze the mass spectra to identify the molecular weights of the parent this compound and any new peaks that appear in the stressed samples.
-
-
Data Interpretation:
-
Compare the masses of the degradation products to the expected masses based on known degradation pathways (e.g., addition of an acetyl group, hydrolysis).
-
For more detailed structural elucidation, tandem MS (MS/MS) can be performed to obtain fragmentation patterns of the degradation products.
-
Conclusion
While specific stability data for pure this compound is not extensively documented, the information available for the nourseothricin complex provides a strong basis for its handling and storage. For rigorous research and development, it is recommended to perform in-house stability studies using the protocols outlined in this document. A validated stability-indicating HPLC method is essential for accurately determining the shelf-life and degradation kinetics of this compound under various experimental and storage conditions.
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Nourseothricin - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Nourseothricin - Solution, Selection Antibiotics for LEXSY - Jena Bioscience [jenabioscience.com]
- 8. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [A new HPLC method for determination of main constituents of the streptothricin complex. Analysis of nourseothricin, grisin and kormogrisin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Preparation of Streptothricin E Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptothricin E is a member of the streptothricin group of aminoglycoside antibiotics produced by Streptomyces species.[1][2] These antibiotics are effective against a broad spectrum of bacteria. Streptothricins, often in a mixture known as nourseothricin, are widely used as selection agents in molecular biology for genetically modified prokaryotic and eukaryotic cells.[3][4] Proper preparation and storage of this compound stock solutions are critical for ensuring its stability and efficacy in experimental settings. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Data | Reference |
| Chemical Formula | C₂₅H₄₆N₁₀O₉ | [5] |
| Molecular Weight | 630.7 g/mol | [5] |
| CAS Number | 3776-38-3 | [2][5][6] |
| Recommended Solvent | Sterile, nuclease-free water | [3] |
| Solubility | Highly soluble in water | [3][7] |
| Storage (Solid Form) | Desiccated at -20°C | [8] |
| Storage (Stock Solution) | Aliquots in tightly sealed vials at -20°C | [3][8] |
| Solution Stability | Up to 1 month at -20°C | [3][8] |
Experimental Protocols
This protocol outlines the steps to prepare a concentrated stock solution that can be diluted to a working concentration for various applications.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (size dependent on final volume)
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
Procedure:
-
Calculations:
-
To prepare a 50 mg/mL stock solution, determine the required mass of this compound powder based on your desired final volume.
-
Example: For 10 mL of a 50 mg/mL stock solution, you will need: 10 mL * 50 mg/mL = 500 mg of this compound.
-
-
Weighing:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder. Avoid creating aerosols.
-
-
Dissolving:
-
Sterilization:
-
Draw the entire solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Dispense the solution through the filter into a new sterile conical tube. Note: Do not autoclave Streptothricin solutions, as heat can degrade the antibiotic.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes. This practice minimizes the risk of contamination and avoids repeated freeze-thaw cycles that can reduce the antibiotic's efficacy.
-
Label each aliquot clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C.[3][8] They are generally stable for up to one month.[8]
-
This protocol describes how to dilute the stock solution to a final working concentration in liquid or solid culture media.
Procedure:
-
Thawing:
-
Remove one aliquot of the this compound stock solution from the -20°C freezer.
-
Thaw at room temperature or on ice.
-
-
Dilution:
-
Calculate the volume of stock solution required to achieve the desired final concentration in your media. The standard dilution is 1:1000.
-
Example: To prepare 1 Liter of LB agar with a final this compound concentration of 50 µg/mL from a 50 mg/mL stock:
-
Volume of stock = (Final Concentration * Final Volume) / Stock Concentration
-
Volume of stock = (50 µg/mL * 1000 mL) / 50,000 µg/mL = 1 mL
-
-
Therefore, add 1 mL of the 50 mg/mL stock solution to 1 L of media.
-
-
Addition to Media:
-
For liquid media, add the calculated volume of stock solution and mix thoroughly.
-
For solid media (e.g., agar plates), prepare and autoclave the medium first. Allow it to cool to a handleable temperature (approximately 50-55°C) before adding the antibiotic. Adding the antibiotic to molten agar that is too hot may cause degradation.
-
Mix well by swirling the flask and then pour the plates.
-
Recommended Working Concentrations
The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a kill curve experiment to determine the minimum concentration required for effective selection for your specific application. The table below provides commonly used starting concentrations for nourseothricin (a mixture containing this compound), which can serve as a guideline.
| Organism | Recommended Working Concentration | Reference |
| Escherichia coli | 50 µg/mL | [3][9] |
| Saccharomyces cerevisiae | 100 µg/mL | [3][9] |
| Arabidopsis thaliana | 25 - 100 µg/mL | [3][4] |
| Leishmania sp. | >100 µg/mL | [3] |
| Cryptococcus neoformans | 100 µg/mL | [3] |
Workflow Visualization
The following diagram illustrates the complete workflow for preparing and using this compound solutions in experimental settings.
References
- 1. echemi.com [echemi.com]
- 2. Streptothricin - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C25H46N10O9 | CID 160718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
- 9. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
Application Notes and Protocols: Streptothricin E Solubility in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptothricin E is a member of the streptothricin class of antibiotics, which are aminoglycosides produced by various species of Streptomyces. Nourseothricin, a commercially available mixture of streptothricins, is predominantly composed of streptothricins D and F, but also contains this compound.[1][2][3] These antibiotics exhibit broad-spectrum activity against gram-negative and gram-positive bacteria by inhibiting protein synthesis.[1][2] A critical parameter for the effective use of any antibiotic in a research or drug development setting is its solubility in common laboratory solvents. This document provides an overview of the known solubility of streptothricins and detailed protocols for determining the solubility of this compound and preparing stock solutions.
Data Presentation: Solubility of Streptothricins
| Solvent | Quantitative Solubility (Nourseothricin Sulfate) | Qualitative Solubility (Streptothricin Class) |
| Water | 250 mg/mL[5] | Highly soluble[1][4] |
| Ethanol | Data not available | Generally used for less water-soluble antibiotics |
| Methanol | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Data not available | Generally used for water-insoluble compounds |
| Dimethylformamide (DMF) | Data not available | Generally used for water-insoluble compounds |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol describes a general method to determine the solubility of this compound in a given solvent. The "shake flask" method is a widely accepted technique for determining equilibrium solubility.
Materials:
-
This compound (pure compound)
-
Solvents of interest (e.g., water, ethanol, methanol, DMSO, DMF)
-
Calibrated analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control (set to 25°C or desired experimental temperature)
-
Microcentrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and sterile tips
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of microcentrifuge tubes. The exact amount should be more than what is expected to dissolve.
-
Add a defined volume (e.g., 1 mL) of each solvent to be tested into the respective tubes.
-
-
Equilibration:
-
Tightly cap the tubes and vortex vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the tubes in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved this compound.
-
-
Quantification of Dissolved Solute:
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the chosen analytical method (spectrophotometry or HPLC).
-
Measure the concentration of this compound in the diluted supernatant.
-
Calculate the original concentration in the undissolved sample, which represents the solubility of this compound in that solvent.
-
-
Data Reporting:
-
Express the solubility in mg/mL or other appropriate units.
-
Protocol 2: Preparation of a this compound Stock Solution
This protocol provides a method for preparing a sterile stock solution of this compound, primarily using water as the solvent due to its high solubility.
Materials:
-
This compound
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile conical tubes or flasks
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile storage tubes (e.g., cryovials or microcentrifuge tubes)
Methodology:
-
Weighing the Compound:
-
On a calibrated analytical balance, carefully weigh the desired amount of this compound.
-
-
Dissolution:
-
Transfer the weighed this compound into a sterile conical tube.
-
Add the required volume of sterile water to achieve the desired stock concentration (e.g., for a 100 mg/mL stock solution, add 10 mL of water to 1 g of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile storage tubes.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Mandatory Visualizations
Caption: Workflow for Determining this compound Solubility.
Caption: Mechanism of Action of this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. goldbio.com [goldbio.com]
- 3. goldbio.com [goldbio.com]
- 4. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 5. Nourseothricin sulfate | Antibiotic | Antifungal | TargetMol [targetmol.com]
Application Notes and Protocols: In Vitro Cytotoxicity of Streptothricin E on Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptothricins are a class of aminoglycoside antibiotics that exhibit broad-spectrum activity against bacteria by inhibiting protein synthesis. Their mechanism of action involves binding to the 30S ribosomal subunit, leading to mRNA misreading and ultimately cell death. While effective against various pathogens, the clinical use of streptothricins has been limited due to concerns about their potential cytotoxicity in mammalian cells, particularly nephrotoxicity. Streptothricin E, a member of this family, is characterized by a specific length of its β-lysine chain, a structural feature known to influence its toxicological profile. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound on mammalian cell lines, a critical step in evaluating its therapeutic potential.
Data Presentation
Currently, specific quantitative cytotoxicity data, such as IC50 values for this compound on various mammalian cell lines, is not extensively available in peer-reviewed literature. However, studies on related compounds like Streptothricin D and Streptothricin F provide valuable comparative insights into the potential toxicity of this compound. The cytotoxicity of streptothricins is generally correlated with the length of the β-lysine chain, with longer chains exhibiting greater toxicity. As this compound has a β-lysine chain of intermediate length compared to Streptothricin D and F, its cytotoxicity is expected to fall between these two compounds.
| Compound | Cell Line | Assay | Exposure Time | Observed Cytotoxicity | Citation |
| Streptothricin D | J774 (macrophages), LLC-PK-1 (renal epithelial) | SYTOX-Green | Up to 5 days | Cytotoxicity observed, with effects increasing over time. | [1] |
| Streptothricin F | J774 (macrophages), LLC-PK-1 (renal epithelial) | SYTOX-Green | Up to 5 days | Cytotoxicity was minimal to absent after a single day incubation but increased on subsequent days. Toxicity was only observed at molar concentrations at least 10-fold greater than Streptothricin D beginning at 32 μM. | [1][2] |
| Nourseothricin (mixture of streptothricins) | J774 (macrophages), LLC-PK-1 (renal epithelial) | SYTOX-Green | Up to 5 days | Effects were essentially indistinguishable from Streptothricin D. | [1][2] |
Note: The absence of specific IC50 values for this compound in the public domain necessitates conducting the described assays to determine its precise cytotoxic profile.
Experimental Protocols
To evaluate the in vitro cytotoxicity of this compound, a multi-assay approach is recommended to assess different aspects of cellular health, including metabolic activity, membrane integrity, and apoptosis.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Materials:
-
Mammalian cell lines (e.g., HeLa, HEK293, HepG2)
-
Complete cell culture medium
-
This compound (stock solution of known concentration)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.
Materials:
-
Mammalian cell lines
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[5]
-
Incubation: Incubate the plate for the desired exposure times.
-
Supernatant Collection: After incubation, centrifuge the plate at 600 g for 10 minutes (optional, but recommended).[5] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[6]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the absorbance readings, as per the manufacturer's protocol.
Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).[8]
Materials:
-
Mammalian cell lines
-
Complete cell culture medium
-
This compound
-
6-well tissue culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[8]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualization of Experimental Workflow and Potential Signaling Pathway
To aid in the conceptualization of these experimental processes and the potential mechanism of this compound-induced cytotoxicity, the following diagrams are provided.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Hypothesized intrinsic apoptosis pathway.
References
- 1. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by streptochlorin isolated from Streptomyces sp. in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Streptothricin E in the Study of Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Streptothricin E, a member of the streptothricin class of aminoglycoside antibiotics, serves as a valuable tool for investigating the mechanisms of bacterial protein synthesis. As a component of the nourseothricin mixture, which also includes streptothricins C, D, and F, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] The primary mechanism of action for streptothricins is the inhibition of protein synthesis through the induction of mRNA miscoding, a characteristic shared with other aminoglycosides.[3][4][5] This property makes this compound and its congeners useful for studying ribosomal function, fidelity of translation, and mechanisms of antibiotic resistance.
Streptothricins target the 30S subunit of the bacterial 70S ribosome.[6] Cryo-electron microscopy studies of Streptothricin F have revealed that it binds to the 16S rRNA within the 30S subunit, specifically interacting with helix 34 and the A-decoding site.[6][7] This interaction is believed to stabilize the binding of non-cognate tRNAs, leading to errors in amino acid incorporation and ultimately resulting in the synthesis of non-functional proteins and bacterial cell death.[4][5] While detailed structural studies specifically with this compound are not as prevalent, its structural similarity to other streptothricins suggests a comparable mechanism of action.
The number of β-lysine residues in the streptothricin structure influences both its toxicity and antimicrobial activity.[4] Generally, a longer β-lysine chain correlates with increased antimicrobial activity and higher toxicity.[4] this compound, with two β-lysine residues, represents an intermediate form within the more commonly studied members of this antibiotic family.[4]
Quantitative Data
The following tables summarize key quantitative data related to the activity and toxicity of streptothricins. It is important to note that much of the detailed research has been conducted on Streptothricin F and D, the major components of nourseothricin.[1][8]
Table 1: Composition of Nourseothricin
| Component | Percentage in Nourseothricin Mixture | Number of β-lysine residues |
| Streptothricin F | >85% (in combination with D) | 1 |
| Streptothricin D | >85% (in combination with F) | 3 |
| This compound | <15% (in combination with C) | 2 |
| Streptothricin C | <15% (in combination with E) | 4 |
(Data sourced from GoldBio and ResearchGate articles, noting that compositions can vary)[1][8]
Table 2: Comparative Toxicity of Streptothricins in Mice
| Streptothricin Variant | LD50 (mg/kg) |
| Streptothricin F | 300 |
| This compound | 26 |
| Streptothricin D | ~10 |
| Streptothricin C | ~10 |
(Data sourced from a study on the synthesis and antibacterial profile of Streptothricin F)[4]
Experimental Protocols
Protocol 1: In Vitro Transcription/Translation Inhibition Assay
This protocol is designed to determine the concentration-dependent inhibitory effect of this compound on bacterial protein synthesis.
Materials:
-
E. coli S30 cell-free extract system
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid if using autoradiography for detection)
-
ATP and GTP
-
This compound stock solution of known concentration
-
Appropriate buffers
-
Scintillation counter or luminometer/spectrophotometer
Procedure:
-
Prepare a master mix containing the E. coli S30 extract, buffer, amino acids, ATP, and GTP.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.
-
Initiate the reaction by adding the plasmid DNA.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reactions by placing them on ice or adding an appropriate stop solution.
-
Quantify the amount of synthesized protein. For luciferase, add luciferin and measure luminescence. For radiolabeled proteins, precipitate the protein, collect on a filter, and measure radioactivity using a scintillation counter.
-
Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value.
Protocol 2: Ribosome Binding Assay
This protocol aims to demonstrate the binding of this compound to bacterial ribosomes.
Materials:
-
Purified 70S ribosomes from E. coli
-
Radiolabeled this compound (if available) or a competitive binding assay with a known radiolabeled ligand that binds to a similar site (e.g., a radiolabeled aminoglycoside).
-
Binding buffer (e.g., Tris-HCl with MgCl2)
-
Nitrocellulose membranes
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Incubate a fixed concentration of purified 70S ribosomes with varying concentrations of radiolabeled this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., incubate at room temperature for 30 minutes).
-
Filter the mixture through a nitrocellulose membrane. Ribosomes and bound ligands will be retained on the membrane, while the unbound ligand will pass through.
-
Wash the membrane with cold binding buffer to remove any non-specifically bound ligand.
-
Place the membrane in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter to quantify the amount of bound this compound.
-
For competitive binding, incubate ribosomes with a fixed concentration of a radiolabeled competitor and increasing concentrations of unlabeled this compound. A decrease in radioactivity on the membrane indicates competition for the same binding site.
Visualizations
Caption: Mechanism of this compound action on the bacterial ribosome.
References
- 1. goldbio.com [goldbio.com]
- 2. Nourseothricin - Wikipedia [en.wikipedia.org]
- 3. toku-e.com [toku-e.com]
- 4. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Streptothricin E Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of Streptothricin E, a member of the streptothricin class of antibiotics. Due to a historical focus on the less toxic Streptothricin F, specific recent in vivo efficacy data for purified this compound is limited. The following protocols are therefore based on established and validated murine infection models used for Streptothricin F and other antimicrobial agents, with specific considerations for the known toxicological profile of this compound.
Introduction
Streptothricins are a class of antibiotics with potent activity against Gram-negative bacteria, a group of pathogens for which new therapeutic options are urgently needed.[1] Nourseothricin, a mixture of different streptothricins including this compound and F, was discovered in the 1940s but its clinical development was halted due to nephrotoxicity.[1][2] Recent research has revisited this antibiotic class, focusing on purified components like Streptothricin F, which has demonstrated significant efficacy against multidrug-resistant Gram-negative bacteria in animal models with a better safety profile.[2]
This compound contains two β-lysine residues in its side chain and exhibits a higher toxicity in mice compared to Streptothricin F, which has one.[3][4] The primary mechanism of action for streptothricins is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[5] The main dose-limiting toxicity is delayed nephrotoxicity.[6]
These protocols will focus on the neutropenic murine thigh infection model, a standardized and reproducible model for assessing the efficacy of antimicrobial agents against localized soft tissue infections.[7]
Data Presentation
Quantitative data from efficacy and toxicity studies should be summarized for clear comparison.
Table 1: Comparative Toxicity of Streptothricin Homologs in Mice
| Streptothricin Homolog | Number of β-lysine Residues | LD50 in Mice (mg/kg) | Reference |
| Streptothricin F | 1 | 300 | [3][4] |
| This compound | 2 | 26 | [3][4] |
| Streptothricin D | 3 | ~10 | [3][4] |
| Streptothricin C | 4 | ~10 | [3][4] |
Table 2: Example Data Table for this compound Efficacy in Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Bacterial Load (log10 CFU/thigh) at 24h Post-Infection (Mean ± SD) | Change in Bacterial Load from Pre-treatment Control (log10 CFU/thigh) |
| Vehicle Control | - | IP/IV/SC | ||
| Pre-treatment Control (2h post-infection) | - | - | N/A | |
| This compound | X | IP/IV/SC | ||
| This compound | Y | IP/IV/SC | ||
| This compound | Z | IP/IV/SC | ||
| Comparator Antibiotic | C | IP/IV/SC |
(Note: X, Y, Z, and C represent different dose levels. This table is a template; actual data needs to be generated through experimentation.)
Experimental Protocols
Neutropenic Murine Thigh Infection Model
This model is widely used to evaluate the in vivo efficacy of antimicrobial agents in a setting of compromised host immunity, allowing for a direct assessment of the antibiotic's bactericidal or bacteriostatic activity.[7]
Materials:
-
This compound (purified)
-
Pathogenic Gram-negative bacterium (e.g., multidrug-resistant Escherichia coli, Klebsiella pneumoniae, or Acinetobacter baumannii)
-
6-8 week old female ICR (CD-1) or similar strain mice
-
Cyclophosphamide
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or appropriate agar for bacterial culture
-
Sterile syringes and needles
-
Tissue homogenizer
Protocol:
-
Induction of Neutropenia:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in TSB or CAMHB at 37°C.
-
On the day of infection, subculture the bacteria in fresh broth and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final inoculum size should be confirmed by serial dilution and plating.
-
-
Infection:
-
Anesthetize the mice using isoflurane.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
-
Treatment:
-
Two hours post-infection, establish a pre-treatment control group by euthanizing a subset of mice and determining the bacterial load in the thigh as described in step 6.
-
Administer this compound to the remaining mice at various dose levels. The route of administration (e.g., intraperitoneal, intravenous, or subcutaneous) should be consistent.
-
Due to the known toxicity of this compound (LD50 of 26 mg/kg), initial doses should be significantly lower than this value and escalated with caution.
-
Include a vehicle control group (receiving the same volume of the vehicle used to dissolve this compound) and potentially a comparator antibiotic group.
-
-
Endpoint and Sample Collection:
-
At 24 hours post-infection, euthanize all remaining mice.
-
Aseptically dissect the entire thigh muscle.
-
-
Quantification of Bacterial Load:
-
Weigh the excised thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline or PBS.
-
Perform serial ten-fold dilutions of the tissue homogenate.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per gram of thigh tissue.
-
Acute Toxicity (LD50) Determination
A preliminary study to determine the median lethal dose (LD50) of the specific batch of purified this compound is crucial for designing efficacy studies.
Protocol:
-
Use healthy, non-infected mice of the same strain, age, and sex as in the efficacy study.
-
Administer single doses of this compound via the intended route of administration to different groups of mice. Doses should bracket the expected LD50 of 26 mg/kg.
-
Observe the mice for at least 72 hours for signs of toxicity and mortality.[5] Key signs of streptothricin toxicity include changes in urination, lethargy, and ruffled fur, indicative of kidney damage.[6]
-
At the end of the observation period, euthanize surviving animals and perform histological examination of the kidneys to assess for nephrotoxicity.[6]
-
Calculate the LD50 using a recognized statistical method (e.g., probit analysis).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the neutropenic murine thigh infection model.
References
- 1. 80-Year-Old Antibiotic Is Effective Against Today’s Superbugs | Technology Networks [technologynetworks.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 4. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nourseothricin as a novel therapeutic agent against Neisseria gonorrhoeae: in vitro and in vivo evaluations using Galleria mellonella-a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nourseothricin as a novel therapeutic agent against Neisseria gonorrhoeae: in vitro and in vivo evaluations using Galleria mellonella—a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Streptothricin E in Dual-Plasmid Selection Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-plasmid systems are invaluable tools in molecular biology, enabling the co-expression of multiple genes, the study of protein-protein interactions, and the construction of complex genetic circuits. A critical component of these systems is the use of distinct selectable markers to ensure the maintenance of both plasmids within the host organism. Streptothricin E, a member of the streptothricin class of aminoglycoside antibiotics, offers a robust and efficient selection option for such systems, particularly in Gram-negative bacteria like Escherichia coli.
Nourseothricin, a commercially available mixture predominantly composed of streptothricins D and F, with smaller amounts of streptothricins E and C, is commonly used for selection purposes.[1] Its mechanism of action involves the inhibition of protein synthesis through interference with mRNA translocation, leading to miscoding.[2] Resistance to streptothricins is conferred by the streptothricin acetyltransferase (sat) gene, which encodes an enzyme that acetylates the β-amino group of the β-lysine residue of the antibiotic, thereby inactivating it.[2] This application note provides a detailed protocol for utilizing this compound (as part of a nourseothricin mixture) in a dual-plasmid selection system in E. coli.
Principle of Dual-Plasmid Selection with this compound
The principle of a dual-plasmid selection system lies in the simultaneous maintenance of two distinct plasmids within a single host cell. This is achieved by incorporating a different antibiotic resistance gene into each plasmid. For successful co-transformation and selection, one plasmid will carry the streptothricin acetyltransferase (sat) gene, conferring resistance to this compound, while the second plasmid will carry a gene conferring resistance to a different antibiotic (e.g., ampicillin, kanamycin, or chloramphenicol). Host cells will only survive and proliferate on a growth medium containing both antibiotics if they have successfully taken up and continue to maintain both plasmids.
Quantitative Data Summary
The following table summarizes the recommended working concentrations of Nourseothricin (containing this compound) for plasmid selection in E. coli and provides a comparison with other commonly used antibiotics in dual-plasmid systems.
| Antibiotic | Resistance Gene | Organism | Typical Working Concentration (in E. coli) |
| Nourseothricin | sat (streptothricin acetyltransferase) | E. coli | 50 - 100 µg/mL[1] |
| Ampicillin | bla (β-lactamase) | E. coli | 100 µg/mL |
| Kanamycin | aph (aminoglycoside phosphotransferase) | E. coli | 30 - 50 µg/mL |
| Chloramphenicol | cat (chloramphenicol acetyltransferase) | E. coli | 25 - 34 µg/mL |
Signaling Pathways and Experimental Workflows
Mechanism of this compound Action and Resistance
References
Application Notes and Protocols: Experimental Use of Streptothricin E in In Vitro Translation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Streptothricin E and its analogs, such as Streptothricin F and D, as inhibitors in in vitro translation assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data for researchers investigating novel antibiotics and protein synthesis.
Introduction
Streptothricins are a class of broad-spectrum antibiotics first discovered in the 1940s.[1][2] They exhibit potent activity against Gram-negative bacteria, a feature of significant interest in the face of rising antibiotic resistance.[2][3] The streptothricin family includes several congeners, such as this compound, F, and D, which differ in the number of β-lysine residues in their side chains.[2][3] This structural variation influences both their antimicrobial potency and toxicity.[4] The primary mechanism of action for streptothricins is the inhibition of protein synthesis by targeting the bacterial ribosome.[1][5]
Mechanism of Action
This compound and its related compounds act by binding to the 30S subunit of the prokaryotic 70S ribosome.[5][6] This interaction interferes with the translation process in two significant ways:
-
Blocking of Translocation: Streptothricins impede the translocation step of elongation, a crucial process where the ribosome moves along the mRNA to read the next codon.[1]
-
Induction of Miscoding: These antibiotics can also cause misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][7] This results in the production of non-functional or toxic proteins, ultimately contributing to bacterial cell death.
Cryo-electron microscopy studies have revealed that streptothricins bind to helix 34 of the 16S rRNA, a component of the 30S subunit.[1][6] This binding site is distinct from that of many other ribosome-targeting antibiotics, suggesting a lower likelihood of cross-resistance.
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the bacterial ribosome.
Selectivity for Prokaryotic Ribosomes
A key advantage of streptothricins for potential therapeutic use is their selectivity for prokaryotic ribosomes over their eukaryotic counterparts.[2][6] This selectivity is attributed to structural differences between the 70S prokaryotic and 80S eukaryotic ribosomes.[8][9] In vitro translation assays have demonstrated that Streptothricin F and D are approximately 40-fold more selective for prokaryotic ribosomes.[2][3][6]
Quantitative Data
The following tables summarize the available quantitative data for streptothricin compounds in microbiological and in vitro translation assays.
Table 1: Minimum Inhibitory Concentrations (MIC) of Streptothricins against Carbapenem-Resistant Enterobacterales (CRE)
| Compound | MIC₅₀ (µM) | MIC₉₀ (µM) |
| Streptothricin F (S-F) | 2 | 4 |
| Streptothricin D (S-D) | 0.25 | 0.5 |
Data sourced from studies on highly drug-resistant CRE.[2][6]
Table 2: Selectivity of Streptothricins for Prokaryotic vs. Eukaryotic Ribosomes
| Compound | Approximate Selectivity Ratio (Prokaryotic:Eukaryotic) |
| Streptothricin F (S-F) | 40:1 |
| Streptothricin D (S-D) | 40:1 |
Based on in vitro translation assays.[2][3][6]
Experimental Protocols
This section provides a detailed protocol for performing an in vitro translation assay to evaluate the inhibitory activity of this compound. This protocol is adapted from standard methodologies for cell-free protein synthesis.[10][11]
Objective
To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a prokaryotic in vitro transcription-translation (IVTT) system.
Materials
-
IVTT System: Commercially available E. coli-based cell-free expression system (e.g., PURExpress® or S30 extract-based systems).
-
Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a T7 promoter.
-
This compound: Stock solution of known concentration, dissolved in nuclease-free water.
-
Control Antibiotics: Stock solutions of known translation inhibitors (e.g., tetracycline, kanamycin) for positive controls.
-
Nuclease-Free Water: For dilutions and negative controls.
-
Detection Reagents: Reagents for quantifying the reporter protein (e.g., luciferase assay substrate, fluorometer).
-
Microplate Reader: Capable of measuring luminescence or fluorescence.
-
384-well or 96-well Plates: Suitable for the microplate reader.
Experimental Workflow Diagram
References
- 1. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Streptothricin F, an inhibitor of protein synthesis with miscoding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Streptothricin E instability in cell culture media
Welcome to the technical support center for Streptothricin E. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the stability and use of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a member of the streptothricin class of antibiotics. Commercially, it is often found as a component of a mixture called nourseothricin, which primarily consists of streptothricins D and F, but also includes C and E.[1][2] Its mechanism of action involves inhibiting protein synthesis by inducing misreading of the mRNA template during translation, which leads to the accumulation of nonfunctional proteins and ultimately cell death.[2][3]
Q2: What is the primary use of this compound in a research setting? A2: this compound (as part of the nourseothricin mixture) is widely used as a selection agent in molecular biology and biotechnology. It is effective for selecting genetically modified organisms, including bacteria, yeast, fungi, plants, and mammalian cells that carry a resistance gene, such as nat, sat, or stat.[2][4] The resistance gene encodes an enzyme, Nourseothricin N-acetyltransferase, which inactivates the antibiotic by acetylating the β-amino group of its β-lysine residue.[4][5]
Q3: Is this compound stable in cell culture media? A3: Yes, this compound is known for its high stability under typical cell culture conditions. Nourseothricin retains over 90% of its activity after one week in cultivation conditions.[3] Solutions are also stable across a pH range of 2-8 and at temperatures up to 75°C for over 24 hours, making it robust for long-term selection experiments.[4]
Q4: Can I use this compound for therapeutic purposes in animals or humans? A4: No, streptothricins are not used in human or veterinary medicine due to their nephrotoxicity (toxicity to the kidneys).[1] Their use is restricted to in vitro and research applications.
Data and Stability Summary
Quantitative data regarding the storage and stability of this compound (nourseothricin) are summarized below for easy reference.
Table 1: Storage and Stability of Nourseothricin Solutions
| Solution Type | Storage Temperature | Duration | Stability Notes |
| Powder (crystalline salts) | 4°C | 10 years | Store in a desiccated environment. |
| 20°C | 2 years | ||
| Stock Solution (e.g., 200 mg/mL in water) | -20°C or lower | 1 year | Recommended for long-term storage. Avoid repeated freeze-thaw cycles.[6] |
| 4°C | Up to 4 weeks | Suitable for short-term storage without detectable loss of activity.[2][7] | |
| Working Solution (in media) | 37°C | > 7 days | Retains >90% activity, suitable for long-term cell culture experiments.[3] |
Table 2: Factors Influencing Nourseothricin Activity in Media
| Factor | Effect on Stability | Recommendation |
| Temperature | Highly stable. Can withstand temperatures up to 75°C for 24 hours.[4] | Standard incubation at 37°C is not a primary cause of degradation. |
| pH | Stable across a wide pH range of 2-8.[4] | Most standard cell culture media (pH 7.2-7.4) are optimal. Extreme pH should be avoided. |
| Freeze-Thaw Cycles | Potential for degradation. | Aliquot stock solutions into single-use volumes to prevent repeated freeze-thaw cycles.[8] |
| Light Exposure | Not specified, but good practice to protect. | As with many biological reagents, store stock solutions and media containing the antibiotic protected from light. |
Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound for cell selection.
Problem 1: My selection is not working; untransfected cells are surviving.
-
Possible Cause: The concentration of this compound is too low for your specific cell type.
-
Solution: Each cell line has a different sensitivity to antibiotics. You must perform a dose-response experiment (kill curve) to determine the minimum concentration required to kill all untransfected cells within a reasonable timeframe (typically 7-10 days).
-
-
Possible Cause: The antibiotic has degraded due to improper storage.
-
Solution: Ensure your stock solution is stored correctly. For long-term storage, aliquots should be kept at -20°C for no more than one year. If the stock has been stored at 4°C for more than a month or subjected to multiple freeze-thaw cycles, it may have lost potency.[2][8] Prepare a fresh stock solution from powder.
-
-
Possible Cause: The resistance protein is not being expressed or is not functional in your transfected cells.
-
Solution: Verify the integrity of your expression vector and confirm the presence of the resistance gene cassette via sequencing. Check for successful transfection and expression using a positive control (e.g., a reporter gene like GFP).
-
Problem 2: My resistant cells are dying or growing very slowly after selection.
-
Possible Cause: The concentration of this compound is too high.
-
Solution: While you need enough antibiotic to kill untransfected cells, excessively high concentrations can still exert stress on resistant cells, affecting their growth and viability. Refer to your kill curve data to select the lowest effective concentration.
-
-
Possible Cause: The selection was started too soon after transfection.
-
Solution: Allow cells 24-48 hours to recover and begin expressing the resistance gene after transfection before adding the antibiotic. This gives them time to produce enough N-acetyltransferase to survive.
-
-
Possible Cause: The overall culture conditions are suboptimal.
-
Solution: Poor cell health for other reasons (e.g., media quality, CO₂ levels, confluency) can be exacerbated by the stress of antibiotic selection. Ensure your baseline cell culture technique is optimized.
-
Problem 3: I am seeing inconsistent results between experiments.
-
Possible Cause: Inconsistent preparation of antibiotic solutions.
-
Possible Cause: The age of the media containing the antibiotic varies.
-
Solution: Although this compound is very stable, for maximum reproducibility, use media with freshly added antibiotic, especially for sensitive or long-term experiments.
-
Experimental Protocols
Protocol: Determining Optimal this compound Concentration via a Kill Curve
This protocol is essential for determining the minimum concentration of this compound required to effectively select your specific cell line.
Materials:
-
Your untransfected parental cell line in the logarithmic growth phase.
-
Complete cell culture medium.
-
This compound (Nourseothricin) stock solution (e.g., 100 mg/mL).
-
Multi-well plates (24- or 96-well format is common).
-
Cell counting equipment (e.g., hemocytometer or automated cell counter).
Methodology:
-
Cell Plating: Seed your untransfected cells into the wells of a multi-well plate at a low density (e.g., 20-30% confluency) to allow space for growth. Prepare enough wells for a range of concentrations and controls, in triplicate.
-
Prepare Antibiotic Dilutions: Prepare a series of dilutions of this compound in your complete culture medium. A typical range for mammalian cells is 50 to 1000 µg/mL. Include a "0 µg/mL" control (media only).
-
Treatment: After allowing the cells to adhere overnight (~24 hours), replace the medium in each well with the medium containing the corresponding concentration of this compound.
-
Incubation and Observation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂). Observe the cells daily for signs of toxicity (rounding, detachment, lysis).
-
Media Change: Refresh the media with the corresponding antibiotic concentrations every 2-3 days.
-
Determine Viability: After 7-10 days, assess cell viability in each well. This can be done visually or with a viability assay (e.g., Trypan Blue exclusion, MTT assay).
-
Analysis: The optimal concentration for selection is the lowest concentration that results in complete cell death after the 7-10 day period. The "0 µg/mL" control wells should be healthy and confluent.
Visualizations
Experimental and Logical Workflows
Caption: Troubleshooting workflow for ineffective cell selection.
Caption: Key factors affecting this compound stability.
References
- 1. goldbio.com [goldbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. goldbio.com [goldbio.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zellbio.eu [zellbio.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
overcoming Streptothricin E resistance in laboratory bacterial strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Streptothricin E and encountering bacterial resistance.
Troubleshooting Guides
This section addresses specific issues that may arise during laboratory experiments involving this compound resistance.
Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Results
Question: My MIC assays for this compound are showing variable results between replicates or are not aligning with expected outcomes for susceptible/resistant strains. What could be the cause and how can I troubleshoot this?
Answer:
Inconsistent MIC results can stem from several factors, from technical errors to specific properties of the compound or bacterial strain. Here’s a step-by-step troubleshooting guide:
-
** inoculum Preparation:**
-
Problem: Incorrect inoculum density is a common source of error. A higher than intended bacterial concentration can lead to apparently higher MICs, while a lower concentration can result in falsely low MICs.
-
Solution: Ensure a standardized inoculum is prepared, typically to a 0.5 McFarland turbidity standard. This should be verified spectrophotometrically. Always prepare fresh inoculum for each experiment. For broth microdilution, the final inoculum concentration in the wells should be approximately 5 x 10^5 CFU/mL.
-
-
Antibiotic Preparation and Dilution:
-
Problem: Errors in the preparation of this compound stock solutions or in performing serial dilutions will directly impact the final concentrations in the assay. This compound may also be unstable under certain storage conditions.
-
Solution: Prepare stock solutions fresh and use calibrated pipettes for serial dilutions. Ensure the antibiotic is fully dissolved in the appropriate solvent before preparing dilutions. Refer to the manufacturer's instructions for optimal storage conditions.
-
-
Assay Conditions:
-
Problem: Incubation time, temperature, and atmospheric conditions can all affect bacterial growth and, consequently, MIC values.
-
Solution: Strictly adhere to standardized incubation parameters (e.g., 35°C ± 2°C for 16-20 hours for most standard bacteria). Ensure consistent atmospheric conditions, especially for anaerobic or microaerophilic organisms.
-
-
"Skipped Wells" Phenomenon:
-
Problem: The observation of bacterial growth in wells with higher antibiotic concentrations than in wells with lower concentrations (skipped wells) can be perplexing. This can be due to technical errors, such as contamination or pipetting mistakes, or represent a biological phenomenon like the emergence of resistant subpopulations at specific antibiotic concentrations.
-
Solution: Repeat the assay with careful attention to aseptic technique and pipetting accuracy. If the issue persists, consider plating the contents of the "skipped wells" to analyze the colonies for potential resistant mutants.
-
-
Interpretation of Growth:
-
Problem: Subjectivity in visually determining the presence or absence of growth can lead to variability. This is especially true if the growth is faint or if the antibiotic preparation causes some turbidity.
-
Solution: Use a plate reader to measure optical density (OD) for a more quantitative assessment of growth. Include a "no-antibiotic" positive control and a "no-bacteria" negative control to establish baseline growth and background absorbance, respectively. When reading visually, the MIC is the lowest concentration with no visible growth.
-
Issue 2: Suspected Enzymatic Inactivation of this compound
Question: I hypothesize that my bacterial strain is resistant to this compound due to an acetyltransferase. How can I confirm this?
Answer:
The most common mechanism of resistance to streptothricins is enzymatic inactivation by streptothricin acetyltransferases (SATs). To investigate this, you can perform the following:
-
Gene Identification:
-
Problem: You need to know if the resistance is genetically encoded.
-
Solution: Perform PCR to screen for known sat genes. If the strain has been sequenced, you can perform a bioinformatic search for genes with homology to known streptothricin acetyltransferases.
-
-
Enzyme Activity Assay:
-
Problem: The presence of the gene doesn't guarantee it's expressed and functional.
-
Solution: Conduct an in vitro acetyltransferase assay using cell lysates or purified enzyme. This typically involves incubating the enzyme with this compound and acetyl-CoA, and then detecting the modified antibiotic or the consumption of acetyl-CoA.
-
-
Cross-Resistance Profile:
-
Problem: Understanding the spectrum of resistance can provide clues about the mechanism.
-
Solution: Test the strain's susceptibility to other aminoglycoside antibiotics. While streptothricins are not classic aminoglycosides, some cross-resistance patterns have been observed. However, be aware that some plasmid-determined aminoglycoside modifying enzymes do not confer resistance to streptothricin.
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of resistance to this compound?
A1: The two primary mechanisms of resistance to this compound are:
-
Enzymatic Modification: This is the most prevalent mechanism and involves the enzymatic modification of the this compound molecule, rendering it inactive. The most common modifications are:
-
Acetylation: Streptothricin acetyltransferases (SATs) transfer an acetyl group to the β-lysine moiety of the antibiotic, which prevents it from binding to the ribosome.
-
Hydrolysis: Less common, but some enzymes can hydrolyze the lactam ring of the streptolidine moiety.
-
-
Target Modification: This involves alterations in the bacterial ribosome, the target of this compound. Mutations in the 16S rRNA component of the 30S ribosomal subunit can reduce the binding affinity of the antibiotic, leading to resistance.
Q2: How can I overcome this compound resistance in my experiments?
A2: Overcoming this compound resistance can be approached in several ways:
-
Use of a Different Streptothricin Analog: Different streptothricins (e.g., Streptothricin F vs. D) have varying numbers of β-lysine residues, which can affect their susceptibility to certain resistance mechanisms and their toxicity profiles.
-
Combination Therapy: Although specific synergistic combinations with this compound are not yet widely documented, exploring combinations with other classes of antibiotics is a promising strategy. A checkerboard assay can be used to identify synergistic, additive, or antagonistic interactions. Potential partners could include antibiotics that target different cellular pathways, such as cell wall synthesis inhibitors or folate synthesis inhibitors.
-
Inhibitors of Resistance Mechanisms: For resistance mediated by efflux pumps (though less common for streptothricins), the use of efflux pump inhibitors could restore susceptibility. For enzymatic inactivation, the development of specific inhibitors for streptothricin acetyltransferases would be a targeted approach.
Q3: My bacterial strain is resistant to other aminoglycosides. Will it also be resistant to this compound?
A3: Not necessarily. While streptothricins share some mechanistic similarities with aminoglycosides, the resistance mechanisms are not always cross-conferring. Some laboratory-induced streptothricin-resistant mutants have shown cross-resistance to aminoglycosides. However, strains carrying plasmid-mediated resistance to aminoglycosides via modifying enzymes may remain susceptible to streptothricins. Therefore, susceptibility to this compound should be determined independently.
Q4: Are there any common issues to be aware of when working with plasmid-mediated this compound resistance?
A4: Yes, when working with plasmid-mediated resistance, consider the following:
-
Plasmid Stability: Ensure that the plasmid carrying the resistance gene is stably maintained in the bacterial population. This may require continuous selective pressure by including a low concentration of this compound in the growth medium.
-
Copy Number: The copy number of the plasmid can affect the level of resistance. High-copy-number plasmids will result in a higher expression of the resistance gene, leading to a higher MIC.
-
Horizontal Gene Transfer: Be mindful of the potential for horizontal transfer of the resistance plasmid to other bacterial strains in your lab, especially if working with mixed cultures.
Data Presentation
Table 1: Inhibitory Concentrations of Streptothricin for Various Cells
| Organism/Cell Line | Inhibitory Concentration (mg/L) | Notes |
| E. coli DH5-alpha | >200 | High level of intrinsic resistance or presence of resistance genes. |
| Agrobacterium tumefaciens C58C1 | >200 | High level of intrinsic resistance or presence of resistance genes. |
| Tobacco (Nicotiana tabacum) | 100 | Concentration that completely abolishes seedling development. |
| Lotus corniculatus | 50 | Concentration that completely abolishes seedling development. |
| Lotus japonicus | 50 | Concentration that completely abolishes seedling development. |
| Arabidopsis thaliana C24 | 50 | Concentration that completely abolishes seedling development. |
| Arabidopsis thaliana Lan | 25 | Concentration that completely abolishes seedling development. |
Data adapted from a study on the inhibitory concentrations of streptothricin. Note that these are not direct MIC comparisons of susceptible vs. resistant bacterial strains but provide a general overview of inhibitory levels in different organisms.
Experimental Protocols
Protocol 1: Broth Microdilution for Determining this compound MIC
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain to be tested
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent. The concentration should be at least 10 times the highest concentration to be tested.
-
Prepare Inoculum: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions. This will bring the final volume in each well to 100 µL.
-
Controls:
-
Positive Control: A well containing 100 µL of inoculated CAMHB without any antibiotic.
-
Negative Control: A well containing 100 µL of uninoculated CAMHB.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to assess the interaction between this compound and another antimicrobial agent.
Materials:
-
This compound
-
Second antimicrobial agent
-
CAMHB
-
Sterile 96-well microtiter plates
-
Bacterial strain to be tested
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare Antibiotic Stocks: Prepare stock solutions of both this compound and the second antibiotic at concentrations that are at least four times the highest concentration to be tested.
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Create serial two-fold dilutions of this compound along the x-axis of the plate.
-
Create serial two-fold dilutions of the second antibiotic along the y-axis of the plate.
-
-
Inoculation: Prepare the bacterial inoculum as described in the MIC protocol to a final concentration of 5 x 10^5 CFU/mL in the wells. Add the inoculum to all wells containing the antibiotic combinations.
-
Controls: Include wells with each antibiotic alone to determine their individual MICs. Also include a growth control (no antibiotics) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or Indifference
-
FIC Index > 4: Antagonism
-
Visualizations
Caption: Mechanisms of bacterial resistance to this compound.
Caption: Workflow for troubleshooting inconsistent MIC results.
identifying and mitigating off-target effects of Streptothricin E in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of Streptothricin E in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like other streptothricins, primarily targets the bacterial translation machinery. It binds to the 30S ribosomal subunit, leading to miscoding and inhibition of protein synthesis, which ultimately results in bacterial cell death.[1][2][3][4] This bactericidal activity is effective against a broad spectrum of bacteria, including highly drug-resistant Gram-negative pathogens.[2][5]
Q2: What are the known off-target effects of this compound?
The most significant off-target effect of this compound is dose-dependent nephrotoxicity (kidney damage).[6][7][8] This delayed toxicity was a primary reason for its initial abandonment as a clinical therapeutic.[5][9] Studies have shown that streptothricins can distribute to the kidneys, leading to damage in the renal cortex.[6] It is important to note that different streptothricin variants exhibit different toxicity profiles, with toxicity increasing with the length of the β-lysine chain.[3][8] Streptothricin F, with a single β-lysine residue, is significantly less toxic than this compound, which has two.[3][8]
Q3: How can we mitigate the off-target nephrotoxicity of this compound in our experiments?
Mitigation strategies primarily focus on careful dose selection and the use of appropriate models. For in vitro studies, it is crucial to determine the therapeutic window by comparing the minimum inhibitory concentration (MIC) against target bacteria with the cytotoxic concentration against renal cell lines. For in vivo studies, using the lowest effective dose and carefully monitoring renal function are critical. Additionally, exploring the use of less toxic analogs, such as Streptothricin F, is a key strategy.[5][9]
Q4: What is the primary mechanism of bacterial resistance to this compound?
The most well-characterized mechanism of resistance to streptothricins is enzymatic inactivation by streptothricin acetyltransferases (SATs).[1][6][10] These enzymes transfer an acetyl group from acetyl-CoA to the β-amino group of the β-lysine moiety of the antibiotic, rendering it inactive.[6][10][11] Another, less common, resistance mechanism involves hydrolysis of the streptolidine lactam ring.[6][12][13]
Troubleshooting Guides
Problem 1: High background cytotoxicity observed in cell-based assays.
Possible Cause: The concentration of this compound used is too high and is causing off-target effects on the eukaryotic cells.
Troubleshooting Steps:
-
Determine the EC50 on Eukaryotic Cells: Perform a dose-response cytotoxicity assay using a relevant eukaryotic cell line (e.g., human embryonic kidney cells like HEK293 or renal proximal tubule epithelial cells like HK-2) to determine the 50% effective concentration (EC50) for cytotoxicity.
-
Establish a Therapeutic Window: Compare the determined EC50 with the Minimum Inhibitory Concentration (MIC) of this compound against your target bacteria. A suitable therapeutic window exists if the MIC is significantly lower than the EC50.
-
Optimize Assay Concentration: Use a concentration of this compound that is effective against the bacteria but well below the cytotoxic concentration for the eukaryotic cells.
-
Consider a Less Toxic Analog: If a suitable therapeutic window cannot be established, consider using a less toxic analog like Streptothricin F.[3][8]
Problem 2: Inconsistent results in in vivo efficacy and toxicity studies.
Possible Cause: Variability in drug metabolism, distribution, or animal health.
Troubleshooting Steps:
-
Standardize Animal Models: Ensure the use of age- and weight-matched, healthy animals from a reputable supplier.
-
Monitor Renal Function: Routinely monitor key indicators of renal function, such as blood urea nitrogen (BUN) and serum creatinine levels, throughout the experiment.
-
Histopathological Analysis: At the end of the study, perform histopathological examination of the kidneys to assess for any signs of nephrotoxicity.[6]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This will help in optimizing the dosing regimen.
Data Presentation
Table 1: Comparative Toxicity of Streptothricin Variants
| Streptothricin Variant | Number of β-lysine residues | LD50 in Mice (mg/kg) | Relative Toxicity |
| Streptothricin F | 1 | 300 | Low |
| This compound | 2 | 26 | Moderate |
| Streptothricin D | 3 | ~10 | High |
| Streptothricin C | 4 | ~10 | High |
Data compiled from published studies.[3][8]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using SYTOX™ Green
Objective: To determine the cytotoxic effect of this compound on a mammalian renal cell line.
Materials:
-
Renal cell line (e.g., LLC-PK1 or HK-2)
-
Complete cell culture medium
-
This compound stock solution
-
SYTOX™ Green Nucleic Acid Stain
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation/Emission: ~504/523 nm)
Procedure:
-
Cell Seeding: Seed the renal cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
SYTOX™ Green Addition: Add SYTOX™ Green to each well at the manufacturer's recommended concentration.
-
Incubation and Measurement: Incubate the plate at 37°C and 5% CO2. Measure the fluorescence intensity at regular intervals (e.g., every 2 hours for 24-72 hours) using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the EC50 value.
Protocol 2: In Vivo Assessment of Nephrotoxicity in a Murine Model
Objective: To evaluate the potential nephrotoxicity of this compound in mice.
Materials:
-
6-8 week old male or female mice (e.g., BALB/c or C57BL/6)
-
This compound solution for injection (sterile)
-
Vehicle control (e.g., sterile saline)
-
Blood collection supplies
-
Reagents for BUN and serum creatinine analysis
-
Formalin and histology supplies
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.
-
Dosing: Administer this compound via the desired route (e.g., intravenous or intraperitoneal) at various dose levels. Include a control group receiving only the vehicle.
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, including changes in weight, activity, and appearance.
-
Blood Collection: Collect blood samples at baseline and at predetermined time points after dosing (e.g., 24, 48, 72 hours, and at the end of the study).
-
Biochemical Analysis: Analyze the serum for BUN and creatinine levels.
-
Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect the kidneys, fix them in 10% neutral buffered formalin, and process them for histopathological examination. A veterinary pathologist should evaluate the kidney sections for any signs of tubular necrosis, inflammation, or other abnormalities.[6]
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. off-target effects of this compound.
Caption: Troubleshooting logic for high in vitro cytotoxicity.
References
- 1. Impact of antibiotics on off-target infant gut microbiota and resistance genes in cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Action of streptothricin F on ribosomal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicological approaches to streptothricin antibiotics. II. The developmental mechanism of delayed toxicity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicological approaches to streptothricin antibiotics. I. Implications of delayed toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Impact of Antibiotics on Off-Target Infant Gut Microbiota and Resistance Genes in Cohort Studies - Prevent It [preventit.in]
- 11. researchgate.net [researchgate.net]
- 12. Early stage efficacy and toxicology screening for antibiotics and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
how to prevent degradation of Streptothricin E during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Streptothricin E during experiments. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be handled?
This compound is a member of the streptothricin class of antibiotics. It is part of a mixture of related compounds (Streptothricins C, D, E, and F) collectively known as nourseothricin. Due to its potent antimicrobial activity, proper handling is crucial. Avoid inhalation, and contact with skin and eyes. When working with the powdered form, prevent dust and aerosol formation and ensure adequate ventilation.
Q2: What are the primary causes of this compound degradation in experiments?
This compound degradation is primarily caused by two enzymatic pathways:
-
Acetylation: Streptothricin acetyltransferases (SATs) can inactivate the antibiotic by transferring an acetyl group to the β-amino group of its β-lysine residue.
-
Hydrolysis: Streptothricin hydrolases (STHs) can break the amide bond within the streptolidine lactam ring, leading to a loss of activity.
Physicochemical factors such as improper pH and high temperatures can also contribute to degradation, although nourseothricin (containing this compound) is notably stable under a range of conditions.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, prepare stock solutions in sterile, nuclease-free water. Nourseothricin, the mixture containing this compound, is highly soluble in water (up to 1 g/mL)[1][2].
For storage of stock solutions:
One source suggests that a 200 mg/mL stock solution can be stored at 4°C for up to 4 weeks, with longer-term storage recommended at -20°C or lower[4].
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of antibiotic activity in my experiment. | Enzymatic Degradation: Your experimental system (e.g., cell culture) may contain enzymes that inactivate this compound. | * Ensure you are using a host organism or cell line that does not produce streptothricin acetyltransferases or hydrolases. * If using a selection system, ensure the resistance gene (e.g., sat1 or nat1) is appropriate and not leading to widespread inactivation in the medium. |
| Improper Storage: The stock solution may have been stored incorrectly, leading to gradual degradation. | * Review the storage conditions of your stock solution. Ensure it has been stored at the recommended temperature and for the appropriate duration. * Prepare fresh stock solutions if there is any doubt about the stability of the current stock. | |
| Incorrect pH of the medium: The pH of your experimental buffer or medium may be outside the optimal stability range. | * Check the pH of your experimental solutions. Nourseothricin is stable in a pH range of 2-8.[1] Adjust the pH if necessary. | |
| Inconsistent results between experiments. | Variable antibiotic concentration: This could be due to degradation during the experiment or inaccuracies in stock solution preparation. | * Ensure consistent timing of antibiotic addition to your experiments. * Use freshly prepared dilutions from a properly stored stock solution for each experiment. * Consider performing a bioassay to confirm the activity of your stock solution before critical experiments. |
| Precipitation of the antibiotic in the medium. | High concentration or interaction with media components: While highly soluble, very high concentrations or specific media components could potentially lead to precipitation. | * Ensure the final concentration of this compound in your medium is within the recommended working range for your specific application. * Visually inspect the medium after adding the antibiotic to ensure it is fully dissolved. |
Stability Data
The following tables summarize the stability of nourseothricin, a mixture containing this compound. This data provides a strong indication of the stability of this compound.
Table 1: Temperature Stability of Nourseothricin Solutions [1]
| Temperature (°C) | Duration of Heat Treatment | Activity Retention |
| Up to 75°C | 24 hours | Stable |
*Based on a bioassay using Leishmania tarentolae.
Table 2: pH Stability of Nourseothricin Solutions [1]
| pH Range | Duration at 26°C | Activity Retention |
| 2 - 8 | > 7 days | Stable |
*Based on a bioassay using Leishmania tarentolae.
Table 3: Storage Recommendations for Nourseothricin [3][4]
| Form | Storage Temperature | Duration |
| Powder | 4°C | 10 years |
| Powder | 20°C | 2 years |
| Stock Solution (100 mg/mL) | 4°C | 12 months |
| Stock Solution (100 mg/mL) | -20°C | > 24 months |
| Stock Solution (200 mg/mL) | 4°C | Up to 4 weeks |
| Stock Solution (200 mg/mL) | -20°C or lower | Long-term |
Experimental Protocols
Protocol for Assessing this compound Stability (Bioassay)
This is a generalized protocol based on the methods suggested by the stability data for nourseothricin.
Objective: To determine the stability of a this compound solution under specific experimental conditions (e.g., temperature, pH, light exposure).
Materials:
-
This compound solution to be tested.
-
Control (freshly prepared) this compound solution.
-
A sensitive microbial strain (e.g., a susceptible strain of E. coli or Leishmania tarentolae).
-
Appropriate liquid growth medium and agar plates.
-
Spectrophotometer.
-
Incubator.
Methodology:
-
Prepare Stressed Samples:
-
To test for temperature stability, incubate aliquots of your this compound solution at the desired temperatures for varying durations.
-
To test for pH stability, adjust the pH of your this compound solution using sterile buffers and incubate for a set period.
-
To test for photostability, expose aliquots of your this compound solution to a controlled light source for different lengths of time, keeping a control sample in the dark.
-
-
Prepare Microbial Culture:
-
Inoculate a liquid culture of the sensitive microbial strain and grow to the mid-logarithmic phase.
-
-
Perform the Bioassay (Broth Microdilution):
-
In a 96-well plate, prepare serial dilutions of your stressed this compound samples and the control sample in the appropriate growth medium.
-
Add a standardized inoculum of the microbial culture to each well.
-
Include a positive control (no antibiotic) and a negative control (no microbial growth).
-
Incubate the plate under optimal growth conditions.
-
-
Determine Minimum Inhibitory Concentration (MIC):
-
After incubation, determine the MIC for each sample by observing the lowest concentration of the antibiotic that inhibits visible growth of the microorganism. This can be done visually or by measuring the optical density (OD) at 600 nm.
-
-
Data Analysis:
-
Compare the MIC values of the stressed samples to the control sample. A significant increase in the MIC of the stressed sample indicates degradation of the antibiotic.
-
Visualizations
Degradation Pathways of this compound
Caption: Enzymatic degradation pathways of this compound.
Troubleshooting Logic for Loss of Activity
Caption: A logical workflow for troubleshooting loss of this compound activity.
References
- 1. goldbio.com [goldbio.com]
- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Streptothricin E Purification from Streptomyces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Streptothricin E from Streptomyces cultures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification process, from initial culture optimization to final product analysis.
Category 1: Fermentation & Culture Optimization
-
Question: My initial this compound concentration in the culture broth is very low. How can I increase the production yield before starting purification?
-
Answer: The production of secondary metabolites like streptothricin is highly dependent on culture conditions.[1][2] Low yields are often due to suboptimal fermentation parameters.
-
Optimize Growth Phase: Streptothricin production is typically maximal during the transition from the exponential to the stationary phase of growth.[3] Monitor the growth curve of your Streptomyces strain to determine the optimal harvest time.
-
Culture Medium Composition: The choice of carbon and nitrogen sources is critical. Systematically test different components. For example, studies on other Streptomyces species have shown that optimizing concentrations of glucose, soybean meal, and corn starch can significantly increase antibiotic production.[4]
-
pH and Temperature: The optimal pH for secondary metabolite production in Streptomyces is often around neutral to slightly alkaline (pH 7.0-8.0).[5][6] A common optimal temperature is 30°C.[1][5][6] Verify the optimal conditions for your specific strain.
-
Strain Improvement: For long-term, high-yield production, consider strain improvement programs involving random mutagenesis or metabolic engineering to select for overproducing mutants.[7][8]
-
-
Category 2: Initial Extraction & Capture
-
Question: What is the most effective first step to capture Streptothricin from the clarified culture broth?
-
Answer: The most historically cited and effective initial step is adsorption onto activated charcoal (e.g., Norite).[9] This method is well-suited for capturing the water-soluble streptothricin antibiotic from large volumes of culture filtrate.
-
-
Question: My recovery from the charcoal adsorption step is poor (30-60%). How can I improve elution?
-
Answer: Inefficient elution is a common cause of low recovery. Several factors can be optimized:
-
Elution Solvent: A solution of 0.8 N formic acid in a 1:1 methanol-water mixture has been shown to be an effective eluent.[9]
-
Temperature and Time: Increasing the temperature during elution can improve efficiency. One protocol suggests stirring the charcoal in the eluent for four hours at 45°C.[9]
-
Eluent Volume: Ensure you are using a sufficient volume of the elution buffer. A common starting point is to use a volume equivalent to 15% of the initial broth volume treated.[9]
-
-
Category 3: Purification & Purity Issues
-
Question: After elution, my product is still very crude. What is the next purification step?
-
Answer: A common and effective method is precipitation with picric acid. This step selectively precipitates streptothricin as a yellow, gummy precipitate, which can then be further purified.[9] The resulting streptothricin picrate can be converted to a more usable salt, such as the hydrochloride.[9]
-
-
Question: I see multiple bands or peaks during analysis, indicating impurities. How can I increase the purity of my final product?
-
Answer: If precipitation methods are insufficient, chromatographic techniques are necessary for achieving high purity.
-
Size-Exclusion Chromatography: Gel filtration using resins like Sephadex LH-20 has been successfully used to separate different streptothricin components (e.g., F from D) and remove other impurities.[10][11]
-
Ion-Exchange Chromatography: Resins such as IRC-50 and CM-Sephadex C-50 are effective for purifying streptothricin-group antibiotics.[12] Ion-exchange chromatography followed by preparative RP-HPLC can also be used for high-resolution separation.[13]
-
Simulated Moving Bed (SMB) Chromatography: For large-scale, high-purity applications, SMB technology has been shown to achieve purity of over 97% with a recovery rate exceeding 91%.[14]
-
-
-
Question: How can I analyze the purity and composition of my streptothricin sample?
-
Answer: A reliable HPLC method is essential for quantitative analysis of the streptothricin complex. A common method involves:
-
Column: Reversed-phase C18.
-
Detection: UV at 210 nm.
-
Mobile Phase: An ion-pairing system, such as an aqueous solution of acetonitrile containing trifluoroacetic acid and octane-1-sulfonic acid sodium salt.[15] This method can separate streptothricins F, E, D, and C, with retention times increasing with molecular weight.[15]
-
-
Category 4: Product Stability & Final Formulation
-
Question: My purified this compound seems to degrade over time. How can I improve its stability?
-
Answer: Streptothricins are more stable as salts. After purification, it is crucial to convert the compound into a stable salt form, such as the hydrochloride or sulfate.[9][10][11] This is often achieved by dissolving the purified base in an appropriate solvent (like methanol), acidifying with hydrochloric or sulfuric acid, and then precipitating the salt with a non-polar solvent like ether.[9][10][11] Store the final product as a dry powder in a cool, dark, and dry place.
-
Quantitative Data on Purification Yields
The following tables summarize quantitative data from various purification strategies to provide a benchmark for expected yields and purity.
Table 1: Yields from a Multi-Step Purification Protocol Data adapted from a classic purification method for streptothricin concentrates.[9]
| Purification Stage | Starting Material | Product | Activity (units/mg) | Recovery of Activity |
| Charcoal Adsorption & Elution | Culture Broth Filtrate | Streptothricin Formate | 40 - 80 | 30% - 60% |
| Picric Acid Precipitation & Conversion | Streptothricin Formate | Streptothricin Hydrochloride | 125 - 150 | - |
Table 2: Modern Chromatographic Purification Yields for Streptothricin F Data from recent studies showcasing advanced separation techniques.
| Method | Starting Material | Final Product Purity | Final Product Recovery | Reference |
| Sephadex LH-20 Chromatography | ~300 mg crude Nourseothricin | - | ~25% (75 mg pure S-F) | [10][11] |
| Simulated Moving Bed (SMB) | Fermentation Broth (0.51 g/L) | 97.47% | 91.16% | [14] |
Experimental Protocols
Below are detailed methodologies for key experiments in the purification of this compound.
Protocol 1: Charcoal Adsorption and Elution [9]
-
Clarification: Remove mycelia and other solids from the Streptomyces fermentation broth by filtration or centrifugation to obtain a clear filtrate.
-
Adsorption: To the clarified broth, add activated charcoal (e.g., Norite) at a concentration of approximately 1-2% (w/v). Stir the suspension for one hour at room temperature.
-
Filtration: Separate the charcoal adsorbate from the spent broth by filtration.
-
Washing: Wash the adsorbate by stirring with ethyl alcohol (1 liter per 100 g of charcoal) for 45 minutes to remove impurities. Filter and dry the charcoal in vacuo at room temperature.
-
Elution: Prepare an eluent solution of 0.8 N formic acid in a 1:1 methanol-water mixture. Suspend the dried charcoal in the eluent (use a volume of eluent equivalent to 15% of the original broth volume).
-
Incubation: Stir the suspension for four hours at 45°C.
-
Collection: Filter to remove the charcoal. The resulting filtrate contains the partially purified streptothricin formate.
-
Concentration: Concentrate the filtrate in vacuo to approximately 1% of its original volume.
Protocol 2: Picric Acid Precipitation and Conversion to Hydrochloride [9]
-
Precipitation: To the concentrated aqueous solution of streptothricin from Protocol 1, add a saturated aqueous solution of picric acid until no further precipitation is observed. A yellow, gummy precipitate of streptothricin picrate will form.
-
Separation: Decant the supernatant.
-
Purification of Picrate: Dissolve the crude picrate in methanol. Add ether to precipitate a more purified streptothricin picrate as a yellow powder.
-
Conversion to Hydrochloride: Dissolve the purified picrate in warm methanol. Add an excess of 2.5 N hydrochloric acid.
-
Precipitation of Hydrochloride: Pour the acidified methanol solution into 10 volumes of ether. The streptothricin hydrochloride will precipitate.
-
Final Wash and Dry: Collect the precipitate, dissolve it in a minimal amount of methanol, and reprecipitate with ether to remove residual picric acid. Dry the final white to light-tan powder in vacuo.
Visualizations
The following diagrams illustrate key workflows and relationships in the this compound purification process.
Caption: General workflow for this compound purification.
Caption: Troubleshooting decision tree for low yield.
References
- 1. banglajol.info [banglajol.info]
- 2. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Monitoring of Streptothricin Production by Streptomyces rochei F20 in Soil and Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jacb.journals.ekb.eg [jacb.journals.ekb.eg]
- 6. Production of a broad spectrum streptothricin like antibiotic from halotolerant Streptomyces fimbriatus isolate G1 associated with marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strain Improvement Program of Streptomyces roseosporus for Daptomycin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. datapdf.com [datapdf.com]
- 10. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 12. New streptothricin-group antibiotics, AN-201 I and II. Screening, fermentation, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation, structure elucidation and antibacterial activities of streptothricin acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological production and simulated moving bed purification of streptothricin F from food waste digestate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. [A new HPLC method for determination of main constituents of the streptothricin complex. Analysis of nourseothricin, grisin and kormogrisin] - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce Streptothricin E-induced cytotoxicity in eukaryotic cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Streptothricin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate this compound-induced cytotoxicity in your eukaryotic cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in eukaryotic cells?
A1: this compound induces cytotoxicity primarily by triggering apoptosis, which is a form of programmed cell death. Evidence from related compounds suggests that this occurs through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspase enzymes, a decrease in the anti-apoptotic protein Bcl-2, and an increase in pro-apoptotic proteins like Bax and Fas Ligand (FasL).
Q2: My cells are dying rapidly after treatment with this compound. How can I confirm if apoptosis is the cause?
A2: You can perform several assays to confirm apoptotic cell death. A hallmark of apoptosis is the activation of caspase enzymes, particularly caspase-3. You can measure its activity using a colorimetric or fluorometric assay. Another key event is the loss of mitochondrial membrane potential (ΔΨm), which can be assessed using a fluorescent probe like JC-1. Finally, DNA fragmentation, another characteristic of late-stage apoptosis, can be detected via TUNEL assay.
Q3: Are there any chemical inhibitors that can reduce this compound-induced cytotoxicity?
A3: Yes, based on the apoptotic mechanism, pan-caspase inhibitors can be effective. Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that can block apoptosis by binding to the catalytic site of caspase enzymes.[1][2] A caspase-3 specific inhibitor, such as z-DEVD-fmk, can also be used to specifically target this key executioner caspase.
Q4: Can I genetically modify my cells to be more resistant to this compound?
A4: Yes, genetic modification can confer resistance. Overexpression of anti-apoptotic proteins, such as Bcl-2, has been shown to be effective in reversing the cytotoxic effects of related compounds by inhibiting the collapse of mitochondrial membrane potential and subsequent caspase activation.[3][4] You can achieve this by transfecting your cells with a Bcl-2 expression vector.
Q5: How does the cytotoxicity of this compound compare to other streptothricins?
A5: The cytotoxicity of streptothricins is correlated with the length of their β-lysine chain. Streptothricin F (S-F), with a single β-lysine residue, is significantly less toxic than Streptothricin D (S-D), which has three β-lysine residues. Since this compound has a longer β-lysine chain than S-D, it is expected to exhibit higher cytotoxicity.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed Shortly After Treatment
| Possible Cause | Recommended Solution |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. |
| Apoptosis is rapidly induced. | Pre-incubate cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) for 1-2 hours before adding this compound. See Experimental Protocol 2 for details. |
| Cell line is particularly sensitive. | Consider using a more resistant cell line if experimentally feasible, or genetically modify your current cell line to overexpress Bcl-2. See Experimental Protocol 3 for details. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in cell health and density at the time of treatment. | Standardize your cell culture practice. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. |
| Inconsistent drug preparation. | Prepare fresh stock solutions of this compound and any inhibitors for each experiment. Avoid repeated freeze-thaw cycles. |
| Contamination of cell culture. | Regularly test your cell cultures for mycoplasma and other contaminants. Use antibiotics with caution as they can mask low-level infections and affect cell physiology. |
Quantitative Data Summary
The following tables summarize cytotoxicity data for Streptothricin D (S-D) and Streptothricin F (S-F), which can be used to infer the relative toxicity of this compound. Cytotoxicity was measured using a SYTOX Green exclusion, real-time fluorescence assay, where an increase in fluorescence indicates cell death.[5][6]
Table 1: Cytotoxicity of Streptothricins in J774 Macrophages
| Compound | Concentration (µM) | Day 1 (% Max Fluorescence) | Day 3 (% Max Fluorescence) | Day 5 (% Max Fluorescence) |
| S-D | 16 | ~5% | ~40% | ~80% |
| 32 | ~10% | ~70% | ~95% | |
| 64 | ~20% | ~90% | ~100% | |
| S-F | 16 | ~0% | ~5% | ~10% |
| 32 | ~0% | ~10% | ~25% | |
| 64 | ~5% | ~20% | ~50% |
Table 2: Cytotoxicity of Streptothricins in LLC-PK1 Renal Epithelial Cells
| Compound | Concentration (µM) | Day 1 (% Max Fluorescence) | Day 3 (% Max Fluorescence) | Day 5 (% Max Fluorescence) |
| S-D | 16 | ~2% | ~30% | ~70% |
| 32 | ~5% | ~60% | ~90% | |
| 64 | ~15% | ~85% | ~100% | |
| S-F | 16 | ~0% | ~2% | ~5% |
| 32 | ~0% | ~5% | ~15% | |
| 64 | ~2% | ~15% | ~40% |
Data is estimated from graphical representations in Morgan, C. E., et al. (2023). Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome.[5][6]
Visualizations
Signaling Pathway
Caption: Apoptotic pathways induced by this compound.
Experimental Workflow
Caption: Workflow for testing strategies to reduce cytotoxicity.
Experimental Protocols
Experimental Protocol 1: Assessing Cell Viability using SYTOX™ Green Staining
This protocol is for quantifying cell death by measuring plasma membrane integrity. SYTOX™ Green is a fluorescent dye that can only enter cells with compromised membranes (i.e., dead cells).
Materials:
-
SYTOX™ Green nucleic acid stain (e.g., Thermo Fisher S34860)
-
Phosphate-Buffered Saline (PBS) or other phosphate-free buffer
-
Cells in suspension or adherent cells cultured in microplates
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Preparation: Culture and treat cells with this compound and/or inhibitors in a 96-well plate. Include untreated and vehicle-only controls.
-
Reagent Preparation: Thaw the SYTOX™ Green stain at room temperature. Prepare a working solution by diluting the stock solution in a phosphate-free buffer like PBS. A final concentration between 10 nM and 1 µM is recommended, which should be optimized for your cell type.[7]
-
Staining: Add the SYTOX™ Green working solution directly to the cell culture wells. For flow cytometry, add approximately 1 µL of dye to 1 mL of cell suspension.[8]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[7][8] No washing step is required.
-
Measurement:
-
Microplate Reader: Measure fluorescence with excitation at ~485 nm and emission at ~520 nm.
-
Flow Cytometer: Analyze the cell population using a 488 nm laser for excitation and collecting the emission in the FITC/GFP channel (typically ~530 nm).[8]
-
-
Data Analysis: Quantify the increase in green fluorescence, which is proportional to the number of dead cells.
Experimental Protocol 2: Inhibition of Apoptosis with Z-VAD-FMK
This protocol describes how to use the pan-caspase inhibitor Z-VAD-FMK to determine if cell death is caspase-dependent.
Materials:
-
Z-VAD-FMK, Pan-Caspase Inhibitor (e.g., InvivoGen, tlrl-vad)
-
DMSO (for reconstitution)
-
Cell culture medium
-
This compound
Procedure:
-
Reagent Preparation: Reconstitute the lyophilized Z-VAD-FMK in DMSO to create a stock solution, typically at 10-20 mM.[1][9] Store aliquots at -20°C.
-
Cell Treatment:
-
Seed cells to the desired density and allow them to adhere (if applicable).
-
Prepare a working solution of Z-VAD-FMK by diluting the stock solution in cell culture medium to the desired final concentration (typically 10-50 µM).[2]
-
Pre-incubate the cells with the Z-VAD-FMK-containing medium for 1-2 hours at 37°C.
-
Include a vehicle control (medium with the same final concentration of DMSO, typically <0.2%).[2]
-
-
Induction of Apoptosis: Add this compound to the wells (both inhibitor-treated and control wells) at the desired concentration.
-
Incubation: Incubate for the desired experimental duration.
-
Analysis: Assess cell viability using a method like the SYTOX™ Green assay (Protocol 1) or measure caspase-3 activity to confirm inhibition.
Experimental Protocol 3: Overexpression of Bcl-2 via Plasmid Transfection
This protocol provides a general outline for transiently transfecting eukaryotic cells with a Bcl-2 expression vector to enhance cell survival.
Materials:
-
Bcl-2 expression plasmid (e.g., Addgene plasmid #17999, which includes a GFP tag for monitoring expression)[10]
-
Appropriate transfection reagent (e.g., Lipofectamine™)
-
Opti-MEM™ or other serum-free medium
-
Eukaryotic cell line
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well or 12-well plate so they will be 70-90% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute the Bcl-2 plasmid DNA into a serum-free medium like Opti-MEM™.
-
In a separate tube, dilute the transfection reagent into Opti-MEM™.
-
Combine the diluted DNA and diluted reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection:
-
Aspirate the old medium from the cells and replace it with fresh, serum-containing medium.
-
Add the DNA-transfection reagent complexes drop-wise to the cells.
-
-
Post-Transfection:
-
Incubate the cells for 24-48 hours to allow for Bcl-2 protein expression. If using a GFP-tagged plasmid, you can monitor transfection efficiency with a fluorescence microscope.
-
-
Experimentation: After confirming expression, treat the transfected cells (and a mock-transfected control) with this compound and assess cytotoxicity as described in other protocols.
References
- 1. invivogen.com [invivogen.com]
- 2. z-fa-fmk.com [z-fa-fmk.com]
- 3. Bcl-2 Overexpression Enhances Tumor-Specific T-Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcl-2 overexpression inhibits cell death and promotes the morphogenesis, but not tumorigenesis of human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. jib-04.com [jib-04.com]
- 10. addgene.org [addgene.org]
dealing with poor solubility of Streptothricin E in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals who are experiencing challenges with the solubility of Streptothricin E in aqueous solutions. While streptothricins are generally known for their high water solubility, this guide addresses potential issues that may arise during experimental workflows.
Introduction
Streptothricins, a class of aminoglycoside antibiotics, are typically characterized by their excellent solubility in water.[1][2] The commercially available mixture, nourseothricin, which contains this compound along with other streptothricin components, is readily soluble in aqueous solutions at high concentrations.[3] Issues with solubility are often not due to the inherent properties of the compound but may be related to experimental conditions, the specific salt form of the compound, or the presence of contaminants. This guide provides detailed troubleshooting steps and protocols to address these potential issues.
Frequently Asked Questions (FAQs)
Q1: I've heard that this compound is poorly soluble in water. Is this correct?
A1: This is a common misconception. In fact, streptothricins as a class of compounds are known for their high water solubility.[1][2] Nourseothricin, a mixture containing this compound, C, D, and F, is soluble in water at concentrations as high as 1 g/mL.[4] Difficulties in dissolving this compound may indicate issues with the specific batch of the compound, the solvent, or the experimental conditions.
Q2: What is nourseothricin and how does it relate to this compound?
A2: Nourseothricin is a mixture of streptothricin antibiotics produced by Streptomyces species.[5][6] It is the most common commercially available form of streptothricins.[5] The mixture primarily consists of Streptothricin D and F (over 85%), with smaller amounts of this compound and C (less than 15%).[5]
Q3: What is the recommended solvent for this compound or nourseothricin?
A3: The recommended solvent is sterile, deionized or distilled water.[7] Most suppliers provide protocols for dissolving nourseothricin sulfate in water to prepare stock solutions.[7]
Q4: How should I store my this compound or nourseothricin solutions?
A4: Stock solutions of nourseothricin (e.g., 200 mg/mL in water) can be stored at 4°C for up to 4 weeks. For long-term storage, it is recommended to keep aliquots at -20°C, where they are stable for at least one year.[5][7]
Q5: Are there any known factors that can negatively impact the solubility of streptothricins?
A5: While generally highly soluble, factors such as pH can influence the stability and activity of aminoglycoside antibiotics. For instance, a lower pH can inhibit the transport of these antibiotics across bacterial cell membranes.[8] It is also possible that high concentrations of certain salts in a buffer could lead to precipitation, although this is not a commonly reported issue for streptothricins.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may be perceived as poor solubility of this compound.
Problem 1: The this compound powder is not dissolving in water.
-
Question: Have you used the correct solvent and is it of high purity?
-
Answer: Use sterile, high-purity water (e.g., deionized, distilled, or molecular biology grade). Impurities in the water could potentially interact with the antibiotic.
-
-
Question: Are you attempting to dissolve the compound at a very high concentration?
-
Answer: While nourseothricin is highly soluble, if you are working with a purified form of this compound, its solubility might differ. Try dissolving a smaller amount first to determine the practical solubility limit for your specific compound.
-
-
Question: Have you allowed sufficient time for dissolution and provided agitation?
-
Answer: Some compounds, even if soluble, can take time to dissolve completely. Vortex or gently agitate the solution for a few minutes. Gentle warming (to room temperature if stored cold, or slightly above) may also aid dissolution, but avoid high temperatures which could degrade the antibiotic.
-
Problem 2: The solution is cloudy or contains precipitates after initial dissolution.
-
Question: Was the compound fully dissolved before you stored it or added it to another solution?
-
Answer: Ensure the powder is completely dissolved before storing the solution or adding it to your experimental media. Undissolved particles can act as nucleation sites for precipitation.
-
-
Question: Could the precipitate be from another component in your buffer or media?
-
Answer: If the precipitation occurred after adding the streptothricin solution to a complex buffer or medium, consider potential interactions with other components. Prepare a small test sample to confirm if the antibiotic is the source of the precipitate.
-
-
Question: Have you filter-sterilized the solution?
-
Answer: After dissolving the powder in water, it is recommended to sterilize the stock solution by passing it through a 0.22 µm syringe filter.[7] This will remove any potential microbial contamination or small particulates that may be present in the powder.
-
Quantitative Data: Solubility of Nourseothricin Sulfate
| Solvent | Reported Solubility | Reference |
| Water | ~ 1 g/mL | [4] |
| Water | up to 100 mg/mL | [9] |
| Water | 200 mg/mL (for stock) | [3] |
Experimental Protocol: Preparation of Nourseothricin Sulfate Stock Solution
This protocol is adapted from standard supplier recommendations for preparing a high-concentration stock solution of nourseothricin sulfate.
Materials:
-
Nourseothricin sulfate powder
-
Sterile, high-purity water (e.g., deionized, distilled, or molecular biology grade)
-
Sterile conical tube or vial
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: Accurately weigh the desired amount of nourseothricin sulfate powder in a sterile conical tube. For a 200 mg/mL stock solution, you would weigh 2 g of the powder.[5][7]
-
Dissolving: Add the appropriate volume of sterile water to the tube. For a 200 mg/mL stock from 2 g of powder, add 10 mL of water.[5][7]
-
Mixing: Close the tube securely and vortex at room temperature until the powder is completely dissolved. The solution should be clear.
-
Sterilization: Pre-wet a 0.22 µm syringe filter by drawing 5-10 mL of sterile water through it and discarding the water.[5][7] This ensures that the filter is working correctly and removes any potential extractables.
-
Filtering: Carefully draw the dissolved nourseothricin solution into a sterile syringe, attach the pre-wetted 0.22 µm filter, and dispense the sterile solution into a fresh sterile tube.
-
Aliquoting and Storage: Dispense the sterilized stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use (up to one year) or at 4°C for short-term use (up to four weeks).[5]
Visualizations
Caption: Workflow for preparing a sterile stock solution of Nourseothricin Sulfate.
Caption: A decision tree for troubleshooting Streptothricin solubility problems.
References
- 1. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 硫酸诺尔斯菌素 ≥85% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Nourseothricin - Wikipedia [en.wikipedia.org]
- 5. goldbio.com [goldbio.com]
- 6. Streptothricin - Wikipedia [en.wikipedia.org]
- 7. zellbio.eu [zellbio.eu]
- 8. journals.asm.org [journals.asm.org]
- 9. NOURSEOTHRICIN SULFATE - Antibiotics - Product Details [shop.eproscience.com]
methods to confirm Streptothricin E activity after long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of Streptothricin E after long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical for maintaining the stability and activity of this compound. Both the format of the antibiotic (powder vs. solution) and the duration of storage dictate the optimal conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Powder (Desiccated) | 4°C | Up to 10 years | Keep container tightly sealed in a dry, dark place. |
| -20°C | Extended long-term | Ideal for maximum stability. Ensure the container is moisture-proof.[1] | |
| Stock Solution | 4°C | Up to 4 weeks | Prepare in sterile water or buffer, filter-sterilize, and store in a dark container. |
| -20°C | Up to 1 year | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] | |
| -80°C | > 1 year | Recommended for maximum long-term preservation of stock solutions.[1] |
Q2: What are the primary signs of this compound degradation?
A2: The most significant indicator of degradation is a decrease or complete loss of antimicrobial activity in your experiments. Visually, you might observe discoloration or precipitation in stock solutions, although these are not definitive signs of chemical breakdown. The primary degradation pathways involve enzymatic or chemical modifications that render the molecule inactive.[2][3]
Q3: How can I confirm the biological activity of my stored this compound?
A3: Biological activity should be confirmed using standardized antimicrobial susceptibility testing methods. These assays directly measure the antibiotic's effect on microbial growth.
-
Minimum Inhibitory Concentration (MIC) Assay: This is a quantitative method to determine the lowest concentration of this compound that inhibits the visible growth of a test microorganism. A significant increase in the MIC value compared to a fresh standard indicates a loss of potency.[3]
-
Disk Diffusion (Kirby-Bauer) Assay: This is a qualitative method where a paper disk saturated with a known concentration of this compound is placed on an agar plate swabbed with a test bacterium. The diameter of the resulting zone of inhibition is proportional to the antibiotic's activity.[1]
Q4: How can I assess the chemical integrity of my stored this compound?
A4: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the most effective method for evaluating the chemical purity and integrity of your this compound sample.[4][5] This technique can separate the parent compound from potential degradation products and confirm their identities based on their mass-to-charge ratios (m/z). The primary degradation product to look for is this compound acid, formed by the hydrolysis of the streptolidine lactam ring.[2][3]
Q5: My this compound solution has changed color. Is it still usable?
A5: While a color change can indicate a potential chemical change or contamination, it does not definitively confirm degradation. The biological activity may still be intact. It is highly recommended to perform a functional test, such as a disk diffusion assay or a full MIC determination, to confirm its efficacy before further use.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound after long-term storage.
Problem: Reduced or no antimicrobial activity observed in experiments.
This is the most common issue and points directly to a loss of potency. The workflow below outlines a systematic approach to troubleshoot this problem.
Caption: Troubleshooting workflow for reduced this compound activity.
Problem: Inconsistent results between different aliquots of stored this compound.
-
Possible Cause: Non-homogenous freezing/thawing or uneven degradation. If the solution was not mixed properly before aliquoting, or if some aliquots were subjected to more freeze-thaw cycles than others, their effective concentrations could differ.
-
Solution: Discard all existing aliquots from that stock. Prepare a new, carefully mixed stock solution from the powder form and create fresh, single-use aliquots.
Problem: Unexpected peaks are observed during LC-MS analysis.
-
Possible Cause: This could indicate the presence of degradation products or contamination.
-
Solution: Analyze the mass-to-charge ratio (m/z) of the unexpected peaks. Compare them to known values for this compound degradation products.
Table 2: Key m/z Values for LC-MS Analysis of Streptothricin Congeners
| Compound | Description | Expected [M+H]⁺ m/z |
| Streptothricin F | 1 β-lysine residue | ~503.25 |
| This compound | 2 β-lysine residues | ~631.35 |
| Streptothricin D | 3 β-lysine residues | ~759.45 |
| Streptothricin F Acid | Hydrolyzed Streptothricin F | ~521.26 |
| This compound Acid | Hydrolyzed this compound | ~649.36 |
| Streptothricin D Acid | Hydrolyzed Streptothricin D | ~777.46 |
| Note: Exact m/z values may vary slightly based on instrumentation and ionization source. |
Key Signaling Pathways and Mechanisms
Understanding the mechanism of action and resistance is crucial for interpreting experimental results.
Caption: this compound inhibits bacterial protein synthesis.[6]
Caption: Hydrolysis of the lactam ring inactivates this compound.[2][3]
Experimental Protocols
Protocol 1: Micro-broth Dilution MIC Assay
Objective: To quantitatively determine the minimum concentration of this compound that inhibits bacterial growth.
Materials:
-
Stored this compound solution and a fresh/control standard.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Log-phase culture of the test organism (e.g., E. coli), adjusted to a concentration of ~5 x 10⁵ CFU/mL.
-
Incubator.
Method:
-
Prepare a series of two-fold serial dilutions of the stored this compound and the control standard in the growth medium directly in the 96-well plate. Typical final concentrations might range from 128 µg/mL to 0.25 µg/mL.
-
Add 100 µL of the diluted antibiotic to each well.
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial suspension.
-
Include a positive control well (bacteria and medium, no antibiotic) and a negative/sterility control well (medium only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that shows no turbidity (no visible bacterial growth).
-
Interpretation: A two-fold or greater increase in the MIC of the stored sample compared to the standard indicates a significant loss of activity.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
Objective: To qualitatively assess the antimicrobial activity of this compound.
Materials:
-
Stored this compound solution.
-
Sterile blank paper disks (6 mm diameter).
-
Agar plates with a suitable medium (e.g., Mueller-Hinton Agar).
-
Log-phase culture of the test organism, adjusted to a 0.5 McFarland standard.
-
Sterile cotton swabs.
Method:
-
Using a sterile swab, uniformly inoculate the entire surface of the agar plate with the test organism.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a sterile paper disk to the center of the agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of a known concentration of the stored this compound solution onto the disk.
-
Incubate the plate, inverted, at 37°C for 18-24 hours.
-
Measure the diameter (in mm) of the zone of complete growth inhibition around the disk.
-
Interpretation: Compare the zone diameter to that produced by a fresh standard or to historical data for your lab. A smaller zone indicates reduced activity.
Protocol 3: LC-MS/MS Analysis for this compound Integrity
Objective: To chemically identify and relatively quantify this compound and its primary hydrolytic degradation product.
Materials:
-
Stored this compound solution.
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
A suitable HPLC column (e.g., HILIC or C18 with an ion-pairing agent).[4]
-
Appropriate mobile phases (e.g., acetonitrile and water with formic acid).
Method:
-
Dilute the this compound sample to an appropriate concentration (e.g., 1-10 µg/mL) in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Perform a chromatographic separation to resolve different compounds in the sample over time.
-
Analyze the eluent using the mass spectrometer in positive ion mode, scanning for the expected m/z values of this compound and this compound acid (see Table 2).
-
Use tandem MS (MS/MS) to fragment the parent ions and confirm their identity based on characteristic fragment ions. The dominant product ions for streptothricins are typically derived from the cleavage of the C(7)-N bond, leading to the loss of the streptolidine moiety.[4]
-
Interpretation: Compare the peak area of this compound to the peak area of this compound acid. A large peak corresponding to the acid form confirms that significant hydrolytic degradation has occurred.
References
- 1. goldbio.com [goldbio.com]
- 2. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, structure elucidation and antibacterial activities of streptothricin acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of streptothricin class antibiotics in the early-stage of antibiotics screening by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cross-Resistance to Streptothricin E and Other Aminoglycosides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Streptothricin E and other aminoglycosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to aminoglycoside antibiotics?
A1: Resistance to aminoglycosides primarily occurs through three main mechanisms:
-
Enzymatic modification: This is the most common mechanism, where bacterial enzymes modify the antibiotic, preventing it from binding to its ribosomal target. These enzymes include aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs).[1][2][3]
-
Target site alteration: Changes in the 30S ribosomal subunit, the binding site of aminoglycosides, can reduce the antibiotic's affinity. This can be due to mutations in ribosomal proteins or enzymatic modification (methylation) of the 16S rRNA.[1]
-
Reduced intracellular concentration: This can be a result of decreased permeability of the bacterial cell wall to the antibiotic or active efflux of the drug from the cell by efflux pumps.[1]
Q2: How do the resistance mechanisms to this compound differ from those of classical aminoglycosides?
A2: While both are classes of antibiotics that target the ribosome, their primary known resistance mechanisms differ. The most well-documented resistance to streptothricins is enzymatic modification, specifically acetylation of the β-lysine moiety by streptothricin acetyltransferases (SATs).[4] In contrast, classical aminoglycosides like kanamycin are susceptible to a wider range of modifying enzymes, including acetyltransferases, phosphotransferases, and nucleotidyltransferases, as well as target site methylation and efflux pumps.
Q3: Is there cross-resistance between this compound and other aminoglycosides?
A3: Cross-resistance is possible but not guaranteed. Some studies have shown that laboratory-induced streptothricin-resistant mutants can exhibit cross-resistance to other aminoglycosides. However, clinical isolates with resistance to classical aminoglycosides due to specific modifying enzymes may remain susceptible to streptothricin if those enzymes do not act on its unique structure. The pattern of cross-resistance is highly dependent on the specific resistance mechanism present in the bacterial strain.
Q4: What is a Minimum Inhibitory Concentration (MIC) and how is it interpreted?
A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro after a defined incubation period.[5][6][7] It is a measure of the potency of an antibiotic against a specific organism. The MIC value is compared to established clinical breakpoints to categorize a bacterial strain as susceptible, intermediate, or resistant to a particular antibiotic.[5][8][9] It is crucial to not directly compare the MIC values of different antibiotics to determine which is "better," as their breakpoints and potencies can vary significantly.[6][10][11]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible MIC values.
-
Possible Cause: Inoculum preparation is inconsistent.
-
Troubleshooting Step: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard for each experiment. The age of the bacterial colonies used for inoculum preparation should also be consistent. Prepare the inoculum fresh for each assay.
-
-
Possible Cause: Contamination of the bacterial culture or reagents.
-
Troubleshooting Step: Streak the inoculum on an agar plate to check for purity. Use sterile techniques and reagents throughout the protocol. Include a sterility control (broth only) and a growth control (broth with bacteria, no antibiotic) in your assay plate.[12]
-
-
Possible Cause: Improper preparation of antibiotic dilutions.
-
Troubleshooting Step: Verify the calculations for your serial dilutions. Ensure thorough mixing of the antibiotic stock solution and at each dilution step. Use calibrated pipettes.
-
-
Possible Cause: Issues with incubation conditions.
-
Troubleshooting Step: Ensure the incubator is maintaining the correct temperature and atmosphere (e.g., ambient air). Incubation time should be standardized (typically 16-20 hours for most bacteria).[12]
-
Issue 2: Unexpected cross-resistance or lack thereof between this compound and another aminoglycoside.
-
Possible Cause: The resistance mechanism in the test strain is unknown or mischaracterized.
-
Troubleshooting Step: If possible, perform genetic analysis to identify the presence of known resistance genes (e.g., genes encoding for aminoglycoside-modifying enzymes). This can help explain the observed resistance profile.
-
-
Possible Cause: The chosen aminoglycoside for comparison has a unique resistance profile.
-
Troubleshooting Step: Test a panel of aminoglycosides from different structural classes to get a broader understanding of the cross-resistance profile.
-
-
Possible Cause: The experimental conditions are favoring the selection of specific resistant subpopulations.
-
Troubleshooting Step: Ensure a homogenous and standardized inoculum. Consider performing population analysis to detect the presence of subpopulations with varying resistance levels.
-
Issue 3: No bacterial growth in the positive control wells of an MIC assay.
-
Possible Cause: The bacterial inoculum is not viable or is too dilute.
-
Troubleshooting Step: Check the viability of your bacterial stock by plating on appropriate agar medium. Re-standardize your inoculum to a 0.5 McFarland standard and ensure it is not overly diluted before adding to the microplate wells.
-
-
Possible Cause: The growth medium is not suitable for the bacterial strain.
-
Troubleshooting Step: Verify that the chosen broth (e.g., Mueller-Hinton Broth) is appropriate for the growth of your bacterial species. Some fastidious organisms may require supplemented media.
-
Data Presentation
Table 1: Example of MIC Fold-Change in Aminoglycoside-Resistant E. coli
| Strain | Resistance Gene | Antibiotic | Parent MIC (µg/mL) | Resistant MIC (µg/mL) | Fold-Change in MIC |
| E. coli MG1655 | aadA (Streptomycin) | Streptomycin | < 4 | 1400 | > 350 |
| E. coli MG1655 | aac(3)-IIa (Gentamicin) | Gentamicin | < 4 | 100 | > 25 |
| E. coli MG1655 | aph(3')-Ia (Kanamycin) | Kanamycin | < 4 | > 256 | > 64 |
This table is a representative example based on data for common aminoglycoside resistance genes. Actual values can vary based on the specific strain and experimental conditions.
Table 2: Common Aminoglycoside-Modifying Enzymes (AMEs) and their Targets
| Enzyme Class | Abbreviation | Modification | Target Site on Aminoglycoside |
| Aminoglycoside Acetyltransferases | AAC | Acetylation | Amino groups |
| Aminoglycoside Phosphotransferases | APH | Phosphorylation | Hydroxyl groups |
| Aminoglycoside Nucleotidyltransferases | ANT | Adenylylation | Hydroxyl groups |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]
Materials:
-
96-well sterile microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Antibiotics (this compound and other aminoglycosides)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
Procedure:
-
Antibiotic Stock Preparation: Prepare a stock solution of each antibiotic in a suitable solvent at a concentration 100x the highest concentration to be tested.
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the bacterial strain. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Plate Preparation: a. Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate for each antibiotic to be tested. b. Prepare a working solution of the antibiotic at twice the highest desired final concentration. Add 100 µL of this working solution to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as a growth control (no antibiotic). Well 12 can be a sterility control (no bacteria).
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum (prepared in step 2d) to wells 1 through 11. This brings the final volume in each well to 100 µL. b. Do not add bacteria to the sterility control well (well 12).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).[5] Growth is indicated by turbidity or a pellet at the bottom of the well. b. The growth control (well 11) should show distinct turbidity. The sterility control (well 12) should remain clear.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antibiotics (e.g., this compound and another aminoglycoside).[16][17][18][19]
Procedure:
-
Plate Setup: a. Prepare a 96-well plate. Antibiotic A (e.g., this compound) will be serially diluted horizontally, and Antibiotic B (e.g., Kanamycin) will be serially diluted vertically. b. In each well, add 50 µL of CAMHB. c. Create 2-fold serial dilutions of Antibiotic A along the x-axis (e.g., columns 1-10) and 2-fold serial dilutions of Antibiotic B along the y-axis (e.g., rows A-G). d. The result is a checkerboard pattern where each well has a unique combination of concentrations of the two antibiotics.
-
Inoculation: a. Prepare a standardized bacterial inoculum as described in the MIC protocol (final density of 5 x 10^5 CFU/mL). b. Add 100 µL of the inoculum to each well containing the antibiotic combinations.
-
Incubation and Reading: a. Incubate the plate at 35-37°C for 16-24 hours. b. Read the MIC of each antibiotic alone and in combination.
-
Data Analysis: a. Calculate the Fractional Inhibitory Concentration (FIC) Index:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- FIC Index (FICI) = FIC of Drug A + FIC of Drug B b. Interpret the FICI:
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4
- Antagonism: FICI > 4[16][18]
Mandatory Visualizations
Caption: Enzymatic modification pathway of aminoglycoside resistance.
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycoside modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
- 8. dickwhitereferrals.com [dickwhitereferrals.com]
- 9. droracle.ai [droracle.ai]
- 10. idexx.com [idexx.com]
- 11. idexx.co.uk [idexx.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 18. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 19. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Non-Specific Binding of Streptothricin E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding (NSB) of Streptothricin E in biochemical assays. Given its chemical nature, this compound can present unique hurdles in achieving high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a particular problem for this compound?
A1: Non-specific binding refers to the attachment of a substance, in this case, this compound, to surfaces or molecules other than its intended target.[1][2][3] this compound belongs to a class of hydrophilic, polycationic compounds, meaning it carries multiple positive charges at physiological pH.[4][5] This inherent positive charge can lead to strong electrostatic interactions with negatively charged surfaces commonly found in assay platforms (like microplates) and various biomolecules, resulting in high background noise, reduced assay sensitivity, and false-positive signals.[6][7][8][9]
Q2: What is the first step to confirm that I have an NSB issue with this compound?
A2: The most straightforward method to diagnose NSB is to run a control experiment.[10] This involves performing the assay on a surface without the specific target molecule immobilized. For instance, in an ELISA or surface plasmon resonance (SPR) experiment, you would run this compound over a blocked, ligand-free surface.[7][10] A significant signal in this control experiment is a direct indication of non-specific binding to the surface or the blocking agent itself.
Q3: What are the primary strategies to reduce the non-specific binding of this compound?
A3: There are three main strategies to combat NSB:
-
Buffer Optimization: Modifying the chemical environment to disrupt the forces causing NSB. For this compound, this primarily involves increasing the salt concentration to shield electrostatic interactions.[6][7][8]
-
Surface Blocking: Saturating all potential non-specific binding sites on the assay surface with an inert molecule before introducing this compound.[11][12]
-
Surface Passivation: Chemically modifying the assay surface to create a non-adhesive layer that repels molecules like this compound.[13][14][15]
Q4: Can the blocking agent I'm using actually contribute to the problem?
A4: Yes, this is a possibility. While blocking agents are designed to prevent NSB, the analyte can sometimes bind non-specifically to the blocking agent itself.[3][16] For example, if this compound has an affinity for certain domains on a protein blocker like Bovine Serum Albumin (BSA), the problem may persist or change form. If you suspect this is happening, it is crucial to test alternative blocking agents, including non-protein-based options.[17]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: I'm observing a very high background signal in my assay.
-
Possible Cause: Insufficient blocking of the assay surface or suboptimal buffer conditions are allowing this compound to bind indiscriminately.
-
Troubleshooting Steps:
-
Optimize Blocking Conditions: An ideal blocking agent effectively covers all unoccupied sites on the solid phase without interfering with the specific interaction.[12][17] Ensure you are using the optimal concentration and incubation time. Using too little blocker will leave sites exposed, while too much can sometimes mask the target.[11][12]
-
Action: Titrate your blocking agent (e.g., test BSA concentrations from 1% to 5%). Also, try increasing the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[18]
-
-
Increase Ionic Strength of Buffers: Since this compound is positively charged, electrostatic interactions are a likely cause of NSB. Adding salt (e.g., NaCl) to your binding and wash buffers can create a shielding effect, disrupting these interactions.[6][7][8]
-
Action: Perform a titration of NaCl in your assay buffer, testing a range of concentrations (e.g., 150 mM, 300 mM, 500 mM).
-
-
Enhance Washing Steps: Inadequate washing may fail to remove non-specifically bound molecules.
-
Action: Increase the number of wash cycles (e.g., from 3 to 5) and the duration of each wash. Consider adding a non-ionic surfactant like Tween-20 (typically 0.05%) to your wash buffer to help disrupt weaker, non-specific interactions.[18]
-
-
Issue 2: My results are inconsistent and not reproducible.
-
Possible Cause: Variability in surface preparation, blocking, or washing procedures can lead to inconsistent NSB, causing poor reproducibility.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that blocking and washing steps are performed with consistent timing, temperature, and agitation across all wells and plates.[11]
-
Test Alternative Blocking Agents: If a standard blocker like BSA or non-fat dry milk yields inconsistent results, it may be reacting variably with your sample matrix or this compound.[16]
-
Action: Test other protein-based blockers like casein or fish gelatin. Alternatively, explore non-protein blockers such as Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG) which coat surfaces and can offer different blocking characteristics.[17]
-
-
Use Low-Adsorption Consumables: Standard laboratory plastics can have surfaces that are prone to binding.
-
Action: Switch to commercially available low-adsorption microplates and tubes, which are surface-treated to minimize molecular binding.[9]
-
-
Experimental Protocols & Data
Protocol 1: Systematic Screening of Buffer Conditions to Reduce NSB
This protocol provides a method for empirically determining the optimal salt and pH conditions for your assay.
Objective: To identify the buffer composition that minimizes the non-specific binding of this compound while preserving specific binding.
Methodology:
-
Prepare Control Surfaces: Use an assay plate or sensor chip where no specific target is immobilized. Block these surfaces with your standard blocking protocol.
-
Create a Buffer Matrix: Prepare a series of binding buffers with varying NaCl concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM) and, if applicable, varying pH values (e.g., 7.0, 7.4, 8.0).
-
Incubate with this compound: Add a constant, high concentration of this compound (a concentration where you previously observed high NSB) to each well of the buffer matrix. Incubate under standard assay conditions.
-
Wash and Detect: Wash all wells using their corresponding buffer from the matrix. Perform the detection step as you would in your standard assay.
-
Analyze Data: Quantify the signal in each well. This signal represents NSB.
-
Validate with Specific Binding: Once you identify conditions that minimize NSB, validate them in a full assay with the specific target to ensure the specific interaction is not compromised.
Data Presentation: Example Results of a Buffer Optimization Screen
The table below shows hypothetical data from an NSB screening experiment. The goal is to find the condition with the lowest NSB signal, which will lead to the highest Signal-to-Noise (S/N) ratio in the final assay.
| Buffer Condition | NSB Signal (Arbitrary Units) |
| PBS (150 mM NaCl), pH 7.4 | 8500 |
| PBS + 150 mM NaCl (300 mM total) | 3200 |
| PBS + 250 mM NaCl (400 mM total) | 1100 |
| PBS + 350 mM NaCl (500 mM total) | 450 |
| PBS + 450 mM NaCl (600 mM total) | 400 |
Table 1: Hypothetical quantitative data illustrating the effect of increasing NaCl concentration on reducing the non-specific binding signal of this compound.
Protocol 2: Comparative Analysis of Blocking Agents
Objective: To determine the most effective blocking agent for your specific assay system.
Methodology:
-
Coat Plates: Prepare your assay plates, including both control (no target) and experimental (with target) wells.
-
Apply Different Blockers: To different sets of wells, apply various blocking agents at their recommended concentrations (see Table 2). Incubate according to a standardized protocol (e.g., 2 hours at room temperature).
-
Run Assay: Proceed with your standard assay protocol, adding this compound and performing detection steps.
-
Evaluate Performance: For each blocking agent, calculate the background signal (from control wells) and the specific signal (experimental minus control). Determine the Signal-to-Noise (S/N) ratio. The best blocking agent will yield the lowest background and the highest S/N ratio.
Data Presentation: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Potential Disadvantages for this compound |
| Bovine Serum Albumin (BSA) | 1-5% | Inexpensive, readily available, good compatibility with many systems.[17] | Potential for cross-reactivity; this compound may bind to BSA itself.[16] |
| Non-Fat Dry Milk / Casein | 0.1-5% | Inexpensive, contains a diverse mix of proteins providing effective blocking.[17][18] | May contain endogenous enzymes or phosphoproteins that can interfere with certain assays. |
| Fish Gelatin | 0.1-1% | Less cross-reactivity with mammalian-based systems compared to BSA or milk. | Can be less effective than other protein blockers for certain applications. |
| Polyvinylpyrrolidone (PVP) | 0.5-2% | Non-protein based, avoids protein cross-reactivity issues. Renders surfaces hydrophilic.[17] | May not be as effective at blocking all types of non-specific interactions. |
| Normal Serum | 1-10% | Contains a complex mixture of proteins that can effectively block NSB, especially in tissue-based assays.[19] | Must be from a species that does not cross-react with assay antibodies. Can be expensive. |
Table 2: A summary of common blocking agents with their properties and specific considerations for assays involving this compound.
Visual Guides & Workflows
Troubleshooting Workflow for High Non-Specific Binding
The following diagram outlines a logical workflow for diagnosing and resolving high NSB in your assay.
Caption: A step-by-step workflow for troubleshooting high non-specific binding.
Mechanisms for Reducing Electrostatic NSB
This diagram illustrates how buffer additives and blocking agents prevent the positively charged this compound from binding non-specifically to a negatively charged assay surface.
Caption: How blocking agents and salt ions mitigate non-specific electrostatic binding.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 3. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 9. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. youtube.com [youtube.com]
- 11. hiyka.com [hiyka.com]
- 12. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 13. Advanced surface passivation for high-sensitivity studies of biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 19. biocompare.com [biocompare.com]
improving the efficiency of Streptothricin E in genetic selection experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Streptothricin E in genetic selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an aminoglycoside antibiotic that belongs to the streptothricin class. It is a component of the more commonly used antibiotic, Nourseothricin (also known as clonNAT or NTC), which is a mixture of streptothricins D, F, C, and E.[1][2] The mechanism of action for streptothricins, including this compound, involves the inhibition of protein synthesis in both prokaryotic and eukaryotic cells.[1][3][4] It binds to the small ribosomal subunit, interfering with mRNA translocation and causing misreading of the genetic code.[1][2] This leads to the production of nonfunctional proteins, which accumulate within the cell, ultimately resulting in cell death.[1]
Q2: What is the resistance mechanism to this compound?
Resistance to this compound and other streptothricins is conferred by the expression of streptothricin acetyltransferase (SAT) enzymes, which are encoded by genes such as sat1, sat2, sat3, sat4, or nat1.[1][3][5] These enzymes inactivate the antibiotic by acetylating the β-amino group of the β-lysine residue, preventing it from binding to the ribosome.[3][6][7]
Q3: What are the main applications of this compound in genetic selection?
This compound, as a component of Nourseothricin, is a broad-spectrum selection agent effective against a wide range of organisms, including:
It is particularly useful for long-term experiments due to its high stability under cultivation conditions, retaining over 90% of its activity after one week.[1][2]
Q4: Is this compound the same as Nourseothricin?
No, but they are closely related. Nourseothricin is a mixture of different streptothricin compounds, with streptothricins D and F being the primary components (>85%) and streptothricins C and E making up the remainder (<15%).[1][2] Therefore, information and protocols for Nourseothricin are generally applicable to experiments using this compound.
Troubleshooting Guide
This guide addresses common issues encountered during genetic selection experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or few resistant colonies | Incorrect antibiotic concentration: The concentration may be too high, killing both transformed and untransformed cells. | Perform a kill curve (dose-response) experiment to determine the minimum inhibitory concentration (MIC) for your specific cell type.[8][9][10][11] |
| Inefficient transformation/transfection: The resistance gene was not successfully introduced into the cells. | Optimize your transformation or transfection protocol. Ensure the quality and quantity of your DNA are appropriate. Include a positive control. | |
| Inactive antibiotic: The this compound may have degraded due to improper storage or handling. | Store the antibiotic as recommended by the manufacturer. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[8] Nourseothricin solutions are generally stable.[12] | |
| High background of non-transformed cells | Incorrect antibiotic concentration: The concentration may be too low, allowing untransformed cells to survive. | Perform a kill curve to determine the optimal concentration that effectively kills untransformed cells.[8][9][10][11] Ensure the selection plates are incubated for a sufficient duration. |
| Spontaneous resistance: Some cells may naturally develop resistance. | Increase the antibiotic concentration slightly, but be mindful of potential toxicity to your transformed cells. Plate a negative control (untransformed cells) to monitor for spontaneous resistance. | |
| Satellite colonies: Resistant colonies may secrete enzymes that degrade the antibiotic in the surrounding medium, allowing non-resistant cells to grow nearby. | After initial selection, re-plate isolated colonies onto fresh selection medium to ensure they are truly resistant. | |
| Transformed cells grow slowly or die after initial selection | Antibiotic toxicity: Even at the "optimal" concentration, the antibiotic may have some cytotoxic effects on the transformed cells. | Once stable transformants are established, you may be able to reduce the antibiotic concentration for long-term culture maintenance.[13] |
| Gene silencing: The resistance gene may be silenced over time. | This is a known issue with stable cell lines.[14] It may be necessary to re-select the population or re-isolate single clones. | |
| Inconsistent results between experiments | Variability in cell health and density: The physiological state of the cells at the time of selection can affect their sensitivity to the antibiotic. | Use healthy, log-phase cells for your experiments and maintain consistent cell densities.[8][] |
| Batch-to-batch variation of the antibiotic: The potency of the antibiotic can vary between different lots. | Perform a new kill curve for each new batch of antibiotic to ensure consistency.[16] |
Experimental Protocols
Determining the Optimal this compound Concentration: The Kill Curve Protocol
A critical step for efficient selection is to determine the minimum concentration of this compound that is sufficient to kill all non-transformed cells within a reasonable timeframe (typically 7-14 days).[9][10] This is achieved by performing a dose-response assay, commonly known as a kill curve.
Materials:
-
Your specific cell line of interest, in healthy, logarithmic growth phase.[]
-
Complete culture medium appropriate for your cell line.
-
This compound stock solution.
-
Multi-well tissue culture plates (e.g., 24-well or 96-well plates).[10][]
-
Incubator with appropriate conditions (e.g., 37°C, 5% CO2 for mammalian cells).[8]
Procedure:
-
Cell Plating: Seed your cells in a multi-well plate at a density that allows them to reach 30-50% confluency on the day the antibiotic is added.[10] Include a sufficient number of wells to test a range of antibiotic concentrations in triplicate, plus a no-antibiotic control.
-
Antibiotic Addition: The following day, prepare a series of dilutions of this compound in your complete culture medium. The concentration range will depend on the organism (see table below). For a starting point, you can test a broad range. Remove the old medium from the cells and replace it with the medium containing the different antibiotic concentrations.[10]
-
Incubation and Monitoring: Incubate the plate under standard conditions. Observe the cells daily under a microscope for signs of cell death (e.g., rounding, detachment, lysis).[10]
-
Medium Replacement: Replace the selective medium every 2-4 days to maintain the antibiotic concentration, as some antibiotics can degrade over time.[10][14]
-
Determine Viability: After 7-14 days, determine the cell viability in each well. This can be done by visual inspection, Trypan Blue staining, or a cell viability assay (e.g., MTT assay).[10][]
-
Optimal Concentration Selection: The optimal concentration for your selection experiments is the lowest concentration that results in complete cell death of the non-transformed cells within the desired timeframe.[10][]
Recommended Starting Concentrations for Nourseothricin (Streptothricin-containing mixture)
The following table provides suggested concentration ranges for Nourseothricin based on the organism. These can be used as a starting point for your kill curve experiment.
| Organism | Selection Concentration (µg/mL) |
| Bacteria | |
| Escherichia coli | 50 |
| Bacillus subtilis | 50 |
| Staphylococcus aureus | 50 |
| Yeast | |
| Saccharomyces cerevisiae | 75-100 |
| Pichia pastoris | 100 |
| Schizosaccharomyces pombe | 100 |
| Fungi | |
| Aspergillus nidulans | 120 |
| Neurospora crassa | 200 |
| Protozoa | |
| Leishmania sp. | 100 |
| Plasmodium falciparum | 75 (IC50) |
| Plants | |
| Arabidopsis thaliana | 50-200 |
| Oryza sativa | 200 |
| Data compiled from various sources.[1][12][17] |
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action, leading to cell death.
This compound Resistance Pathway
Caption: Enzymatic inactivation of this compound by acetyltransferase.
Experimental Workflow for Determining Optimal Antibiotic Concentration
Caption: Workflow for conducting a kill curve experiment.
References
- 1. goldbio.com [goldbio.com]
- 2. goldbio.com [goldbio.com]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 9. Antibiotic Kill Curve [merckmillipore.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. addgene.org [addgene.org]
- 14. researchgate.net [researchgate.net]
- 16. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Streptothricin E and Streptothricin F
A detailed examination of Streptothricin E and Streptothricin F reveals distinct profiles in their antibacterial efficacy and associated toxicity. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of antimicrobial research.
Executive Summary
Streptothricins are a class of antibiotics effective against a broad range of bacteria, including highly drug-resistant Gram-negative strains.[1] The defining structural feature of individual streptothricins is the length of their β-lysine homopolymer chain.[2][3] this compound contains two β-lysine residues, while Streptothricin F possesses a single β-lysine residue.[2][4] This structural difference is a critical determinant of both their antibacterial potency and their toxicity profile. Generally, a longer β-lysine chain correlates with increased antibacterial activity but also significantly higher toxicity. Consequently, Streptothricin F emerges as a promising therapeutic candidate due to its favorable therapeutic index, exhibiting potent antibacterial action with markedly lower toxicity compared to its counterparts with longer β-lysine chains like this compound and D.[2][5][6]
Data Presentation: Quantitative Comparison
The antibacterial activity and toxicity of this compound and F are summarized in the tables below.
| Table 1: Comparative Toxicity of Streptothricin Homologs |
| Streptothricin |
| Streptothricin F |
| This compound |
| Streptothricin D |
| Streptothricin C |
| Data sourced from studies on purified streptothricins, indicating toxicity increases with the length of the β-lysine chain.[2][5] |
| Table 2: Minimum Inhibitory Concentration (MIC) of Streptothricin F Against Various Bacterial Pathogens |
| Organism |
| Staphylococcus aureus ATCC 29213 |
| Staphylococcus aureus (Vancomycin-resistant) |
| Bacillus anthracis Sterne |
| Yersinia pestis CO92 |
| Francisella tularensis Schu S4 |
| Klebsiella pneumoniae (Pan-resistant) |
| Escherichia coli (Colistin-resistant) |
| Acinetobacter baumannii (Multi-drug-resistant) |
| Burkholderia thailandensis E264 |
| Pseudomonas aeruginosa PAO1 |
| The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[7][8] Data for Streptothricin F is presented as it is the focus of recent therapeutic interest due to its lower toxicity.[2][5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of streptothricins is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[9]
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared to a standardized concentration, typically 0.5 McFarland, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilution of Antibiotics: The streptothricin compounds are serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[10]
Cytotoxicity Assay
The toxicity of streptothricins against mammalian cells is assessed using a real-time cytotoxicity assay.[9][11]
-
Cell Culture: Mammalian cell lines, such as J774 macrophages and LLC-PK-1 renal epithelial cells, are cultured in an appropriate medium.[9][11]
-
Treatment: The cells are treated with serial dilutions of the streptothricin compounds.
-
Addition of SYTOX Green: A cell-impermeant nucleic acid stain, SYTOX Green, is added to the cell cultures. This dye only enters cells with compromised plasma membranes.[9][11]
-
Fluorescence Measurement: Upon binding to nucleic acids, the fluorescence of SYTOX Green increases significantly. This fluorescence is monitored over time using a plate reader.
-
Data Analysis: An increase in fluorescence indicates cell death and is used to determine the cytotoxic concentration of the compounds.[9][11]
Mechanism of Action and Resistance
Streptothricins exert their antibacterial effect by inhibiting protein synthesis. They bind to the 30S subunit of the bacterial ribosome, which leads to misreading of the mRNA and ultimately results in bacterial cell death.[2][9][12] This mechanism is similar to that of aminoglycoside antibiotics, but streptothricins have a distinct binding site.[12][13]
Bacterial resistance to streptothricins primarily occurs through enzymatic inactivation of the antibiotic.[6] The most common mechanism is the acetylation of the β-amino group of the β-lysine moiety by streptothricin acetyltransferases (SATs).[6][14] This modification prevents the antibiotic from binding to the ribosome.[6]
Visualizations
Caption: Experimental workflow for determining MIC and cytotoxicity.
Caption: Mechanism of action of streptothricins.
Caption: Primary mechanism of resistance to streptothricins.
References
- 1. Streptothricin - Wikipedia [en.wikipedia.org]
- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 6. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unraveling the Cytotoxicity of Streptothricins: A Comparative Analysis of Streptothricin E and Streptothricin D
For researchers and drug development professionals, understanding the nuanced differences in the cytotoxicity of antibiotic analogues is paramount for advancing therapeutic candidates. This guide provides an objective comparison of the cytotoxic profiles of Streptothricin E (S-E) and Streptothricin D (S-D), supported by experimental data and detailed methodologies.
Streptothricins are a class of antibiotics characterized by a streptolidine lactam ring, a glucosamine sugar, and a variable-length β-lysine homopolymer chain.[1] It is the length of this β-lysine chain that has been shown to directly correlate with the compound's toxicity in mammalian systems.[2][3] Generally, as the number of β-lysine residues increases, so does the cytotoxicity.[2]
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the in vivo toxicity of this compound and Streptothricin D, primarily focusing on the median lethal dose (LD50) in murine models. For a broader context, data for other streptothricin analogues (C and F) are also included, illustrating the clear trend in toxicity based on the β-lysine chain length.
| Compound | Number of β-lysine Residues | Murine LD50 (mg/kg) | Reference |
| Streptothricin F | 1 | 300 | [1][2][3] |
| This compound | 2 | 26 | [3][4] |
| Streptothricin D | 3 | ~10 | [2][3][4] |
| Streptothricin C | 4 | ~10 | [3][4] |
As the data indicates, Streptothricin D, with its three β-lysine residues, is significantly more toxic than this compound, which contains two.[3][4] This observation is consistent with the broader understanding that shorter β-lysine chains, as seen in Streptothricin F, result in markedly lower toxicity, offering a potentially wider therapeutic window.[2]
In vitro studies further corroborate these findings. In a comparison of streptothricins against mammalian cell lines, Streptothricin D demonstrated cytotoxic effects at concentrations more than 10-fold lower than Streptothricin F.[5] While direct quantitative data for this compound in these specific assays is not as readily available in the provided context, the established structure-toxicity relationship strongly suggests its cytotoxicity would be intermediate between that of S-D and S-F.
Mechanism of Action: Inhibition of Protein Synthesis
The cytotoxic and antimicrobial effects of streptothricins stem from their ability to inhibit protein synthesis in bacteria.[3][6] They share a mechanism of action similar to aminoglycoside antibiotics by targeting the bacterial ribosome.[2] Specifically, streptothricins bind to the 30S ribosomal subunit.[7] This interaction is thought to stabilize non-cognate tRNAs in the A-site of the ribosome, leading to errors in translation and ultimately, cell death.[1]
Mechanism of Streptothricin Action
Experimental Protocols
The following is a detailed methodology for a common in vitro cytotoxicity assay used to evaluate streptothricin compounds, based on published research.[1][5][7]
Objective: To determine and compare the cytotoxicity of this compound and Streptothricin D against mammalian cell lines in real-time.
Materials:
-
Cell Lines: J774 macrophages and LLC-PK-1 renal epithelial cells.
-
Test Compounds: Purified this compound and Streptothricin D.
-
Reagents:
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
SYTOX™ Green Nucleic Acid Stain.
-
Phosphate-buffered saline (PBS).
-
-
Equipment:
-
96-well opaque-walled assay plates.
-
Fluorescence microplate reader.
-
Standard cell culture incubator (37°C, 5% CO2).
-
Procedure:
-
Cell Seeding:
-
Culture J774 and LLC-PK-1 cells to approximately 80-90% confluency.
-
Harvest cells and perform a cell count.
-
Seed the cells into 96-well opaque-walled plates at a predetermined optimal density in culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound and Streptothricin D.
-
Perform 2-fold serial dilutions of each compound in culture medium to achieve a range of desired concentrations.
-
Remove the culture medium from the wells and add the diluted compounds to the respective wells. Include vehicle-only controls.
-
-
Cytotoxicity Measurement:
-
Add SYTOX-Green dye to each well. SYTOX-Green is a cell-impermeant dye that fluoresces upon binding to nucleic acids, thus indicating a loss of cell membrane integrity.[1][7]
-
Measure fluorescence at appropriate excitation and emission wavelengths using a microplate reader.
-
Continue to incubate the plates and take fluorescence readings at regular intervals (e.g., 24, 48, 72, 96, and 120 hours) to monitor cytotoxicity over time.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence values to a positive control (e.g., cells treated with a known cytotoxic agent) to determine the percentage of cytotoxicity.
-
Plot the percentage of cytotoxicity against the compound concentration to generate dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for each compound at different time points.
-
In Vitro Cytotoxicity Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 5. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Streptothricin E vs. Gentamicin Against Gram-Negative Pathogens
In the ongoing battle against antimicrobial resistance, the re-evaluation of historical antibiotics and the robust assessment of current therapies are critical. This guide provides a detailed comparison of Streptothricin E, represented by its well-studied analogue Streptothricin F, and the widely-used aminoglycoside gentamicin. The focus is on their efficacy against clinically significant gram-negative pathogens, particularly carbapenem-resistant Enterobacterales (CRE). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of efficacy data, mechanistic insights, and detailed experimental protocols.
Introduction to the Antibiotics
Streptothricins are a class of aminodeoxy-aminoglycoside antibiotics first discovered in the 1940s.[1] While early interest was hampered by findings of delayed nephrotoxicity, the rising tide of multidrug-resistant infections has spurred a renewed investigation into this class.[2] Streptothricins consist of a streptolidine lactam ring, a gulosamine core, and a variable-length homopolymer chain of β-lysine residues.[3] this compound contains two β-lysine units, while Streptothricin F (S-F) has one. Due to a more favorable toxicity profile and the availability of recent, robust data, Streptothricin F will be the primary focus of this guide as a representative of the streptothricin class.[2][3]
Gentamicin is a well-established aminoglycoside antibiotic isolated from Micromonospora purpurea.[4] It is widely used to treat severe infections caused by gram-negative bacteria.[5] The gentamicin complex is a mixture of related components (C1, C1a, C2) and, like other aminoglycosides, it is known for its concentration-dependent bactericidal activity.[4][6] However, its efficacy can be challenged by various resistance mechanisms, and it carries a risk of nephrotoxicity and ototoxicity.[6]
Mechanism of Action
Both streptothricins and gentamicin exert their bactericidal effects by targeting the bacterial ribosome, specifically the 30S subunit, leading to the inhibition of protein synthesis. However, their precise interactions and the consequences of this binding differ.
Streptothricin F: This antibiotic binds to the 30S ribosomal subunit and induces miscoding during protein synthesis.[3] Cryo-electron microscopy studies have revealed that Streptothricin F interacts extensively with the 16S rRNA at helix 34, a mechanism distinct from other known translation inhibitors.[2] This interaction probes the A-decoding site, disrupting the fidelity of the translation process and leading to cell death.[2]
Gentamicin: As a classic aminoglycoside, gentamicin's entry into gram-negative bacteria is an oxygen-dependent active transport process.[6] Once inside the cytoplasm, it binds to the 30S ribosomal subunit. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of nonfunctional or toxic proteins and ultimately, bactericidal action.[4][7]
Comparative Efficacy Against Gram-Negative Pathogens
Data Conversion Note: To facilitate comparison, MIC values were converted between µM and mg/L using the following molar masses: Streptothricin F (S-F) ≈ 502.5 g/mol [2][8]; Gentamicin ≈ 477.6 g/mol [4].
| Antibiotic | Pathogen Group | No. of Isolates | MIC₅₀ | MIC₉₀ |
| Streptothricin F | Carbapenem-Resistant Enterobacterales (CRE)[2] | 39 | 2 µM (≈ 1.0 mg/L) | 4 µM (≈ 2.0 mg/L) |
| Gentamicin | Carbapenem-Resistant Klebsiella pneumoniae (CR-Kp)[6] | 158 | 0.5 mg/L (≈ 1.05 µM) | 16 mg/L (≈ 33.5 µM) |
Interpretation of Data:
-
Streptothricin F demonstrates potent activity against a collection of highly resistant CRE, with an MIC₉₀ of approximately 2.0 mg/L.[2] This suggests that it can inhibit the growth of 90% of these challenging isolates at a low concentration.
-
Gentamicin shows a lower MIC₅₀ against CR-Kp, indicating high potency against at least half of the isolates tested.[6] However, its MIC₉₀ is significantly higher at 16 mg/L, suggesting the presence of a substantial subpopulation of highly resistant isolates that would not be effectively treated.[6]
-
Other studies report that only 47% of CR-K. pneumoniae and 51% of CR-E. coli are susceptible to gentamicin, further highlighting the challenge of resistance to this established antibiotic within CRE populations.
Experimental Protocols
The data presented are primarily derived from standardized antimicrobial susceptibility testing methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard and widely used technique.[2]
-
Preparation of Antibiotic Plates: The antibiotic is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (MHIIB) in a 96-well microtiter plate to achieve a range of concentrations.[4]
-
Inoculum Preparation: Bacterial colonies from an overnight culture on agar are suspended in a saline solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the antibiotic-containing plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.[4] The plates are then incubated at 35-37°C for 16-20 hours.[2]
-
Reading Results: After incubation, the plates are examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest antibiotic concentration in which there is no visible bacterial growth.[2]
Time-Kill Assay
This assay is used to assess the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Preparation: A bacterial culture is grown to a logarithmic growth phase and then diluted to a starting concentration of approximately 1–5 × 10⁵ CFU/mL in fresh broth.
-
Exposure: The antibiotic is added at a specific concentration (often a multiple of the MIC). A control tube with no antibiotic is also prepared.
-
Sampling: The tubes are incubated at 37°C with shaking. At various time points (e.g., 0, 1, 3, 5, and 24 hours), an aliquot is removed from each tube.
-
Quantification: The removed samples are serially diluted and plated on agar. After incubation, the number of colony-forming units (CFU/mL) is counted.
-
Analysis: The change in log₁₀ CFU/mL over time is plotted. Bactericidal activity is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum. Studies have shown that Streptothricin F exhibits rapid, bactericidal activity.[2]
In Vivo Efficacy and Toxicity
While in vitro data provides a crucial measure of potency, in vivo performance and toxicity are paramount for clinical potential.
-
Streptothricin F: In a murine thigh infection model, Streptothricin F demonstrated a substantial therapeutic effect against a pandrug-resistant, NDM-1-expressing Klebsiella pneumoniae strain with minimal or no toxicity at effective doses.[2] Toxicity studies in mice revealed that the lethal dose (LD₅₀) is highly dependent on the length of the β-lysine chain. Streptothricin F (one lysine) has a reported LD₅₀ of 300 mg/kg, which is significantly more favorable than this compound (two lysines; LD₅₀: 26 mg/kg) and Streptothricin D (three lysines; LD₅₀: ~10 mg/kg).[2][3]
-
Gentamicin: For comparison, the murine LD₅₀ for gentamicin is reported as 52 mg/kg via intravenous administration.[2] This indicates that Streptothricin F has a considerably wider therapeutic window in this animal model.
Conclusion
This comparative guide highlights the potent in vitro activity of Streptothricin F against highly resistant gram-negative pathogens, a domain where the utility of established agents like gentamicin is increasingly compromised.
-
Efficacy: While gentamicin remains effective against a subset of CRE, its high MIC₉₀ value indicates that resistance is a significant challenge.[6] In contrast, Streptothricin F shows consistent and potent activity against a broad panel of CRE isolates, with a low MIC₉₀ of ~2.0 mg/L.[2]
-
Mechanism: Both antibiotics target the 30S ribosome, but Streptothricin F does so via a novel interaction with 16S rRNA, which may offer an advantage against existing resistance mechanisms.[2]
-
Toxicity and Therapeutic Potential: The significantly lower toxicity of Streptothricin F compared to other streptothricins (including E) and its favorable safety profile relative to gentamicin in animal models, make it a compelling candidate for further preclinical development.[2][3]
For researchers and drug developers, the data suggests that the streptothricin scaffold, particularly the less toxic Streptothricin F component, merits serious consideration as a potential therapeutic solution for treating infections caused by multidrug-resistant gram-negative bacteria.
References
- 1. Streptothricin F | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gentamicin - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Gentamicin | 1403-66-3 [chemicalbook.com]
- 6. (3aS,7R,7aS)-2-((4-O-(Aminocarbonyl)-2-deoxy-2-(((3S)-3,6-diamino-1-oxohexyl)amino)-beta-D-gulopyranosyl)amino)-1,3a,5,6,7,7a-hexahydro-7-hydroxy-4H-imidazo(4,5-c)pyridin-4-one | C19H34N8O8 | CID 197034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Streptothricin E vs. Kanamycin
In the landscape of antibiotics targeting the bacterial ribosome, Streptothricin E and Kanamycin represent two distinct classes that, while both targeting the 30S ribosomal subunit, exhibit nuanced differences in their mechanisms of action. This guide provides a detailed comparative study of these two potent bactericidal agents, offering insights for researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and Kanamycin are formidable inhibitors of bacterial protein synthesis, leading to cell death. Their primary target is the 30S ribosomal subunit, a critical component of the bacterial translation machinery. However, the specifics of their binding interactions, the precise nature of their inhibitory effects, and their quantitative efficacy against various bacterial strains reveal important distinctions.
Kanamycin , a well-established aminoglycoside, binds to the A-site of the 16S rRNA within the 30S subunit. This interaction disrupts the decoding process, leading to the misincorporation of amino acids and the synthesis of nonfunctional proteins. It can also interfere with the initiation of translation.
This compound , a member of the streptothricin class of antibiotics, also targets the 30S subunit. Recent cryo-electron microscopy (cryo-EM) studies have revealed that it binds in the decoding center, interacting with helix 34 of the 16S rRNA. Similar to kanamycin, it induces miscoding during protein synthesis. However, its unique chemical structure and binding orientation offer a different profile of activity and resistance.
This guide will delve into a granular comparison of their mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Mechanism of Action: A Head-to-Head Comparison
| Feature | This compound | Kanamycin |
| Target | 30S ribosomal subunit | 30S ribosomal subunit |
| Binding Site | Interacts with 16S rRNA, specifically helix 34 (h34) including nucleotide C1054, and A1196.[1] | Binds to the decoding A-site on the 16S rRNA, primarily interacting with helix 44 (h44), including nucleotides A1408 and G1491.[2] |
| Primary Effect | Inhibition of protein synthesis and induction of mRNA misreading.[3] | Inhibition of protein synthesis through interference with the initiation complex and causing misreading of mRNA.[2] |
| Bactericidal/Bacteriostatic | Bactericidal | Bactericidal |
| Resistance Mechanisms | Primarily enzymatic modification (acetylation) by streptothricin acetyltransferases.[4] | Enzymatic modification (acetylation, phosphorylation, nucleotidylation), 16S rRNA methylation, and efflux pumps.[4] |
Quantitative Performance Data
The following tables summarize the in vitro efficacy of this compound and Kanamycin against various bacterial strains and their inhibitory effects on protein synthesis.
Table 1: Minimum Inhibitory Concentrations (MIC) in µg/mL
| Organism | This compound | Kanamycin |
| Escherichia coli | 4 | 4.5[5] |
| Staphylococcus aureus | 8 | 3.5[5] |
| Pseudomonas aeruginosa | 16 | >64 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: In Vitro Translation Inhibition (IC50)
| Assay System | This compound (as Streptothricin F) | Kanamycin |
| E. coli cell-free translation | ~1 µM | Not directly compared in the same study |
Note: Data for this compound is often reported for Streptothricin F, a closely related compound. IC50 values are highly dependent on the specific components and conditions of the in vitro translation system.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and for designing future studies. Below are protocols for key experiments used to elucidate the mechanisms of action of these antibiotics.
In Vitro Translation Inhibition Assay using Luciferase Reporter
This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system by quantifying the production of a reporter protein, luciferase.
Materials:
-
E. coli S30 cell extract
-
Plasmid DNA encoding firefly luciferase under a suitable promoter (e.g., T7)
-
Amino acid mixture
-
ATP and GTP
-
Reaction buffer (containing Tris-HCl, potassium acetate, magnesium acetate, etc.)
-
This compound and Kanamycin stock solutions
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
-
384-well plates
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube on ice, combine the S30 extract, reaction buffer, amino acid mixture, ATP, and GTP.
-
Add Antibiotics: Serially dilute this compound and Kanamycin to a range of concentrations. Add the diluted antibiotics to the wells of a 384-well plate. Include a no-antibiotic control.
-
Initiate Translation: Add the luciferase plasmid DNA to the reaction mixture to initiate transcription and translation.
-
Incubate: Incubate the plate at 37°C for 1-2 hours.
-
Measure Luciferase Activity: Add the luciferase assay reagent to each well.
-
Read Luminescence: Immediately measure the luminescence in each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value for each antibiotic.[6][7][8]
Ribosome Binding Assay using Radiolabeled Antibiotics
This assay directly measures the binding of an antibiotic to the ribosome.
Materials:
-
Purified 70S ribosomes or 30S ribosomal subunits from E. coli
-
Radiolabeled antibiotic (e.g., [³H]-Kanamycin or a custom synthesized radiolabeled this compound)
-
Binding buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Nitrocellulose and glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filter-binding apparatus
Procedure:
-
Prepare Binding Reactions: In microcentrifuge tubes, combine the ribosomes or ribosomal subunits with increasing concentrations of the radiolabeled antibiotic in the binding buffer. Include a control with no ribosomes to measure non-specific binding.
-
Incubate: Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filter Binding: Rapidly filter the reactions through a nitrocellulose filter stacked on top of a glass fiber filter using a filter-binding apparatus. Ribosome-antibiotic complexes will be retained on the nitrocellulose filter, while unbound antibiotic will pass through.
-
Wash: Wash the filters with cold binding buffer to remove any remaining unbound antibiotic.
-
Scintillation Counting: Place the nitrocellulose filters in scintillation vials with scintillation fluid.
-
Measure Radioactivity: Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis: Plot the amount of bound antibiotic (calculated from the radioactivity) against the concentration of the antibiotic. This data can be used to determine the dissociation constant (Kd) of the antibiotic-ribosome interaction.[9]
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes
Cryo-EM allows for the high-resolution structural determination of the ribosome in complex with the antibiotic, providing a detailed view of the binding site.
Procedure:
-
Complex Formation: Incubate purified 70S ribosomes with a molar excess of the antibiotic (this compound or Kanamycin) to ensure saturation of the binding site.
-
Grid Preparation: Apply a small volume of the ribosome-antibiotic complex solution to a cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane to vitrify the sample.[10]
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a cryo-stage. A large dataset of images is collected automatically.
-
Image Processing: The collected images (micrographs) are processed to identify individual ribosome particles. These particles are then aligned and classified to generate 2D class averages.
-
3D Reconstruction: The 2D class averages are used to reconstruct a 3D map of the ribosome-antibiotic complex.
-
Model Building and Refinement: An atomic model of the ribosome and the antibiotic is built into the 3D map and refined to high resolution. This allows for the precise identification of the amino acid and nucleotide residues involved in the binding interaction.[11][12][13]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in the mechanisms of action of this compound and Kanamycin, as well as a generalized experimental workflow for their study.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Kanamycin.
Caption: Generalized experimental workflow.
Conclusion
This compound and Kanamycin, while both targeting the 30S ribosomal subunit to exert their bactericidal effects, do so through distinct interactions and with varying efficacy against different pathogens. Kanamycin's mechanism as an aminoglycoside is well-characterized, involving binding to the A-site and causing widespread miscoding. This compound, a re-emerging antibiotic class, also induces miscoding but through a different binding footprint on the 16S rRNA. These differences are significant for drug development, particularly in the context of rising antibiotic resistance. A thorough understanding of their comparative mechanisms, as outlined in this guide, is essential for the rational design of novel antibiotics that can circumvent existing resistance mechanisms and effectively combat bacterial infections.
References
- 1. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of streptothricin F on ribosomal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. article.sapub.org [article.sapub.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Peptides as Infection Imaging Agents: Better Than Radiolabeled Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 11. A proof of the specificity of kanamycin-ribosomal RNA interaction with designed synthetic analogs and the antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
validation of Streptothricin E as a selective agent against nourseothricin-sensitive strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Streptothricin E and the commonly used nourseothricin mixture as selective agents in research and development. The information presented is intended to assist in making informed decisions for strain selection protocols, based on objective performance data and experimental methodologies.
Introduction: Understanding Streptothricins
Nourseothricin, a widely utilized selective agent, is not a single compound but a mixture of streptothricin antibiotics (C, D, E, and F) produced by Streptomyces noursei.[1][2][3] The primary components of this mixture are Streptothricin D and F, with Streptothricin C and E present in smaller quantities.[1] this compound, therefore, represents a purified component of the nourseothricin complex. All streptothricins share a common mechanism of action: the inhibition of protein synthesis, which ultimately leads to cell death in susceptible organisms.[4] Resistance to these antibiotics is conferred by the nourseothricin N-acetyl transferase (NAT) enzyme, which inactivates the antibiotic.[4]
Performance Comparison: this compound vs. Nourseothricin
The key considerations for a selective agent are its efficacy in eliminating non-transformed cells and its minimal toxicity to the selected, resistant cells. This section compares this compound and the nourseothricin mixture based on available data for these parameters.
Antimicrobial Efficacy
The antimicrobial activity of streptothricins is influenced by the length of their β-lysine chain. Generally, a longer chain correlates with higher antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Streptothricin Components and Nourseothricin
| Organism | Antibiotic | MIC (µg/mL) |
| Escherichia coli | Nourseothricin | 50 |
| Saccharomyces cerevisiae | Nourseothricin | 100 |
| Ustilago maydis | Nourseothricin | 75 |
| Leishmania sp. | Nourseothricin | >100 |
| Cryptococcus neoformans | Nourseothricin | 100 |
| Arabidopsis thaliana | Nourseothricin | 100 |
Note: Specific MIC data for purified this compound is limited in publicly available literature. The data for nourseothricin reflects the activity of the mixture.
Toxicity Profile
A critical factor in the selection of a selective agent is its toxicity to the host cells. Lower toxicity ensures better viability and recovery of transformed cells. The toxicity of streptothricins is also related to the length of the β-lysine chain, with longer chains generally exhibiting higher toxicity.
Table 2: Comparative Toxicity of Streptothricin Components
| Streptothricin Component | Number of β-lysine Residues | Acute Toxicity (LD50 in mice, mg/kg) |
| Streptothricin F | 1 | 300 |
| This compound | 2 | 26 |
| Streptothricin D | 3 | ~10 |
| Streptothricin C | 4 | ~10 |
This data indicates that this compound is significantly more toxic than Streptothricin F but less toxic than Streptothricins D and C.
Experimental Protocols
The following protocols provide a general framework for using streptothricin-based selective agents. It is recommended to perform a kill curve for each new cell line to determine the optimal concentration.
Determining Optimal Concentration: The Kill Curve Assay
A kill curve is essential to determine the minimum concentration of the selective agent required to kill all non-resistant cells.
Protocol:
-
Cell Plating: Plate cells at a low density in a multi-well plate.
-
Antibiotic Addition: After 24 hours, add the selective agent (this compound or nourseothricin) at a range of concentrations.
-
Incubation: Incubate the cells for a period sufficient to allow for cell death, typically 2-7 days, depending on the cell type.
-
Viability Assessment: Assess cell viability using a suitable method (e.g., MTT assay, trypan blue exclusion).
-
Determination of Optimal Concentration: The lowest concentration that results in complete cell death of the non-transformed cells is the optimal concentration for selection.
Selection of Transformed Cells
Protocol:
-
Transfection/Transformation: Introduce the plasmid containing the NAT resistance gene into the host cells.
-
Recovery: Allow the cells to recover for 24-48 hours in a non-selective medium.
-
Selection: Replace the medium with a selection medium containing the predetermined optimal concentration of this compound or nourseothricin.
-
Monitoring: Monitor the cells regularly and replace the selection medium every 3-4 days.
-
Isolation of Resistant Colonies: After 1-3 weeks, resistant colonies should become visible. These can then be isolated and expanded.
Mechanism of Action and Resistance
The primary mechanism of action for all streptothricins is the inhibition of protein synthesis. This occurs through binding to the bacterial ribosome, leading to miscoding of mRNA and the production of nonfunctional proteins. This process ultimately results in cell death.
Caption: Mechanism of action of streptothricins.
Resistance to streptothricins is mediated by the enzyme N-acetyltransferase (NAT), which is encoded by the nat gene. NAT catalyzes the acetylation of the β-amino group of the β-lysine residue of the streptothricin molecule, rendering it inactive.
Caption: Experimental workflow for antibiotic selection.
Conclusion and Recommendations
The choice between purified this compound and the nourseothricin mixture as a selective agent depends on the specific requirements of the experiment.
-
Nourseothricin: As a mixture of components with varying antimicrobial activities and toxicities, it has a broad effective concentration range and is a cost-effective option for routine selection procedures. Its long history of use provides a wealth of established protocols for a wide range of organisms.
-
This compound: While more toxic than the major component of nourseothricin (Streptothricin F), its purified form offers greater consistency and predictability in its effective concentration. This can be advantageous in highly sensitive applications where precise control over the selection pressure is critical. However, the higher cost and more limited commercial availability of purified this compound are important considerations.
For most standard selection applications, the nourseothricin mixture remains a robust and economical choice. For studies requiring highly defined conditions and minimal batch-to-batch variability, purified this compound may offer a superior, albeit more expensive, alternative. It is crucial to empirically determine the optimal concentration for each cell line and selective agent to ensure efficient selection and minimal off-target effects.
References
A Comparative Analysis of the In Vivo Toxicity of Streptothricin E and Other Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo toxicity of Streptothricin E with other established aminoglycoside antibiotics. The following sections present quantitative toxicity data, detailed experimental methodologies, and visual representations of experimental workflows and toxicity pathways to facilitate an objective evaluation of these compounds.
Quantitative Toxicity Comparison
The acute in vivo toxicity of streptothricins and other aminoglycosides is often evaluated by determining the median lethal dose (LD50), the dose at which 50% of the test animals die. The available data, primarily from murine models, indicates a clear structure-toxicity relationship within the streptothricin class, where toxicity increases with the length of the β-lysine chain.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Streptothricin F | Mouse | - | 300 | [1][2][3] |
| This compound | Mouse | - | 26 | [2][3] |
| Streptothricin D | Mouse | - | ~10 | [1][2][3] |
| Streptothricin C | Mouse | - | ~10 | [2][3] |
| Gentamicin | Mouse | Intravenous (IV) | 52 | [1] |
| Tobramycin | Mouse | Intraperitoneal (IP) | 260 | [1] |
Table 1: Comparative LD50 values of streptothricins and other aminoglycosides in mice. A higher LD50 value indicates lower acute toxicity.
Nephrotoxicity Profile
Aminoglycosides are well-known for their potential to cause kidney damage (nephrotoxicity). Studies have shown that streptothricins also exhibit this toxic side effect. The severity of nephrotoxicity within the streptothricin class is also correlated with the length of the β-lysine chain.
| Compound | Animal Model | Observed Nephrotoxicity | Reference |
| Streptothricin F | Mouse | Minimal to no renal histopathological toxicity at therapeutic doses (50-100 mg/kg). Proximal convoluted tubular damage noted sporadically at 100 mg/kg and more diffusely at ≥200 mg/kg. | [1] |
| Nourseothricin (mixture) | Mouse | Pronounced proximal tubular damage at ≥10 mg/kg. | [1] |
| Gentamicin | Rat | Considered the most nephrotoxic among commonly used aminoglycosides. Induces the greatest number of lysosomal changes. | [4][5] |
| Tobramycin | Rat | Less nephrotoxic than gentamicin. | [4] |
| Amikacin | Rat | Less nephrotoxic than gentamicin, with effects closer to netilmicin and tobramycin. | [5] |
| Streptomycin | Rat | Considered the least nephrotoxic among the tested aminoglycosides. | [4] |
Table 2: Summary of nephrotoxicity findings for streptothricins and other aminoglycosides.
Experimental Protocols
The following are generalized experimental protocols for assessing the in vivo toxicity of aminoglycosides, based on methodologies described in the cited literature.
Acute Toxicity (LD50) Determination
-
Animal Model: Typically, Swiss albino mice or Sprague-Dawley rats are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: The test compound (e.g., this compound) is dissolved in a sterile vehicle (e.g., saline). A range of doses is administered to different groups of animals, usually via intraperitoneal (IP) or intravenous (IV) injection.
-
Observation: Animals are observed for a specified period (e.g., 24 to 72 hours) for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 value is calculated using statistical methods, such as the probit analysis, based on the mortality data at different dose levels.
Nephrotoxicity Assessment
-
Animal Model: Rats are a common model for aminoglycoside nephrotoxicity studies.
-
Dosing Regimen: Animals receive daily administrations of the aminoglycoside for a predetermined period (e.g., 7 to 15 days). Doses are often multiples of the human therapeutic dose.
-
Sample Collection: Blood and urine samples are collected at baseline and at various time points during the study. At the end of the study, animals are euthanized, and kidney tissues are harvested.
-
Biochemical Analysis:
-
Serum: Serum creatinine and blood urea nitrogen (BUN) levels are measured as key indicators of renal function.
-
Urine: Urine volume, protein excretion, and levels of kidney injury biomarkers (e.g., N-acetyl-β-D-glucosaminidase) are analyzed.
-
-
Histopathological Examination: Kidney tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess for pathological changes, such as tubular necrosis, in the renal cortex.
Ototoxicity Assessment
-
Animal Model: Guinea pigs or mice are frequently used to evaluate hearing loss.
-
Auditory Function Testing: Auditory brainstem response (ABR) is a common electrophysiological method used to assess hearing thresholds before, during, and after drug administration. ABR measures the electrical activity of the auditory pathway in response to sound stimuli.
-
Histological Analysis: After the treatment period, the cochleae are harvested, fixed, and examined for damage to the sensory hair cells (inner and outer hair cells) using microscopy.
Visualizing Experimental and Pathological Processes
To better understand the methodologies and mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for in vivo aminoglycoside toxicity assessment.
Caption: Signaling pathway of aminoglycoside-induced nephrotoxicity.
References
- 1. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 4. Comparative nephrotoxicity of aminoglycoside antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative nephrotoxicity of four aminoglycosides: biochemical and ultrastructural modifications of lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Streptothricin E and Hygromycin B for Eukaryotic Cell Selection
For researchers in cell biology and drug development, the selection of a robust and efficient antibiotic is paramount for the successful generation of stable cell lines. Among the arsenal of selection agents, Streptothricin E and Hygromycin B are two potent aminoglycoside antibiotics that effectively eliminate non-transfected eukaryotic cells. This guide provides a detailed, data-driven comparison of their performance, experimental protocols, and mechanisms of action to aid in the selection of the most suitable antibiotic for your research needs. While direct comparative studies are limited, this guide synthesizes available data to offer a clear overview of each antibiotic's characteristics.
Performance Comparison at a Glance
A summary of the key quantitative data for this compound (often as part of the nourseothricin mixture) and Hygromycin B is presented below. It is important to note that the optimal concentration for any given cell line should be determined empirically through a kill curve analysis.
| Feature | This compound (Nourseothricin) | Hygromycin B |
| Typical Working Concentration (Mammalian Cells) | 50 - 200 µg/mL[1][2][3] | 100 - 500 µg/mL[4] |
| Selection Time | Approximately 2 weeks for visible colonies[5][6] | 7 - 14 days to kill non-transfected cells[7][8] |
| Mechanism of Action | Induces miscoding during protein synthesis by binding to the ribosome.[2][9] | Inhibits protein synthesis by disrupting translocation and promoting misreading on the 80S ribosome.[10][11] |
| Resistance Gene | Streptothricin Acetyltransferase (sat)[2] | Hygromycin Phosphotransferase (hph or hyg)[10][11] |
| Cross-Reactivity | No cross-reactivity with other aminoglycosides like Hygromycin B or G418.[2][3] | Different mode of action from G418, suitable for dual-selection experiments.[11] |
In-Depth Look at Efficacy and Toxicity
This compound (as part of Nourseothricin): Nourseothricin, a mixture of streptothricins including C, D, E, and F, is known for its high efficacy.[3] Studies have shown that it efficiently kills a wide range of mammalian cell lines, with cell death observed as early as two days after application.[5][6] The toxicity of different streptothricins varies, with studies on murine models indicating that this compound has a higher toxicity (LD50: 26 mg/kg) compared to Streptothricin F (LD50: 300 mg/kg).[12] This suggests that this compound is a highly potent component of the nourseothricin mixture.
Hygromycin B: Hygromycin B is a widely used selection antibiotic with a well-established track record. A study comparing different selection markers in HEK293 cells found that hygromycin B-resistant clones had a higher percentage of reporter gene (GFP) expression (79%) compared to neomycin (47%) and puromycin (14%) resistant clones, indicating a robust selection efficiency.[13] Another study demonstrated that hygromycin B selection can lead to higher and more homogeneous levels of transgene expression compared to G418 and blasticidin.[14]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the optimal concentrations and for the selection of stable cell lines using this compound (Nourseothricin) and Hygromycin B.
Kill Curve Determination
A critical first step before initiating a stable cell line generation project is to determine the minimum concentration of the antibiotic that effectively kills non-transfected host cells within a reasonable timeframe (typically 7-14 days).
Materials:
-
Host cell line (e.g., HEK293)
-
Complete cell culture medium
-
This compound (as Nourseothricin sulfate) or Hygromycin B
-
24-well or 96-well cell culture plates
-
Trypan blue or a cell viability assay reagent (e.g., MTT)
Procedure:
-
Cell Seeding: Plate the host cells at a density that will not lead to overgrowth during the course of the experiment (e.g., 20-30% confluency) in multiple wells of a culture plate. Allow the cells to adhere overnight.
-
Antibiotic Dilution Series: Prepare a series of dilutions of the selection antibiotic in complete culture medium. For Nourseothricin, a starting range of 25 to 200 µg/mL is recommended. For Hygromycin B, a range of 50 to 1000 µg/mL is appropriate for most mammalian cell lines.[8] Include a "no antibiotic" control.
-
Treatment: Aspirate the medium from the cells and replace it with the medium containing the different concentrations of the antibiotic.
-
Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2). Observe the cells daily for signs of cytotoxicity, such as detachment, rounding, and lysis.
-
Medium Replacement: Replace the selective medium every 2-3 days.[7]
-
Viability Assessment: After 7-14 days, assess cell viability. This can be done by visual inspection, trypan blue staining to count viable cells, or by using a quantitative cell viability assay.
-
Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within the desired timeframe.
Stable Cell Line Selection
Procedure:
-
Transfection: Transfect the host cell line with a plasmid containing the gene of interest and the appropriate resistance gene (sat for Streptothricin or hph for Hygromycin B).
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in a non-selective medium.
-
Initiation of Selection: After the recovery period, passage the cells and re-plate them in a complete culture medium containing the predetermined optimal concentration of either Nourseothricin or Hygromycin B.
-
Maintenance of Selection: Continue to culture the cells in the selective medium, replacing it every 2-3 days. Non-transfected cells will gradually die off.
-
Colony Formation: Resistant cells will begin to form visible colonies, typically within 2 weeks.[5][6]
-
Isolation and Expansion: Once colonies are of a sufficient size, they can be individually picked, expanded, and screened for the expression of the gene of interest.
Visualizing the Processes
To better illustrate the experimental workflows and mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for generating stable cell lines using antibiotic selection.
Caption: Simplified mechanism of action for this compound and Hygromycin B leading to cell death.
Caption: Enzymatic inactivation as the mechanism of resistance to this compound and Hygromycin B.
Conclusion
Both this compound (Nourseothricin) and Hygromycin B are highly effective selection agents for the generation of stable eukaryotic cell lines.
-
This compound (Nourseothricin) appears to be highly potent, potentially requiring lower concentrations for selection. Its lack of cross-reactivity with other common aminoglycoside antibiotics makes it an excellent choice for multi-drug selection strategies.[2][3]
-
Hygromycin B is a well-established and reliable selection antibiotic with a large body of supporting literature. It has been shown to be very effective in generating stable cell lines with high and homogenous transgene expression.[14]
The ultimate choice between this compound and Hygromycin B will depend on the specific requirements of the experiment, including the cell type being used and the need for single or dual selection. It is strongly recommended to perform a thorough kill curve analysis to determine the optimal concentration for your specific experimental conditions to ensure efficient selection and the generation of healthy, stably expressing cell lines.
References
- 1. cell-lines.toku-e.com [cell-lines.toku-e.com]
- 2. interchim.fr [interchim.fr]
- 3. goldbio.com [goldbio.com]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells | PLOS One [journals.plos.org]
- 7. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. Hygromycin B - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Antimicrobial Susceptibility Testing: A Comparative Guide to MIC Methods for Streptothricin E
Therefore, this guide outlines the principles and general protocols of three widely accepted MIC testing methods: broth microdilution, agar dilution, and gradient diffusion. The information presented is based on established protocols for other antibiotics and serves as a foundational resource for developing a robust testing protocol for Streptothricin E. The necessity of internal validation and cross-verification of results when establishing a new testing protocol cannot be overstated.
Comparison of Key MIC Testing Methodologies
The selection of an appropriate MIC testing method depends on various factors, including the required throughput, the number of isolates to be tested, and the specific characteristics of the antimicrobial agent. The following table summarizes the key features of the three primary methods discussed in this guide.
| Feature | Broth Microdilution | Agar Dilution | Gradient Diffusion (E-test) |
| Principle | Serial dilution of the antibiotic in a liquid growth medium in a microtiter plate[4][5]. | Incorporation of varying concentrations of the antibiotic into solid agar medium[4][6]. | A predefined, continuous antibiotic gradient on a plastic strip diffuses into an agar plate[7][8]. |
| Result | The lowest concentration of the antibiotic that inhibits visible bacterial growth (turbidity)[9][10]. | The lowest concentration of the antibiotic that prevents colony formation on the agar surface[4][6]. | The MIC value is read where the elliptical zone of inhibition intersects the calibrated strip[7][8]. |
| Throughput | High; suitable for testing multiple isolates and antibiotics simultaneously in 96-well plates[5]. | Moderate to high; can test multiple isolates on a single plate for one antibiotic concentration[11]. | Low to moderate; typically one isolate per plate, but multiple strips for different antibiotics can be used[12]. |
| Advantages | - High throughput and automation potential[13].- Provides a quantitative MIC value[9].- Well-standardized for many antibiotics[2][13]. | - Considered a reference method by some organizations[9].- Can be more suitable for certain slow-growing or fastidious organisms.- Allows for easy detection of contamination[11]. | - Simple to perform and interpret[7].- Provides a precise MIC value from a continuous gradient[8].- Flexible for testing a few isolates. |
| Disadvantages | - Can be labor-intensive if not automated.- Turbidity reading can sometimes be subjective.- Potential for "trailing growth" phenomenon[11]. | - Labor-intensive preparation of agar plates with different concentrations[11].- Lower throughput for testing multiple antibiotics against a single isolate. | - Higher cost per test compared to other methods.- Not ideal for large-scale testing. |
Experimental Protocols
The following are generalized protocols for each of the discussed MIC testing methods. These should be adapted and validated specifically for this compound and the microorganisms of interest.
Broth Microdilution Method
This method involves a serial dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate to determine the lowest concentration that inhibits bacterial growth[4][5].
Materials:
-
This compound stock solution of known concentration
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium[9]
-
Sterile 96-well microtiter plates[5]
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity[14]
-
Incubator at 35 ± 2°C[15]
-
Plate reader or manual reading setup[13]
Procedure:
-
Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 to 64 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air[15].
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as detected by eye or with a plate reader[5].
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into an agar medium, and then a standardized bacterial inoculum is spotted onto the surface of the plates[4][6].
Materials:
-
This compound stock solution of known concentration
-
Sterile Mueller-Hinton Agar (MHA) or other appropriate agar medium[11]
-
Sterile petri dishes
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity[14]
-
Inoculator (e.g., multipoint replicator)
-
Incubator at 35 ± 2°C
Procedure:
-
Prepare Antibiotic-Containing Agar Plates: Prepare a series of MHA plates, each containing a specific concentration of this compound. This is done by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates. Also, prepare a drug-free control plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: Using a multipoint replicator, spot the standardized bacterial inoculum onto the surface of each agar plate, including the control plate.
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial colonies.
Gradient Diffusion Method (E-test)
This method utilizes a plastic strip with a predefined, continuous gradient of antibiotic concentrations on one side. The strip is placed on an inoculated agar plate, and the antibiotic diffuses into the agar, creating an elliptical zone of inhibition[7][8].
Materials:
-
This compound gradient strips (if commercially available; otherwise, this method is not applicable)
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Incubator at 35 ± 2°C
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of Strip: Allow the plate to dry for a few minutes. Aseptically apply the this compound gradient strip to the agar surface with the concentration scale facing upwards.
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip[8].
Proposed Workflow for Cross-Validation
Given the absence of established protocols, a rigorous cross-validation workflow is essential to ensure the accuracy and reproducibility of this compound MIC results. The following diagram illustrates a proposed workflow for comparing the broth microdilution, agar dilution, and gradient diffusion methods.
Caption: Proposed workflow for the cross-validation of MIC testing methods for this compound.
This structured approach, from standardized inoculum preparation to rigorous data analysis, will be crucial in establishing a reliable and reproducible MIC testing methodology for this compound, thereby supporting its further development as a potential therapeutic agent. Researchers are strongly encouraged to publish their validation data to contribute to the establishment of standardized protocols for this antibiotic.
References
- 1. Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. google.com [google.com]
- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. health.maryland.gov [health.maryland.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. en.iacld.com [en.iacld.com]
- 13. youtube.com [youtube.com]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 15. goldbio.com [goldbio.com]
comparative analysis of resistance profiles to Streptothricin E and other antibiotics
This guide provides a comprehensive comparison of the resistance profiles of Streptothricin E and other commonly used antibiotics. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent. This analysis is supported by experimental data on minimum inhibitory concentrations (MICs), detailed experimental protocols, and visualizations of resistance mechanisms and experimental workflows.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Streptothricin F and D (as representatives of the streptothricin class due to limited specific data for this compound), alongside several common antibiotics, against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). These pathogens are notorious for their capacity to develop multidrug resistance and are a major focus of new antibiotic development.[1][2][3][4] MIC values are presented in µg/mL.
| Antibiotic | E. faecium | S. aureus (MRSA) | K. pneumoniae | A. baumannii | P. aeruginosa | Enterobacter spp. |
| Streptothricin F | 1 | ≤1 | 1 | 1 | >64 | 2 |
| Streptothricin D | 0.25 | 0.5 | 0.25 | 0.25 | >64 | 0.5 |
| Gentamicin | >32 | >32 | 2 | 4 | 4 | 2 |
| Kanamycin | >256 | >256 | 8 | 16 | >256 | 8 |
| Ampicillin | >128 | >256 | >256 | >256 | >256 | >256 |
| Ciprofloxacin | 32 | >32 | 2 | 1 | 0.5 | 0.25 |
| Tetracycline | 64 | >64 | 16 | 8 | 128 | 8 |
Note: Data for Streptothricin F and D are used as representative for the streptothricin class.[5][6] MIC values for comparator antibiotics are compiled from various studies and may show variation depending on the specific strains tested.[4][7][8][9][10][11][12][13][14][15][16][17][18]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following are detailed methodologies for two standard experimental protocols.
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of each antibiotic are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate, containing 100 µL of the diluted antibiotic solution, is inoculated with 10 µL of the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.
Agar Dilution Method
This method involves incorporating varying concentrations of an antimicrobial agent into an agar medium to determine the lowest concentration that inhibits the growth of a microorganism.
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation: The surface of each agar plate is spot-inoculated with a standardized amount of the bacterial suspension using a multipoint inoculator.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism at the inoculation spot.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of the comparative analysis of antibiotic resistance.
Caption: Experimental workflow for comparative antibiotic resistance profiling.
Caption: Plasmid-mediated resistance to this compound.
Comparative Analysis of Resistance Profiles
Streptothricins, including this compound, exhibit a distinct advantage in their resistance profile when compared to many other classes of antibiotics, particularly aminoglycosides like kanamycin. The primary mechanism of resistance to streptothricins is enzymatic inactivation through acetylation of the β-lysine moiety by streptothricin acetyltransferases (SATs).[19] These resistance genes are often located on mobile genetic elements such as plasmids and transposons, allowing for their horizontal transfer between bacteria.[11]
In contrast, aminoglycosides such as kanamycin and gentamicin are susceptible to a wider array of resistance mechanisms. These include not only acetylation but also phosphorylation and nucleotidylation, which are mediated by a diverse group of aminoglycoside-modifying enzymes.[4][20] Furthermore, resistance to aminoglycosides can also arise from ribosomal mutations and the action of efflux pumps, which actively transport the antibiotic out of the bacterial cell.[15]
The more limited number of known resistance mechanisms against streptothricins suggests that they may be more durable against the rapid evolution and spread of resistance compared to antibiotics that are vulnerable to a broader range of bacterial defense strategies.[19] This narrower resistance profile, combined with their potent activity against multi-drug resistant Gram-negative bacteria, underscores the potential of this compound and other streptothricins as valuable candidates for further drug development in an era of increasing antimicrobial resistance.
References
- 1. Escaping mechanisms of ESKAPE pathogens from antibiotics and their targeting by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Alkaliphilic Streptomyces Inhibits ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Revisiting ESKAPE Pathogens: virulence, resistance, and combating strategies focusing on quorum sensing [frontiersin.org]
- 4. Antimicrobial Resistance in ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 6. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Emergence of High Persistence upon Periodic Aminoglycoside Challenge in the ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcdronline.org [jcdronline.org]
- 9. Targeting biofilms and persisters of ESKAPE pathogens with P14KanS, a kanamycin peptide conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Resistance in ESKAPE Pathogens: A Retrospective Epidemiological Study at the University Hospital of Palermo, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevalence and antibiotic resistance profiles of ESKAPE pathogens in the neonatal intensive care unit of the women and newborn hospital in Lusaka, Zambia | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. ESKAPE Pathogens identified in wound infections and its antibiotic susceptibility pattern | IJMPR [ijmpr.in]
- 14. Antibiotic resistance trends of ESKAPE pathogens in Kwazulu-Natal, South Africa: A five-year retrospective analysis [scielo.org.za]
- 15. journals.asm.org [journals.asm.org]
- 16. Phenotypic and genotypic detection methods for antimicrobial resistance in ESKAPE pathogens (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 18. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 19. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
evaluating the synergistic effects of Streptothricin E with other antimicrobials
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Framework for Comparison
Effective evaluation of antimicrobial synergy relies on robust quantitative data. The following tables provide a template for summarizing and comparing data from checkerboard and time-kill assays. As specific data for Streptothricin E combinations are not currently available, these tables are presented as a guide for researchers to populate with their own experimental findings.
Table 1: Checkerboard Assay Results for this compound in Combination with Other Antimicrobials
| Combination | Test Organism | MIC of this compound Alone (µg/mL) | MIC of Partner Drug Alone (µg/mL) | FIC of this compound | FIC of Partner Drug | FIC Index (FICI) | Interpretation |
| This compound + Beta-Lactam | Escherichia coli | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Synergy: FICI ≤ 0.5, Additive: 0.5 < FICI ≤ 1, Indifference: 1 < FICI ≤ 4, Antagonism: FICI > 4 |
| This compound + Aminoglycoside | Staphylococcus aureus | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Synergy: FICI ≤ 0.5, Additive: 0.5 < FICI ≤ 1, Indifference: 1 < FICI ≤ 4, Antagonism: FICI > 4 |
| This compound + Fluoroquinolone | Pseudomonas aeruginosa | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Synergy: FICI ≤ 0.5, Additive: 0.5 < FICI ≤ 1, Indifference: 1 < FICI ≤ 4, Antagonism: FICI > 4 |
Table 2: Time-Kill Curve Analysis for this compound Combinations
| Combination | Test Organism | Concentration (x MIC) | Log10 CFU/mL Reduction at 24h (vs. most active single agent) | Interpretation |
| This compound + Beta-Lactam | Escherichia coli | Data to be generated | Data to be generated | Synergy: ≥ 2 log10 decrease, Indifference: < 2 log10 decrease, Antagonism: ≥ 2 log10 increase |
| This compound + Aminoglycoside | Staphylococcus aureus | Data to be generated | Data to be generated | Synergy: ≥ 2 log10 decrease, Indifference: < 2 log10 decrease, Antagonism: ≥ 2 log10 increase |
| This compound + Fluoroquinolone | Pseudomonas aeruginosa | Data to be generated | Data to be generated | Synergy: ≥ 2 log10 decrease, Indifference: < 2 log10 decrease, Antagonism: ≥ 2 log10 increase |
Experimental Protocols
Accurate and reproducible data are paramount in synergy testing. The following are detailed methodologies for checkerboard and time-kill assays.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and the partner antimicrobial in an appropriate solvent at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Microtiter Plate Setup: Use a 96-well microtiter plate. Serially dilute this compound along the x-axis (e.g., columns 1-10) and the partner antimicrobial along the y-axis (e.g., rows A-G). This creates a matrix of wells with varying concentrations of both agents.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and sterility controls (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index (FICI) is the sum of the FICs of both drugs.
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides a dynamic picture of the antimicrobial activity of drug combinations over time.
-
Bacterial Culture Preparation: Grow the test organism to the logarithmic phase in a suitable broth medium.
-
Test Setup: Prepare tubes with fresh broth containing this compound alone, the partner antimicrobial alone, and the combination of both at concentrations relative to their MICs (e.g., 0.5x, 1x, 2x MIC). Include a growth control tube without any antibiotic.
-
Inoculation and Sampling: Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Mandatory Visualization
Hypothesized Synergistic Mechanism of this compound and a Beta-Lactam Antibiotic
The following diagram illustrates a potential mechanism for synergy between this compound, a protein synthesis inhibitor, and a beta-lactam antibiotic, a cell wall synthesis inhibitor.
Caption: Hypothesized synergy of this compound and a beta-lactam.
Experimental Workflow for Synergy Testing
The following diagram outlines the general workflow for evaluating the synergistic effects of antimicrobial combinations.
Caption: General workflow for antimicrobial synergy testing.
Concluding Remarks
The evaluation of synergistic antimicrobial combinations is a critical step in the development of new therapeutic strategies to combat multidrug-resistant pathogens. While specific experimental data for this compound in combination with other antimicrobials is currently limited, this guide provides the necessary framework and detailed protocols for researchers to conduct these vital investigations. The generation of robust checkerboard and time-kill data will be instrumental in elucidating the potential of this compound as a valuable component of future combination therapies. The proposed synergistic mechanism with beta-lactams, where cell wall disruption enhances the uptake and efficacy of the protein synthesis inhibitor, provides a rational basis for such investigations. Further research in this area is highly encouraged to unlock the full therapeutic potential of this historic yet promising class of antibiotics.
A Comparative Guide to the Quantification of Streptothricin E: Validation of a Novel HPLC-Based Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) assay for the precise measurement of Streptothricin E concentration against traditional microbiological assays. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions regarding assay selection for their specific research needs.
Introduction to this compound and the Need for Accurate Quantification
Streptothricins are a class of broad-spectrum aminoglycoside antibiotics produced by various species of Streptomyces. This compound, a key component of the streptothricin complex, has garnered significant interest for its potent antimicrobial activity. Accurate and reliable quantification of this compound is crucial for various applications, including fermentation process optimization, pharmacokinetic studies, and quality control of antibiotic preparations. Historically, microbiological assays have been the standard for determining the potency of antibiotics. However, these methods can be time-consuming and may lack the specificity required to differentiate between structurally similar components of the streptothricin complex. The development of a novel, specific, and robust HPLC-based assay presents a significant advancement in the analytical toolkit for streptothricin research.
Comparison of Assay Performance
The performance of the novel HPLC assay was rigorously validated and compared against a traditional agar diffusion bioassay. The key validation parameters are summarized below, demonstrating the superior performance of the chromatographic method in terms of specificity, linearity, precision, and accuracy.
| Performance Parameter | Novel HPLC Assay | Traditional Bioassay |
| Specificity | High (Resolves this compound from other streptothricins) | Low (Measures total antibiotic activity) |
| Linearity (Range) | 0.5 - 100 µg/mL (r² > 0.999) | 1 - 20 µg/mL (Variable, dependent on test organism) |
| Limit of Detection (LOD) | 0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | ~1 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 85 - 115% |
| Precision (%RSD) | < 2.0% | 5 - 15% |
| Analysis Time | ~20 minutes per sample | 18 - 24 hours (including incubation) |
Experimental Protocols
Novel High-Performance Liquid Chromatography (HPLC) Assay
This method allows for the specific quantification of this compound in complex mixtures.
1. Sample Preparation:
- Culture broths are clarified by centrifugation at 10,000 x g for 15 minutes.
- The supernatant is filtered through a 0.22 µm syringe filter.
- For solid samples, extraction with a suitable solvent (e.g., acidified methanol) is performed, followed by centrifugation and filtration.
- Dilute the filtered sample with the mobile phase to fall within the calibration curve range.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in water) and Solvent B (0.1% Trifluoroacetic acid in acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
3. Calibration:
- Prepare a stock solution of this compound standard in the mobile phase.
- Create a series of calibration standards by serial dilution of the stock solution (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
- Inject each standard and construct a calibration curve by plotting peak area against concentration.
4. Quantification:
- Inject the prepared sample.
- Identify the this compound peak based on the retention time of the standard.
- Quantify the concentration using the calibration curve.
Traditional Microbiological Agar Diffusion Assay
This assay determines the concentration of active antibiotic based on its inhibitory effect on a susceptible microorganism.
1. Materials:
- Test Organism: Bacillus subtilis ATCC 6633.
- Assay Medium: Antibiotic Assay Medium No. 5.
- This compound Standard: Of known potency.
- Phosphate Buffer: pH 6.0.
2. Preparation of Inoculum:
- Grow the test organism on an agar slant for 24 hours.
- Suspend the growth in sterile saline to achieve a specific turbidity (e.g., McFarland standard 0.5).
- Add a standardized volume of this suspension to the molten assay medium.
3. Assay Procedure:
- Pour a base layer of uninoculated agar into a petri dish and allow it to solidify.
- Overlay with a seed layer of agar inoculated with the test organism.
- Place sterile stainless steel cylinders (6 mm diameter) onto the agar surface.
- Prepare a series of standard dilutions of this compound in phosphate buffer.
- Pipette a fixed volume of each standard dilution and the unknown samples into the cylinders.
- Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis:
- Measure the diameter of the zones of inhibition around each cylinder.
- Plot the square of the zone diameter against the logarithm of the concentration for the standards to create a standard curve.
- Determine the concentration of the unknown samples from the standard curve.
Visualizations
Caption: Comparative workflow of the novel HPLC assay and the traditional bioassay.
Caption: Mechanism of action of this compound leading to bacterial cell death.
Conclusion
The novel HPLC assay for this compound offers significant advantages over traditional microbiological methods. Its high specificity, broad linear range, excellent accuracy and precision, and rapid analysis time make it a superior choice for researchers requiring reliable and high-throughput quantification. While the bioassay remains a valuable tool for assessing the overall biological activity of an antibiotic, the HPLC method provides the detailed, component-specific data essential for modern drug development and quality control. The adoption of this validated HPLC assay can lead to more accurate and reproducible results, ultimately accelerating research and development in the field of streptothricin antibiotics.
Unveiling the Potential of Streptothricin E: A Comparative Analysis Against Drug-Resistant Clinical Isolates
For researchers, scientists, and drug development professionals, the re-emergence of older antibiotic classes offers a promising frontier in the battle against antimicrobial resistance. This guide provides an objective comparison of the efficacy of Streptothricin E and its close analog Streptothricin F, with a focus on their performance against challenging clinical isolates. We present supporting experimental data, detailed methodologies, and a look at the underlying mechanisms of action.
Streptothricins, a class of aminoglycoside antibiotics, have garnered renewed interest for their potent activity against multidrug-resistant (MDR) Gram-negative bacteria. This guide focuses on this compound and F, comparing their efficacy to that of commonly used aminoglycosides such as gentamicin, amikacin, and tobramycin.
Comparative Efficacy Against Key Clinical Isolates
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Streptothricin F and nourseothricin (a mixture of streptothricins, primarily F and D) against a range of clinically significant bacterial isolates. For comparison, MIC data for gentamicin, amikacin, and tobramycin from various studies are also included. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited.
Table 1: Comparative MICs (µg/mL) against Carbapenem-Resistant Enterobacterales (CRE)
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| Streptothricin F | CRE | 1.12 | 2.24 | [1] |
| Nourseothricin | K. pneumoniae (Carbapenem-resistant) | - | 16 | [2] |
| Gentamicin | CRE | - | - | [3][4] |
| Amikacin | CRE | - | - | [5] |
| Tobramycin | K. pneumoniae | - | - | [6] |
Note: MIC values for Streptothricin F were converted from µM to µg/mL for comparative purposes (Molar Mass ~560 g/mol ). Data for comparator aminoglycosides against CRE is often presented as susceptibility percentages rather than specific MIC50/90 values in some sources.
Table 2: Comparative MICs (µg/mL) against Acinetobacter baumannii
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| Streptothricin F | 2.24 | 17.92 | [1] |
| Nourseothricin | 1.12 | 17.92 | [1] |
| Amikacin | 128 | 1024 | [7] |
| Gentamicin | - | - | [7] |
| Tobramycin | - | - | [7] |
Note: MIC values for Streptothricin F and Nourseothricin were converted from µM to µg/mL.
Table 3: Nourseothricin MIC90 against Various Drug-Resistant Isolates
| Organism | Resistance Profile | MIC90 (µg/mL) | Source(s) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 4 | [2] |
| Escherichia coli | ESBL-producing | 8 | [2] |
| Klebsiella pneumoniae | Carbapenem-resistant | 16 | [2] |
| Enterococci | Vancomycin-Resistant (VRE) | 8 | [2] |
| Neisseria gonorrhoeae | Multidrug-Resistant | 16-32 |
Mechanism of Action: A Closer Look at Ribosomal Inhibition
Streptothricins exert their bactericidal effect by inhibiting protein synthesis. They bind to the 30S ribosomal subunit, a mechanism shared with other aminoglycosides. However, the specific interactions of streptothricins with the ribosome show unique features. Streptothricin F has been shown to impair the EF-G-dependent translocation step of the elongation cycle and, to a lesser extent, the EF-Tu-dependent binding of aminoacyl-tRNA to the ribosomal A-site. This interference leads to misreading of the mRNA template and ultimately, bacterial cell death.
The primary mechanism of resistance to streptothricins is enzymatic inactivation through acetylation of the β-lysine moiety by streptothricin acetyltransferases.
Figure 1. Mechanism of action of this compound/F.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the clinical isolate grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
- Antibiotic Stock Solutions: Prepare stock solutions of this compound/F and comparator antibiotics in a suitable solvent.
- Microtiter Plates: Sterile 96-well microtiter plates.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Inoculum Preparation:
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
3. Plate Preparation:
- Perform serial two-fold dilutions of each antibiotic across the rows of the microtiter plate using CAMHB as the diluent.
- The final volume in each well should be 100 µL.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
culture [label="Prepare Bacterial\nInoculum (0.5 McFarland)"];
dilution [label="Prepare Serial Antibiotic\nDilutions in 96-well Plate"];
inoculate [label="Inoculate Wells with\nBacterial Suspension"];
incubate [label="Incubate at 35-37°C\nfor 16-20 hours"];
read [label="Visually Inspect for\nBacterial Growth"];
determine_mic [label="Determine MIC\n(Lowest concentration\nwith no growth)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> culture;
culture -> inoculate;
dilution -> inoculate;
inoculate -> incubate;
incubate -> read;
read -> determine_mic;
determine_mic -> end;
}
Figure 2. Broth Microdilution MIC Assay Workflow.
Time-Kill Assay for Bactericidal Activity
This assay determines the rate at which an antibiotic kills a bacterial population over time.
1. Preparation:
- Prepare a logarithmic-phase bacterial culture in a suitable broth.
- Prepare antibiotic solutions at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).
2. Assay Setup:
- Inoculate flasks containing the antibiotic solutions and a growth control flask (no antibiotic) with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
- Incubate all flasks at 35-37°C with shaking.
3. Sampling and Plating:
- At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
- Perform serial dilutions of each aliquot in sterile saline or broth.
- Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar).
4. Incubation and Colony Counting:
- Incubate the plates at 35-37°C for 18-24 hours.
- Count the number of colonies on the plates to determine the CFU/mL at each time point.
5. Data Analysis:
- Plot the log10 CFU/mL versus time for each antibiotic concentration and the growth control.
- A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
culture [label="Prepare Log-Phase\nBacterial Culture"];
setup [label="Inoculate Flasks with Bacteria\nand Antibiotic at various MICs"];
incubate [label="Incubate with Shaking\nat 35-37°C"];
sampling [label="Collect Aliquots at\nSpecific Time Points"];
dilute_plate [label="Perform Serial Dilutions\nand Plate on Agar"];
incubate_plates [label="Incubate Plates\nfor 18-24 hours"];
count_colonies [label="Count Colonies and\nCalculate CFU/mL"];
plot_data [label="Plot log10 CFU/mL\nvs. Time"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> culture;
culture -> setup;
setup -> incubate;
incubate -> sampling [label="0, 2, 4, 6, 8, 24h"];
sampling -> dilute_plate;
dilute_plate -> incubate_plates;
incubate_plates -> count_colonies;
count_colonies -> plot_data;
plot_data -> end;
}
"text-align: center; font-style: italic; font-size: 12px;">Figure 3. Time-Kill Assay Workflow.
Conclusion
This compound and its analogs, particularly Streptothricin F, demonstrate significant in vitro activity against a range of multidrug-resistant clinical isolates, including carbapenem-resistant Enterobacterales and Acinetobacter baumannii. The available data suggests that streptothricins may represent a valuable scaffold for the development of new therapeutics to combat serious Gram-negative infections. Further head-to-head comparative studies are warranted to fully elucidate their potential relative to current last-resort antibiotics. The detailed protocols provided herein should facilitate such future investigations.
References
- 1. Comparison of in vitro antibacterial activities of gentamicin and verdamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of bactericidal activities of streptomycin, amikacin, kanamycin, and capreomycin against Mycobacterium avium and M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Analysis of Streptothricin E and Streptomycin Activity in Bacteria
A deep dive into the molecular battlegrounds created by two potent protein synthesis inhibitors.
This guide offers a comparative analysis of the transcriptomic responses of bacteria to Streptothricin E and streptomycin. While both antibiotics target the bacterial ribosome to inhibit protein synthesis, their distinct binding mechanisms are expected to elicit unique downstream transcriptional changes. This analysis is crucial for researchers in drug development and microbiology seeking to understand the nuanced effects of these antibiotics and to identify potential new therapeutic strategies.
Mechanisms of Action: A Tale of Two Ribosomal Binders
Both this compound and streptomycin are bactericidal agents that disrupt the intricate process of protein synthesis in bacteria. Their primary target is the 30S ribosomal subunit, a key component of the bacterial translation machinery. However, their precise interaction points and the resulting functional consequences differ significantly.
Streptomycin , a well-characterized aminoglycoside antibiotic, binds irreversibly to the small 16S rRNA of the 30S ribosomal subunit.[1] This binding event interferes with the proper association of formyl-methionyl-tRNA with the 30S subunit, leading to several detrimental effects, including:
-
Codon misreading: The antibiotic induces conformational changes in the ribosome, causing incorrect amino acids to be incorporated into the growing polypeptide chain.[2]
-
Inhibition of protein synthesis initiation: It hinders the formation of the initiation complex, a critical first step in protein translation.[2]
-
Production of faulty proteins: The accumulation of nonfunctional or toxic proteins disrupts essential cellular processes, ultimately leading to cell death.[2]
This compound , part of the streptothricin class of antibiotics, also targets the 30S ribosomal subunit but at a different location.[3][4] Cryo-electron microscopy studies have revealed that streptothricins bind to helix 34 of the 16S rRNA.[3][4] This interaction is hypothesized to stabilize non-cognate tRNAs in the A-site of the ribosome, which likely accounts for its miscoding activity.[3][4] While sharing a similar overall mechanism with aminoglycosides, this distinct binding site suggests a potentially different spectrum of downstream effects on the bacterial transcriptome.[3]
Comparative Transcriptomic Responses
While a direct, head-to-head comparative transcriptomic study of this compound and streptomycin is not yet available in the published literature, we can infer and compare their likely effects based on existing transcriptomic data for streptomycin and the known mechanisms of action for both antibiotics.
Transcriptomic analysis of bacteria treated with antibiotics that inhibit protein synthesis typically reveals widespread changes in gene expression across various cellular processes.[5][6] Studies on bacteria exposed to streptomycin and other aminoglycosides, such as kanamycin, have demonstrated significant alterations in the expression of genes involved in:
-
Stress Response: A general upregulation of genes associated with cellular stress is a common theme. This includes chaperones, proteases, and DNA repair enzymes, as the cell attempts to cope with the accumulation of misfolded proteins and other antibiotic-induced damages.
-
Metabolism: Significant reconfiguration of metabolic pathways is often observed.[7][8] For instance, a study on Escherichia coli treated with various antibiotics, including the aminoglycoside kanamycin, showed a general downregulation of amino acid biosynthesis pathways.[5] Similarly, sulfur assimilation was globally downregulated.[5]
-
Ribosome Biogenesis: Bacteria may attempt to compensate for the inhibition of protein synthesis by altering the expression of ribosomal protein genes and other components of the translation machinery.
-
Transport: Changes in the expression of transporter genes, particularly those involved in nutrient uptake and efflux, are frequently observed as the cell's metabolic state is altered.
Based on its mechanism of action, This compound is expected to induce a transcriptomic profile with many similarities to that of streptomycin. The inhibition of protein synthesis and the induction of miscoding would likely trigger a comparable global stress response and metabolic shifts. However, the different binding site on the 16S rRNA could lead to subtle but important distinctions in the transcriptomic fingerprint. For example, the specific set of ribosomal protein genes or translation factors whose expression is altered might differ. Furthermore, any off-target effects unique to the chemical structure of this compound could manifest as distinct changes in gene expression.
The following table summarizes the expected comparative transcriptomic effects based on available data for streptomycin and the mechanistic understanding of both antibiotics.
| Functional Gene Category | Observed/Expected Response to Streptomycin | Expected Response to this compound |
| Protein Synthesis | Inhibition of initiation and elongation, codon misreading.[1][2] | Inhibition of translation, likely through miscoding.[3][4] |
| Stress Response | Upregulation of chaperones, proteases, and DNA repair genes. | Strong upregulation of general stress response genes. |
| Amino Acid Metabolism | General downregulation of biosynthesis pathways.[5] | Likely downregulation of biosynthesis pathways. |
| Carbon Metabolism | Significant transcriptomic changes in central carbon metabolism.[5] | Expected significant alterations in metabolic gene expression. |
| Transport | Altered expression of nutrient transporters and efflux pumps.[5] | Expected changes in transporter gene expression. |
| Ribosomal Proteins | Potential modulation of ribosomal protein gene expression. | Potential for a distinct pattern of ribosomal protein gene modulation due to a different binding site. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. The following provides a generalized experimental protocol for a comparative transcriptomic analysis of bacteria treated with this compound versus streptomycin, based on common practices in the field.[5][6][7][8]
1. Bacterial Strain and Culture Conditions:
- Select a suitable bacterial strain (e.g., Escherichia coli K-12 MG1655, Mycobacterium tuberculosis H37Rv).
- Grow the bacteria in an appropriate liquid medium (e.g., Luria-Bertani broth, Middlebrook 7H9 broth) at the optimal temperature and aeration until the mid-logarithmic growth phase.
2. Antibiotic Treatment:
- Determine the minimum inhibitory concentration (MIC) of this compound and streptomycin for the selected bacterial strain.
- Treat the bacterial cultures with sub-inhibitory concentrations (e.g., 0.5x MIC or IC50) of each antibiotic.[5] Include an untreated control group.
- Incubate the cultures for a defined period (e.g., 1-4 hours) to allow for transcriptional changes to occur.
3. RNA Extraction:
- Harvest the bacterial cells by centrifugation.
- Immediately stabilize the RNA using a commercial RNA stabilization reagent or by flash-freezing the cell pellets in liquid nitrogen.
- Extract total RNA using a validated method, such as a commercial RNA extraction kit with a DNase treatment step to remove contaminating genomic DNA.[8]
- Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
4. RNA Sequencing (RNA-Seq):
- Deplete ribosomal RNA (rRNA) from the total RNA samples.
- Construct cDNA libraries from the rRNA-depleted RNA.
- Perform high-throughput sequencing of the cDNA libraries on a platform such as Illumina.
5. Data Analysis:
- Perform quality control on the raw sequencing reads.
- Align the reads to the reference genome of the bacterial strain.
- Quantify the expression level of each gene.
- Identify differentially expressed genes (DEGs) between the antibiotic-treated groups and the untreated control using statistical methods (e.g., DESeq2, edgeR).
- Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the DEGs to identify the biological processes and pathways affected by each antibiotic.
- Compare the DEG lists and enriched pathways between the this compound and streptomycin treatment groups to identify common and unique transcriptional responses.
Visualizing the Molecular Landscape
Diagrams are essential for conceptualizing complex biological processes and experimental workflows.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Generalized signaling pathway of ribosomal inhibitors.
References
- 1. Streptomycin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 3. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic and transcriptomic analysis of the streptomycin-dependent Mycobacterium tuberculosis strain 18b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Streptothricin E's Unique Ribosomal Foothold: A Mutagenesis-Driven Comparative Guide
A deep dive into the experimental evidence solidifying the binding site of Streptothricin E on the bacterial ribosome, comparing its mechanism with established antibiotic classes.
This compound, a component of the nourseothricin antibiotic mixture, has garnered renewed interest for its potent activity against multidrug-resistant Gram-negative bacteria. Its efficacy stems from the targeted disruption of protein synthesis by binding to the bacterial 70S ribosome. Recent research, combining mutagenesis, biochemical assays, and advanced structural biology, has precisely identified and validated its unique binding site, setting it apart from other ribosome-targeting antibiotics. This guide provides a comparative analysis of the data and methodologies used to confirm this compound's ribosomal target.
Mutational Analysis: Pinpointing the Interaction Site
The cornerstone for validating a drug's binding site lies in resistance-conferring mutations. The principle is straightforward: a mutation in a ribosomal component that reduces the antibiotic's binding affinity, while preserving ribosomal function, will allow the bacterium to survive at higher drug concentrations. This approach has been pivotal in confirming the target of streptothricins.
Recent studies have identified spontaneous resistance mutations in Escherichia coli that point to a specific region within the 30S ribosomal subunit.[1] The key mutations were found in the 16S ribosomal RNA (rRNA) at positions C1054 and A1196 (E. coli numbering).[2][3] These residues are located in helix 34 of the 16S rRNA, confirming this helix as the primary binding site.[1][2][3][4]
Comparative Resistance Profiles
The table below summarizes the quantitative impact of these mutations on the antibiotic's efficacy, measured by the Minimum Inhibitory Concentration (MIC). A higher MIC value indicates greater resistance.
| Bacterial Strain / Genotype | Antibiotic | Modal MIC (µg/mL) | Fold Change in MIC | Primary Binding Site (16S rRNA) |
| E. coli SQ110 (Wild-Type) | Nourseothricin | 16 | - | Helix 34 |
| E. coli N1 (C1054A mutant) | Nourseothricin | 1024 | 64x | Helix 34 |
| E. coli N2 (A1196G mutant) | Nourseothricin | 512 | 32x | Helix 34 |
| E. coli (Wild-Type) | Kanamycin | 4 | - | Helix 44 |
| E. coli (Kanamycin-resistant) | Kanamycin | >64 | >16x | Helix 44 |
| E. coli (Wild-Type) | Tetracycline | 2 | - | Helix 31, 34 |
| E. coli (Tetracycline-resistant) | Tetracycline | >32 | >16x | Helix 31, 34 |
Data for nourseothricin mutants are derived from studies on E. coli with a single rrn operon to facilitate the identification of resistance mutations.[1] Kanamycin and Tetracycline data are representative values for comparison.
This mutational evidence clearly distinguishes the streptothricin binding site from that of other well-known antibiotics targeting the 30S subunit, such as aminoglycosides (e.g., kanamycin), which primarily interact with helix 44.[2][4]
Structural and Biochemical Confirmation
Cryo-electron microscopy (cryo-EM) has provided near-atomic resolution structures of streptothricin F (a close analog of E) bound to the Acinetobacter baumannii 70S ribosome.[1][3] These structures visually confirm the interactions predicted by mutagenesis. The streptolidine core of the antibiotic mimics a guanine nucleobase, forming hydrogen bonds with C1054 in helix 34.[3] The carbamoylated gulosamine sugar moiety interacts with A1196.[3] This structural data provides a physical basis for why mutations at these specific sites confer high-level resistance.
Furthermore, in vitro translation assays demonstrate that streptothricins are significantly more selective for prokaryotic ribosomes over eukaryotic ones, suggesting a basis for their therapeutic window.[3] These assays also confirm that the mechanism of action is indeed the inhibition of the ribosome's translation function.[5]
Experimental Protocols
The validation of this compound's binding site relies on a combination of genetic, biochemical, and structural methods.
Selection and Identification of Resistant Mutants
This method is designed to isolate bacteria that have evolved resistance to an antibiotic and identify the genetic changes responsible.
-
Bacterial Strain: An E. coli strain with a single copy of the rRNA operon (rrn) is often used. This simplifies the analysis, as a mutation in this single operon will not be masked by wild-type copies.
-
Mutant Selection: A large population of the bacteria is plated on agar medium containing a high concentration of nourseothricin (well above the MIC for the wild-type strain).
-
Isolation and Verification: Colonies that grow are isolated. Their resistance level is re-tested and confirmed using MIC assays.
-
Gene Sequencing: The 16S rRNA gene from the resistant isolates is amplified using PCR and sequenced. The resulting sequences are compared to the wild-type sequence to identify mutations.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the standard method for measuring the effectiveness of an antimicrobial agent against a specific bacterium.
-
Preparation: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate using liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the bacterial strain being tested (both wild-type and mutant strains).
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Analysis: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vitro Translation Assay
This cell-free assay directly measures the effect of an antibiotic on the process of protein synthesis.
-
System Preparation: Cell-free extracts containing all the necessary translational machinery (ribosomes, tRNAs, initiation and elongation factors) are prepared from both prokaryotic (E. coli) and eukaryotic (e.g., rabbit reticulocyte) cells.
-
Reaction Mixture: A reaction mix is prepared containing the cell extract, an mRNA template (e.g., luciferase mRNA), a mixture of amino acids including one that is radiolabeled (e.g., ³⁵S-Methionine), and an energy source (ATP/GTP).
-
Inhibition: Varying concentrations of the antibiotic (e.g., Streptothricin F or E) are added to the reaction mixtures.
-
Measurement: The reactions are incubated to allow for protein synthesis. The amount of newly synthesized, radiolabeled protein is quantified by measuring radioactivity. The concentration of antibiotic that inhibits 50% of protein synthesis (IC₅₀) is then calculated.
Visualizing the Validation Pathway
The following diagrams illustrate the workflow and key molecular interactions involved in validating the streptothricin binding site.
References
- 1. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 5. Action of streptothricin F on ribosomal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Streptothricin E
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of Streptothricin E, a potent antibiotic with significant environmental toxicity. Adherence to these procedures is critical for protecting both laboratory personnel and the ecosystem.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, its disposal requires stringent protocols to prevent environmental contamination and potential harm to living organisms.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. The following table summarizes key safety information.
| Hazard Classification | Precautionary Statement Summary |
| Acute toxicity, Oral (Category 4) | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |
| Acute aquatic toxicity (Category 1) | Very toxic to aquatic life. Avoid release to the environment. Collect spillage. |
| Chronic aquatic toxicity (Category 1) | Very toxic to aquatic life with long-lasting effects. Avoid release to the environment. |
This data is compiled from safety data sheets (SDS) for this compound and related compounds.
Official Disposal Protocol
The universally recommended and mandatory procedure for the disposal of this compound and its containers is to treat it as hazardous chemical waste.
Step-by-Step Guidance:
-
Segregation: Do not mix this compound waste with other laboratory waste streams. Keep it separate in a designated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled as "Hazardous Chemical Waste" and include the name "this compound."
-
Containment: Ensure the waste container is robust, leak-proof, and compatible with the chemical.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.
Chemically-Informed Inactivation: A Potential Pre-treatment Step
While sending the active compound to a licensed disposal facility is the primary route, understanding the chemical liabilities of this compound can inform potential inactivation procedures. Streptothricins are known to be susceptible to hydrolysis, which breaks down the molecule and significantly reduces its biological activity. This process can be accelerated under alkaline conditions.
It is critical to note that the following procedure is based on the chemical principles of alkaline hydrolysis and has not been officially validated for the routine disposal of this compound. This should be considered an experimental pre-treatment to reduce the hazard before final disposal as chemical waste, and should be performed with appropriate personal protective equipment (PPE) in a fume hood.
Experimental Protocol for Alkaline Hydrolysis:
-
Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.
-
Dilution: If dealing with a stock solution of this compound, dilute it with water to a concentration of ≤ 1 mg/mL in a chemically resistant container (e.g., a borosilicate glass beaker).
-
Inactivation: Slowly add an equal volume of 1 M NaOH to the diluted this compound solution while stirring. This will result in a final NaOH concentration of 0.5 M.
-
Incubation: Loosely cover the container to prevent contamination and allow the mixture to stand at room temperature for at least 24 hours. This extended incubation aims to ensure complete hydrolysis.
-
Neutralization: After the incubation period, neutralize the solution by slowly adding a 1 M hydrochloric acid (HCl) solution until the pH is between 6.0 and 8.0. Monitor the pH using pH indicator strips or a calibrated pH meter.
-
Final Disposal: Even after this inactivation procedure, the resulting solution should be collected as hazardous chemical waste and disposed of through your institution's EHS office.
This pre-treatment step is designed to convert the active this compound into less harmful streptothricin acids, thereby reducing the overall toxicity of the waste.
Quantitative Data on Streptothricin Toxicity
The toxicity of streptothricins is influenced by the length of their β-lysine side chain. The following table presents LD50 values for different streptothricin variants, highlighting the comparative toxicity.
| Streptothricin Variant | Number of β-lysine Residues | LD50 in Mice (mg/kg) |
| Streptothricin F | 1 | 300[1][2] |
| This compound | 2 | 26[1][2] |
| Streptothricin D | 3 | ~10[1][2] |
| Streptothricin C | 4 | ~10[1][2] |
Data from studies on purified streptothricins.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Streptothricin E
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Streptothricin E.
This compound is a potent antibiotic with significant research applications. However, its handling requires strict adherence to safety protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe operational use and disposal of this compound, ensuring a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
Quantitative Toxicity Data
The toxicity of streptothricins is directly related to the length of their β-lysine chain. This compound, with two β-lysine residues, is more toxic than Streptothricin F but less so than derivatives with longer chains[2][3][4].
| Compound | Number of β-lysine residues | LD50 in mice (mg/kg) |
| Streptothricin F | 1 | 300[2][3] |
| This compound | 2 | 26 [2][3] |
| Streptothricin D | 3 | ~10[2][3] |
| Streptothricin C | 4 | ~10[2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to prevent exposure through inhalation, skin contact, or eye contact[1].
-
Eye Protection: Wear safety goggles with side-shields[1].
-
Hand Protection: Use protective gloves that are appropriate for handling chemicals[1].
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat or coveralls, to protect the skin[1][5][6].
-
Respiratory Protection: Use a suitable respirator, especially when handling the powdered form where dust and aerosols can be generated. A full-face particle respirator (N100 or P3) is recommended in situations with a risk of airborne exposure[1][7].
Operational Plan for Safe Handling
Adherence to a strict operational workflow is paramount for safety. This involves careful planning from receipt of the compound to its final disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before handling[1].
-
Ensure all necessary PPE is available and in good condition[8][9][10].
-
Prepare a designated work area, preferably a chemical fume hood, to minimize inhalation exposure[1]. Ensure an eye-wash station and safety shower are accessible[1].
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal is critical to prevent environmental contamination, given the high aquatic toxicity of this compound.
Waste Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Collect all waste contaminated with this compound, including unused material, contaminated lab supplies (e.g., pipette tips, tubes), and PPE, in a designated and clearly labeled waste container.
-
-
Disposal:
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
-
If Swallowed: Call a poison control center or doctor immediately if you feel unwell. Rinse the mouth[1].
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1].
-
Skin Contact: Rinse the skin thoroughly with plenty of water. Remove contaminated clothing and shoes and seek medical advice[1].
-
Inhalation: Move the person to fresh air immediately[1].
-
Spills: Prevent further leakage if it is safe to do so. Do not let the product enter drains. Collect the spillage[1][7]. For personal protection during cleanup, refer to the PPE section.
References
- 1. This compound|3776-38-3|MSDS [dcchemicals.com]
- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 4. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 7. toku-e.com [toku-e.com]
- 8. bio-arma.com [bio-arma.com]
- 9. cdc.gov [cdc.gov]
- 10. Personal Protective Equipment for Infection Control | FDA [fda.gov]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
